Oxprenolol-d7 Hydrochloride
Description
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H/i2D3,3D3,12D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAJXCLTPGGDAJ-CXUOUXNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1OCC=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676092 | |
| Record name | 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189649-47-5 | |
| Record name | 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Oxprenolol-d7 Hydrochloride
Preamble: The Rationale for Isotopic Labeling in Pharmacology
In the landscape of modern drug development and clinical analysis, precision is paramount. Oxprenolol, a non-selective beta-adrenergic antagonist, has long been a cornerstone in managing hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Its mechanism involves competitively blocking β1 and β2-adrenergic receptors, which reduces heart rate, cardiac output, and blood pressure.[1][3][4] While the parent compound's pharmacology is well-understood, the need for precise quantification in biological systems necessitates a more sophisticated analytical tool.
This guide delves into the synthesis and characterization of Oxprenolol-d7 Hydrochloride, a stable isotope-labeled (SIL) analog of oxprenolol. The incorporation of seven deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative mass spectrometry-based assays.[5][6][7][8] The utility of deuteration extends beyond its role as an analytical standard; it is a powerful strategy in drug discovery to enhance pharmacokinetic profiles.[9][10][11] The stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow metabolic degradation by cytochrome P450 enzymes, a phenomenon known as the kinetic isotope effect (KIE).[5][12] This can lead to improved drug half-life, bioavailability, and a more favorable safety profile.[13][14]
This document provides a comprehensive walkthrough for researchers and drug development professionals, detailing the synthetic pathway, purification strategies, and rigorous characterization required to produce and validate high-purity this compound for research and analytical applications.
Part 1: Multi-Step Synthesis of this compound
The synthesis of this compound is a strategic process centered on the introduction of the deuterium label at the terminal isopropyl group. This is achieved by first synthesizing the deuterated building block, isopropylamine-d7, followed by its coupling to the core oxprenolol backbone via an epoxide intermediate, and concluding with purification and salt formation.
Caption: Synthetic workflow for this compound.
Experimental Protocol 1: Synthesis of Isopropylamine-d7
The cornerstone of this synthesis is the creation of the deuterated amine. Using acetone-d6 as the starting material ensures the incorporation of six deuterium atoms on the methyl groups, while a deuterated reducing agent provides the seventh.
-
Rationale: This step is performed first to create the key deuterated building block. The choice of lithium aluminum deuteride (LiAlD₄) as the reducing agent is critical as it provides the deuterium for the C-H bond, completing the d7 labeling of the isopropyl group. Anhydrous conditions are mandatory to prevent the highly reactive LiAlD₄ from being quenched by ambient moisture.[5] The high cost of deuterated starting materials necessitates careful planning and execution to maximize yield.[5]
-
Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add a stirred suspension of lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether at 0°C.
-
Slowly add a solution of acetone-d6 (CD₃COCD₃) in anhydrous diethyl ether dropwise to the suspension. Maintain the temperature at 0°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow, dropwise addition of D₂O at 0°C to destroy excess LiAlD₄.
-
Filter the resulting aluminum salts and wash thoroughly with diethyl ether.
-
The resulting ethereal solution contains the isopropylamine-d7 product. Purify by fractional distillation under reduced pressure to yield the pure amine.[5]
-
Experimental Protocol 2: Synthesis of 3-(2-Allyloxyphenoxy)-1,2-epoxypropane
This protocol creates the electrophilic epoxide backbone of oxprenolol, which will readily react with the deuterated amine.
-
Rationale: The synthesis of hydroxylated oxprenolol metabolites often involves elaborating the propanolamine side chain using epichlorohydrin to form an epoxide, followed by ring-opening with an amine.[15] This established strategy is adapted here to create the non-deuterated portion of the target molecule.
-
Methodology:
-
Dissolve 2-allyloxyphenol in a suitable solvent such as ethanol or methanol.
-
Add a stoichiometric equivalent of a base, such as sodium hydroxide, to form the corresponding phenoxide.
-
Add epichlorohydrin to the solution and heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter any precipitated salts, and remove the solvent under reduced pressure.
-
Extract the crude product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting crude oil, the epoxide intermediate, via column chromatography on silica gel.
-
Experimental Protocol 3: Coupling, Salt Formation, and Purification
This final stage brings the deuterated and non-deuterated fragments together and purifies the final product to the high standard required for analytical applications.
-
Rationale: The nucleophilic isopropylamine-d7 attacks and opens the epoxide ring, forming the final carbon skeleton of Oxprenolol-d7. The resulting free base is then converted to its hydrochloride salt to enhance stability and aqueous solubility. High-purity is essential for an internal standard, making reverse-phase HPLC the purification method of choice.[5]
-
Methodology:
-
Coupling: Dissolve the purified epoxide intermediate from Step 2 in a polar solvent like methanol. Add an excess of the synthesized isopropylamine-d7. Heat the mixture in a sealed vessel at 60-80°C for 4-6 hours.
-
Workup: Cool the reaction mixture and evaporate the solvent under reduced pressure to yield crude Oxprenolol-d7 free base.
-
Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring until precipitation is complete.
-
Purification: Collect the crude hydrochloride salt by filtration. For ultimate purity, perform preparative reverse-phase high-performance liquid chromatography (HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is effective.[5]
-
Final Preparation: Combine the pure fractions, neutralize the TFA if necessary, and lyophilize to obtain the final product as a white, crystalline solid. Further crystallinity can be achieved by recrystallization from an ethanol-diethyl ether mixture.[5]
-
Part 2: Comprehensive Characterization of this compound
Rigorous analytical characterization is non-negotiable. It serves to validate the chemical structure, confirm the isotopic enrichment, and quantify the chemical purity of the final product. Each technique provides a unique and complementary piece of evidence.
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An In-depth Technical Guide on the Core Mechanism of Action of Oxprenolol-d7 Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of Oxprenolol-d7 Hydrochloride, beginning with the established pharmacology of its non-deuterated parent compound, Oxprenolol. Oxprenolol is a first-generation, non-selective β-adrenergic receptor antagonist characterized by partial agonist activity—also known as Intrinsic Sympathomimetic Activity (ISA)—and membrane-stabilizing properties.[1][2] The core of its mechanism involves competitive antagonism at β1 and β2 receptors, leading to reduced cardiac output and blood pressure.[3][4] This document elucidates these foundational mechanisms and then explores the pivotal role of deuterium substitution. The introduction of seven deuterium atoms (d7) is primarily a strategic modification to alter the drug's metabolic profile through the kinetic isotope effect (KIE), rather than to change its pharmacodynamic action.[5] Consequently, Oxprenolol-d7 HCl serves as an invaluable tool in pharmacokinetic research, particularly as a stable isotope-labeled internal standard for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] We will detail the molecular interactions of Oxprenolol, the biochemical consequences of deuteration, and the practical application of Oxprenolol-d7 HCl in a research context, including validated experimental protocols.
Introduction to Oxprenolol and the Principle of Isotopic Labeling
Pharmacological Profile of Oxprenolol Hydrochloride
Oxprenolol is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[1][8][9]
-
β1-Adrenergic Blockade : Located predominantly in cardiac tissue, the blockade of these receptors is responsible for Oxprenolol's primary therapeutic effects.[10][11] By competitively inhibiting the binding of catecholamines like epinephrine and norepinephrine, Oxprenolol exerts negative chronotropic (reduced heart rate) and inotropic (reduced contractility) effects.[2][12] This leads to a decrease in cardiac output and myocardial oxygen demand, making it effective for treating hypertension, angina pectoris, and certain cardiac arrhythmias.[2][13]
-
β2-Adrenergic Blockade : The antagonism of β2 receptors, found in bronchial and vascular smooth muscle, can lead to side effects such as bronchoconstriction and vasoconstriction.[2][8] This non-selective nature necessitates caution in patients with respiratory conditions like asthma.[2][14]
Beyond simple antagonism, Oxprenolol's profile is distinguished by two key properties:
-
Intrinsic Sympathomimetic Activity (ISA) : Oxprenolol is a partial agonist.[1][15] At low levels of sympathetic tone (e.g., at rest), it can mildly stimulate the β-receptors it blocks.[14][16] This partial agonism mitigates some of the common side effects of full antagonists, such as severe bradycardia or a sharp reduction in cardiac output.[2][17]
-
Membrane Stabilizing Activity (MSA) : Also described as a "quinidine-like" effect, this property is related to the blockade of sodium channels in a manner similar to local anesthetics.[15][18] This action contributes to its anti-arrhythmic effects by reducing the rate of rise of the cardiac action potential.[19] However, this effect is generally considered clinically relevant only at high concentrations or in overdose situations.[15][19]
The Rationale for Deuteration: Introducing Oxprenolol-d7
Deuteration is the process of replacing one or more hydrogen (¹H) atoms in a molecule with its heavier, stable isotope, deuterium (²H or D).[20] Deuterium contains an additional neutron, which doubles the mass of the atom without altering its fundamental chemical properties.[20] The primary motivation for this substitution in drug development is to leverage the Kinetic Isotope Effect (KIE) .[5][21]
The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[21][22] Consequently, significantly more energy is required to break a C-D bond.[5] Many drug metabolism pathways, particularly those mediated by the Cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds as a rate-determining step.[21][23] By replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of enzymatic breakdown can be substantially slowed.[21]
This modification does not alter the drug's mechanism of action at the receptor level (its pharmacodynamics) but can profoundly improve its pharmacokinetic profile by:
-
Reducing the formation of potentially toxic metabolites.[21]
-
Improving overall drug exposure (AUC).[5]
Applications of Oxprenolol-d7 HCl in Research
While deuteration can be used to create improved therapeutic agents ("deuterated drugs"), this compound is most commonly utilized as a stable isotope-labeled internal standard (IS) in bioanalytical studies.[6] In quantitative analysis using LC-MS/MS, an ideal internal standard behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.[7][24]
Oxprenolol-d7 is chemically identical to Oxprenolol, ensuring it co-elutes during liquid chromatography and experiences the same matrix effects or ion suppression in the mass spectrometer's source.[6][25] However, its increased mass allows it to be detected on a different mass channel from the non-labeled analyte. By adding a known quantity of Oxprenolol-d7 to a biological sample, researchers can accurately quantify the amount of Oxprenolol present by comparing the analyte-to-IS signal ratio, effectively correcting for sample loss or analytical variability.[7][24]
Core Mechanism of Action at the Molecular Level
Signaling Pathway of β-Adrenergic Receptor Blockade
β-adrenergic receptors are G-protein coupled receptors (GPCRs). When activated by an agonist like norepinephrine, the receptor couples to a stimulatory G-protein (Gs). This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological effects like increased heart rate and contractility.
Oxprenolol, as a competitive antagonist, binds to the receptor but does not induce the full conformational change required for robust Gs protein activation. It occupies the binding site, preventing norepinephrine from binding and thereby blocking the entire downstream signaling cascade. Its partial agonist activity (ISA) means it can induce a minimal level of Gs activation, which is submaximal compared to a full agonist.
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The Quintessential Role of Oxprenolol-d7 Hydrochloride in Modern Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pursuit of Precision in Pharmacokinetics
In the landscape of drug development and clinical research, the demand for analytical methodologies that deliver unequivocal accuracy and precision is paramount. The journey of a drug candidate from bench to bedside is paved with data, and the integrity of this data underpins every critical decision. This is particularly true for pharmacokinetic (PK) and pharmacodynamic (PD) studies, where understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental. It is in this exacting environment that stable isotope-labeled internal standards have emerged as an indispensable tool. This guide delves into the specific application and profound utility of one such standard: Oxprenolol-d7 Hydrochloride. As a deuterated analog of the beta-blocker oxprenolol, it serves as a silent, yet crucial, partner in the precise quantification of its parent compound, ensuring the reliability of data that drives pharmaceutical research forward.
The Principle of Isotope Dilution Mass Spectrometry: A Gold Standard in Quantification
At the heart of modern bioanalytical chemistry lies the technique of isotope dilution mass spectrometry (IDMS).[1] This method is revered for its high accuracy and is considered a definitive technique in analytical chemistry.[2] The core principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte—in this case, this compound—to the sample at the earliest stage of analysis.[1] This "spike" acts as an internal standard (IS) that is chemically identical to the analyte of interest (oxprenolol) but has a different mass due to the incorporation of stable isotopes (deuterium).
Because the stable isotope-labeled (SIL) internal standard and the analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[3][4] This co-elution and co-ionization allow the SIL-IS to effectively normalize for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[3] Ultimately, the concentration of the analyte is determined by the ratio of the mass spectrometric response of the analyte to that of the known amount of the internal standard. This reliance on a ratio, rather than an absolute signal intensity, is what imparts the exceptional precision and accuracy to the IDMS technique.[2]
Oxprenolol: A Non-Selective Beta-Blocker in Focus
Oxprenolol is a non-selective beta-adrenergic receptor antagonist that has been used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[2] It exerts its therapeutic effects by competitively blocking beta-1 and beta-2 adrenergic receptors, leading to a reduction in heart rate, cardiac output, and blood pressure.[5]
From a pharmacokinetic perspective, oxprenolol is well-absorbed after oral administration but undergoes significant first-pass metabolism in the liver.[6][7] Its bioavailability can range from 20% to 70%, and it has a relatively short elimination half-life of 1-2 hours.[8] The primary route of metabolism is through glucuronidation.[6] These pharmacokinetic characteristics necessitate a highly sensitive and accurate analytical method for its quantification in biological matrices to properly characterize its behavior in the body.
This compound: The Ideal Internal Standard
This compound is the deuterated analog of oxprenolol, specifically designed for use as an internal standard in quantitative bioanalysis.[9][10] The "d7" designation indicates that seven hydrogen atoms in the oxprenolol molecule have been replaced with deuterium atoms. This substitution results in a mass increase of 7 Daltons, providing a clear mass shift from the parent compound in a mass spectrometer, which is essential for preventing spectral interference.[5]
Table 1: Physicochemical Properties of Oxprenolol and this compound
| Property | Oxprenolol Hydrochloride | This compound |
| Molecular Formula | C₁₅H₂₄ClNO₃ | C₁₅H₁₇D₇ClNO₃ |
| Molecular Weight | 301.81 g/mol [11] | 308.85 g/mol [11][12] |
| CAS Number | 6452-73-9[11] | 1189649-47-5[11][12] |
| Appearance | White Solid | White Solid[13] |
| Solubility | Soluble in Chloroform, Methanol | Soluble in Chloroform, Methanol[13] |
The use of a SIL-IS like this compound is considered the "gold standard" in quantitative mass spectrometry-based bioanalysis and is recommended by regulatory bodies such as the FDA and EMA in their bioanalytical method validation guidelines.[6][14][15][16][17]
A Practical Guide to the Bioanalytical Workflow for Oxprenolol Quantification
The following section outlines a typical experimental protocol for the quantification of oxprenolol in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. This workflow is designed to be a robust and reproducible method suitable for pharmacokinetic studies.
Experimental Protocol: Step-by-Step
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of oxprenolol hydrochloride and this compound in methanol at a concentration of 1 mg/mL.
-
From these stock solutions, prepare serial dilutions in a suitable solvent (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality control (QC) samples.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of human plasma (either a study sample, a blank for calibration, or a blank for QC).
-
Add 10 µL of the this compound working solution (the internal standard) to all tubes except for the blank matrix samples.
-
For calibration standards and QCs, add 10 µL of the respective oxprenolol working solutions. For study samples and blank matrix, add 10 µL of the solvent used for the working solutions.
-
Vortex the tubes briefly to mix.
-
Add 50 µL of 0.1 M NaOH to alkalize the plasma.
-
Add 600 µL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and diethyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters. Method optimization and validation are essential for any specific application.
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is typically employed to ensure good separation from matrix components. For example:
-
0-0.5 min: 20% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 20% B
-
3.6-5.0 min: Equilibrate at 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (representative):
-
Oxprenolol: Precursor ion (Q1) m/z 266.2 → Product ion (Q3) m/z 116.1
-
Oxprenolol-d7: Precursor ion (Q1) m/z 273.2 → Product ion (Q3) m/z 123.1
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity and specificity.
Data Analysis and Quantification
The concentration of oxprenolol in the unknown samples is determined by calculating the peak area ratio of the analyte (oxprenolol) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of oxprenolol in the study samples is then interpolated from this calibration curve.
Visualizing the Workflow and Principles
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the bioanalytical workflow and the principle of isotope dilution.
Caption: The principle of isotope dilution for accurate quantification.
Method Validation: Ensuring Data Integrity
A cornerstone of any bioanalytical method is rigorous validation to ensure its performance is reliable and reproducible. Regulatory agencies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation. [6][14][15][16]Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
The use of this compound as an internal standard is instrumental in meeting the stringent acceptance criteria for these validation parameters, particularly for mitigating variability introduced by the matrix effect and extraction process.
Conclusion: The Indispensable Role of this compound
In the meticulous world of pharmaceutical research, the quality of analytical data is non-negotiable. This compound, as a stable isotope-labeled internal standard, provides the analytical rigor required for the accurate and precise quantification of oxprenolol in biological matrices. Its use, in conjunction with the powerful technique of isotope dilution mass spectrometry, allows researchers and drug development professionals to generate high-quality pharmacokinetic data with confidence. This, in turn, facilitates a deeper understanding of the drug's behavior in the body, supports informed decision-making in clinical trials, and ultimately contributes to the development of safer and more effective medicines. The principles and methodologies outlined in this guide underscore the critical importance of selecting the right tools to ensure the integrity and reliability of bioanalytical data.
References
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
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European Medicines Agency. (n.d.). Bioanalytical method validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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MIMS. (n.d.). Oxprenolol. Retrieved from [Link]
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International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. Retrieved from [Link]
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Laethem, M. E., Rosseel, M. T., Wijnant, P., & Belpaire, F. M. (1993). Chiral high-performance liquid chromatographic determination of oxprenolol in plasma. ScienceDirect. Retrieved from [Link]
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Part 1: Compound Profile: Oxprenolol-d7 Hydrochloride
An In-depth Technical Guide to the Research Applications of Oxprenolol-d7 Hydrochloride (CAS No. 1189649-47-5)
This guide provides a comprehensive technical overview of this compound, a deuterated analog of the non-selective beta-blocker, Oxprenolol. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, its critical applications in modern analytical research, and the detailed methodologies that underpin its use. We will explore the scientific rationale for its synthesis and application, offering field-proven insights into its utility as a powerful research tool.
This compound (CAS: 1189649-47-5) is a stable, isotope-labeled form of Oxprenolol, a drug used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] The strategic replacement of seven hydrogen atoms with deuterium in the isopropylamino group significantly enhances its utility in research, particularly in analytical and metabolic studies.[3][4] This substitution provides a distinct mass shift without altering the fundamental pharmacological activity, making it an ideal internal standard for mass spectrometry-based quantification.[3][4]
The Significance of Deuterium Labeling
The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, is a cornerstone of modern pharmaceutical analysis. The key advantage lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. In metabolic pathways where the cleavage of a C-H bond is the rate-limiting step (often mediated by Cytochrome P450 enzymes), the C-D bond is broken more slowly. This results in a reduced rate of metabolism for the deuterated compound.[3] For Oxprenolol-d7, this manifests as a 2.3-fold longer half-life in hepatic microsomes, a property that is invaluable for metabolic stability assays and pharmacokinetic (PK) studies.[3]
Chemical and Physical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 1189649-47-5 | [1][2][5] |
| Molecular Formula | C₁₅H₁₇D₇ClNO₃ | [1][3][5] |
| Molecular Weight | 308.85 g/mol | [1][2][5] |
| IUPAC Name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | [3] |
| Synonyms | Coretal-d7, Laracor-d7, Trasacor-d7 | [1] |
| Purity | >95% to 99.86% (Supplier dependent) | [3] |
| Appearance | White Solid | [1] |
| Storage Conditions | -20°C, under inert atmosphere | [1][2][3] |
| Solubility | 100 mg/mL in DMSO; 10 mM in DMSO | [3][6] |
Part 2: Mechanism of Action of the Parent Compound (Oxprenolol)
To appreciate the applications of the deuterated analog, one must first understand the pharmacology of Oxprenolol. It is a non-selective beta-adrenergic receptor antagonist, meaning it competitively blocks both β1 and β2 adrenergic receptors from binding with catecholamines like adrenaline and noradrenaline.[3]
-
β1 Receptor Blockade: Primarily located in the heart, antagonism of these receptors leads to a decrease in heart rate, myocardial contractility, and cardiac output. This is the principal mechanism behind its antihypertensive and antianginal effects.[3]
-
β2 Receptor Blockade: These receptors are found in the smooth muscle of the bronchi and blood vessels. Blockade can lead to bronchoconstriction and vasoconstriction.
A unique feature of Oxprenolol is its Intrinsic Sympathomimetic Activity (ISA) .[3] Unlike pure antagonists (e.g., propranolol), Oxprenolol can partially stimulate the beta-adrenergic receptors it blocks. This partial agonism can lead to fewer side effects, such as bradycardia (excessively slow heart rate), compared to non-ISA beta-blockers.[3]
Signaling Pathway of Beta-Adrenergic Receptor Antagonism
The diagram below illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway that Oxprenolol modulates. By blocking the receptor, it prevents the activation of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation.
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A Technical Guide to the Isotopic Purity of Oxprenolol-d7 Hydrochloride
Abstract
Deuterium-labeled compounds, such as Oxprenolol-d7 Hydrochloride, are indispensable tools in modern pharmaceutical research, particularly as internal standards for quantitative bioanalysis.[1] The incorporation of stable isotopes allows for precise differentiation from the endogenous analyte by mass spectrometry, thereby correcting for variability during sample processing and analysis.[2][3] However, the utility of a deuterated standard is fundamentally dependent on its isotopic purity—a critical quality attribute that ensures the accuracy and reliability of analytical data. This guide provides an in-depth examination of the principles and methodologies for determining the isotopic purity of this compound, targeting researchers, scientists, and drug development professionals. We will explore the core analytical techniques, provide validated experimental protocols, and discuss the interpretation of the resulting data.
Introduction: The Critical Role of Isotopic Purity
Oxprenolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension, angina pectoris, and arrhythmias.[4][5] Its deuterated analog, this compound, is synthesized by replacing seven hydrogen atoms with deuterium, typically on the isopropyl group.[6][7] This mass shift allows it to be used as an ideal internal standard in pharmacokinetic and metabolic studies, as it shares near-identical chemical and physical properties with the unlabeled drug.[8][9]
The "purity" of a deuterated compound transcends traditional chemical purity. It must also encompass isotopic purity , which refers to the percentage of molecules in the sample that contain the desired number of deuterium atoms at the specified locations.[10][11] The presence of isotopologues—molecules with fewer than the desired seven deuterium atoms (e.g., d6, d5) or unlabeled (d0) Oxprenolol—can compromise analytical accuracy.[10] Specifically, the presence of the unlabeled analyte as an impurity in the internal standard will lead to an overestimation of the analyte's concentration.[2] Therefore, rigorous characterization of the isotopologue profile is a non-negotiable aspect of method validation and routine sample analysis.[10]
Foundational Analytical Techniques
The two cornerstone techniques for assessing isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[12] When used in combination, they provide a comprehensive picture of both the degree and location of deuterium incorporation.[11]
-
High-Resolution Mass Spectrometry (HRMS): This is the primary technique for quantifying the distribution of isotopologues.[13] HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, possess the resolving power to distinguish between the small mass differences of the various deuterated species (e.g., Oxprenolol-d7, -d6, -d5, etc.). By analyzing the relative intensities of these ions in the mass spectrum, one can calculate the isotopic purity and the abundance of each isotopologue.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides the overall distribution of isotopes, NMR excels at confirming the specific location of the deuterium labels.[14] In ¹H NMR, the substitution of a proton with a deuteron results in the disappearance of the corresponding signal, providing direct evidence of successful labeling at a specific site.[15] Conversely, ²H (Deuterium) NMR can be used to directly observe the signals from the deuterium nuclei, confirming their presence and chemical environment.[16]
Workflow for Isotopic Purity Assessment
A robust workflow ensures a comprehensive and reliable determination of isotopic purity. This process involves initial characterization by HRMS to determine the isotopologue distribution, followed by NMR for locational verification.
Caption: Workflow for Isotopic Purity Determination.
Experimental Protocols
Protocol 1: Isotopic Purity by LC-HRMS
This protocol describes the determination of the isotopologue distribution of Oxprenolol-d7 HCl using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.
1. Materials and Reagents:
-
This compound sample
-
Unlabeled Oxprenolol Hydrochloride reference standard
-
LC-MS grade Acetonitrile and Water
-
Formic Acid (≥99%)
-
Methanol (for sample dissolution)
2. Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of Oxprenolol-d7 HCl in Methanol.
-
Prepare a 1.0 mg/mL stock solution of unlabeled Oxprenolol HCl in Methanol.
-
Create a working solution of Oxprenolol-d7 HCl at 1 µg/mL by diluting the stock solution with 50:50 Acetonitrile:Water.
-
Create a working solution of unlabeled Oxprenolol HCl at 1 µg/mL for comparison.
3. LC-HRMS Parameters:
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-500) |
| Resolution | > 70,000 FWHM |
4. Data Analysis & Calculation:
-
Inject the unlabeled Oxprenolol standard to confirm its retention time and determine the m/z of the protonated molecule [M+H]⁺ (C₁₅H₂₄NO₃⁺, theoretical m/z 266.1751).
-
Inject the Oxprenolol-d7 HCl sample.
-
Extract the ion chromatograms for the theoretical [M+H]⁺ m/z values of each isotopologue (d0 to d7).
-
Integrate the peak area for each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = (Area_d7 / (Area_d0 + Area_d1 + ... + Area_d7)) * 100
Table 1: Theoretical m/z for Oxprenolol Isotopologues
| Isotopologue | Formula (Protonated) | Theoretical m/z [M+H]⁺ |
| d0 | C₁₅H₂₄NO₃⁺ | 266.1751 |
| d1 | C₁₅H₂₃D₁NO₃⁺ | 267.1814 |
| d2 | C₁₅H₂₂D₂NO₃⁺ | 268.1876 |
| d3 | C₁₅H₂₁D₃NO₃⁺ | 269.1939 |
| d4 | C₁₅H₂₀D₄NO₃⁺ | 270.2002 |
| d5 | C₁₅H₁₉D₅NO₃⁺ | 271.2064 |
| d6 | C₁₅H₁₈D₆NO₃⁺ | 272.2127 |
| d7 | C₁₅H₁₇D₇NO₃⁺ | 273.2190 |
Protocol 2: Locational Verification by NMR
This protocol verifies that deuteration has occurred on the isopropyl group.
1. Sample Preparation:
-
Dissolve ~5 mg of Oxprenolol-d7 HCl in 0.6 mL of a non-deuterated solvent like DMSO (Dimethyl Sulfoxide). Note: Using a non-deuterated solvent is unconventional but necessary here to avoid masking signals in the ¹H spectrum.
-
For comparison, prepare a sample of unlabeled Oxprenolol HCl in the same solvent.
2. NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum for both the labeled and unlabeled samples.
-
Acquire a ²H NMR spectrum for the Oxprenolol-d7 HCl sample.
3. Spectral Interpretation:
-
¹H NMR: Compare the spectra. In the Oxprenolol-d7 spectrum, the signals corresponding to the isopropyl group protons (typically a doublet and a septet) should be absent or significantly diminished (>98% reduction in integral value). All other signals (aromatic, allyl, etc.) should remain.
-
²H NMR: The spectrum should show signals in the region corresponding to the chemical shift of the isopropyl group, confirming the presence of deuterium at these positions.
Data Interpretation and Challenges
Interpreting the Mass Spectrum: The mass spectrum of a high-purity Oxprenolol-d7 sample will show a dominant peak at m/z 273.2190. Smaller peaks corresponding to d6, d5, and other isotopologues will also be present. The relative abundance of the d0 peak (m/z 266.1751) is of particular importance, as this represents the unlabeled impurity that can most directly affect quantification accuracy.[17]
Caption: Conceptual Mass Spectrum of Oxprenolol-d7.
Potential Challenges:
-
H/D Back-Exchange: Deuterium atoms on heteroatoms (O-D, N-D) or acidic carbons can exchange with protons from the solvent (e.g., water, methanol).[9] For Oxprenolol-d7, the labeling on the stable alkyl isopropyl group minimizes this risk. However, it is a critical consideration for other deuterated compounds.[2]
-
Isotope Effects in Chromatography: The replacement of hydrogen with deuterium can sometimes lead to slight changes in retention time, causing the deuterated standard to not co-elute perfectly with the analyte.[2] This "deuterium isotope effect" can lead to differential matrix effects and impact accuracy. It is crucial to verify co-elution during method development.[2][3]
-
MS/MS Fragmentation: When using tandem mass spectrometry (MS/MS) for quantification, it is vital that the deuterium labels are located on the fragment ion being monitored.[9] For Oxprenolol, a common fragmentation involves the loss of the isopropylamino group.[4][18] Since the labels are on this group, monitoring a fragment from the phenoxy-propanol portion of the molecule would render the internal standard useless.
Conclusion
The determination of isotopic purity is a critical, multi-faceted process that underpins the reliability of quantitative data generated using deuterated internal standards. For this compound, a combined strategy of high-resolution mass spectrometry and NMR spectroscopy provides a complete and validated characterization. HRMS is expertly suited to quantify the distribution of isotopologues, while NMR offers definitive confirmation of the label positions. By implementing the rigorous protocols and analytical strategies outlined in this guide, researchers and drug development professionals can ensure the quality of their deuterated standards, leading to more accurate, reproducible, and trustworthy scientific outcomes.
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Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Li, W., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(18), e9351. Retrieved January 15, 2026, from [Link]
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Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(34), 3845-3854. Retrieved January 15, 2026, from [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. Retrieved January 15, 2026, from [Link]
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Oxprenolol. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Retrieved January 15, 2026, from [Link]
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How Is Deuterium Used In NMR?. (2025). Chemistry For Everyone. Retrieved January 15, 2026, from [Link]
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Deuterium NMR. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Taylor, R. L., et al. (2014). A new derivative for oxosteroid analysis by mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology, 144 Pt A, 111-119. Retrieved January 15, 2026, from [Link]
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Skwaryło-Bednarz, K., et al. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. Molecules, 29(19), 4587. Retrieved January 15, 2026, from [Link]
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Understanding Oxprenolol-d7 Hydrochloride: The Quintessential Internal Standard
An In-depth Technical Guide to the Supplier Qualification and Quality Assessment of Oxprenolol-d7 Hydrochloride
For professionals in drug development and bioanalytical research, the integrity of quantitative assays is paramount. The accuracy of pharmacokinetic, metabolic, and toxicological data hinges on the quality of the reference materials used. Among these, stable isotope-labeled (SIL) compounds, such as this compound, have become the gold standard for use as internal standards in mass spectrometry-based assays.[1][2] Their ability to co-elute with the target analyte and behave almost identically during extraction, ionization, and detection allows for precise correction of matrix effects and instrumental variability.[3][4][5]
This guide provides a comprehensive framework for researchers and scientists to select a reputable supplier and independently verify the quality of this compound. We will move beyond a simple checklist, delving into the scientific rationale behind quality control procedures and providing actionable, field-proven protocols.
Oxprenolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension and angina pectoris.[6][7] this compound is its deuterated analogue, where seven hydrogen atoms have been replaced with deuterium.[6][8] This labeling provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of oxprenolol in complex biological matrices like plasma and urine.[8][9]
The primary applications include:
-
Pharmacokinetic (PK) Studies: Tracking drug absorption, distribution, metabolism, and excretion (ADME).[3][6]
-
Therapeutic Drug Monitoring (TDM): Ensuring drug concentrations remain within the therapeutic window.
-
Bioequivalence Studies: Comparing the bioavailability of generic and innovator drug products.
-
Metabolic Profiling: Identifying and quantifying metabolites of oxprenolol.[10]
The efficacy of these applications is directly tied to the purity and isotopic integrity of the standard. Contaminants or the presence of unlabeled oxprenolol can lead to significant quantification errors, jeopardizing study outcomes and regulatory submissions.
Sourcing the Standard: A Self-Validating Supplier Qualification Workflow
Selecting a supplier is the first critical control point. While many vendors offer deuterated compounds, their quality can vary significantly.[6] A rigorous qualification process is not merely about finding the lowest price; it is about mitigating risk.
Key Documentation and Scrutiny
Before purchase, and upon receipt of any new lot, the following documentation must be requested and meticulously reviewed:
-
Certificate of Analysis (CoA): This is the most critical document. Do not accept a generic specification sheet. A lot-specific CoA should provide quantitative data on:
-
Identity: Confirmation of structure (e.g., by ¹H-NMR, Mass Spec).
-
Chemical Purity: Typically determined by HPLC or GC, should be ≥98%.[11]
-
Isotopic Enrichment: The percentage of molecules containing the deuterium label. This must be high (ideally ≥98%) to minimize interference from the unlabeled analyte.[3]
-
Residual Solvents: Important for safety and accurate weighing.
-
Water Content: Hydrochloride salts can be hygroscopic, and excess water affects accurate weighing.[6]
-
-
Material Safety Data Sheet (MSDS/SDS): Provides essential information on handling, storage, and safety.
Supplier Qualification Workflow Diagram
The following diagram illustrates a logical workflow for qualifying a potential supplier.
Caption: A logical workflow for qualifying suppliers of critical reference standards.
Core Quality Attributes: In-House Verification Protocols
Relying solely on a supplier's CoA is insufficient. A robust quality system requires independent verification. The following protocols provide a framework for the in-house assessment of this compound.
Attribute: Chemical Identity and Structural Integrity
Causality: The first principle is to confirm you have the correct molecule and that the deuterium labels are in the expected, stable positions.[12] The seven deuterium atoms in Oxprenolol-d7 are located on the isopropylamino group, a non-exchangeable position that is stable under typical biological and analytical conditions.[6][12]
Protocol 1: NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Accurately weigh ~2-5 mg of Oxprenolol-d7 HCl and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6) in a clean NMR tube.
-
¹H-NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Expected Result: The spectrum should match the structure of oxprenolol, with one critical difference: the signals corresponding to the isopropyl group protons will be significantly diminished or absent. This provides strong evidence of successful deuteration at the target site.[13][14]
-
-
²H-NMR Acquisition:
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the standard in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample directly into an HRMS instrument (e.g., Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI+) mode.
-
Data Interpretation:
-
Calculate the theoretical exact mass of the protonated molecular ion [M+H]⁺ of Oxprenolol-d7 (C₁₅H₁₇D₇NO₃).
-
Compare the theoretical mass with the measured mass. The mass error should be less than 5 ppm, confirming the elemental composition.[16]
-
Attribute: Chemical and Isotopic Purity
Causality: Chemical impurities can cause interfering peaks in a chromatogram, while the presence of unlabeled oxprenolol (an isotopic impurity) directly compromises the accuracy of the isotope dilution method.[5][12]
Protocol 3: UHPLC-UV for Chemical Purity
This protocol is adapted from a published method for oxprenolol analysis.[17]
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
UV Detection: 272 nm[17]
-
-
Sample Preparation: Prepare a solution of Oxprenolol-d7 HCl at approximately 0.5 mg/mL in methanol.
-
Analysis: Inject 1-2 µL and record the chromatogram.
-
Data Interpretation: Calculate the area percent of the main peak. The chemical purity is the percentage of the main peak area relative to the total area of all peaks. It should be ≥98%.
Protocol 4: LC-MS for Isotopic Purity (Enrichment)
-
Method: Use the same LC method as above, but direct the eluent to a mass spectrometer.
-
MS Acquisition: Acquire data in full scan mode, ensuring the mass range covers the molecular ions of both unlabeled oxprenolol and Oxprenolol-d7.
-
Data Interpretation:
-
Extract ion chromatograms (XICs) for the [M+H]⁺ of unlabeled oxprenolol and Oxprenolol-d7.
-
Measure the peak areas for both species.
-
Calculate the isotopic purity as: [Area(d7) / (Area(d7) + Area(d0))] * 100%.
-
This value should be ≥98%.[3]
-
Analytical Workflow Diagram
Caption: A comprehensive analytical workflow for the quality control of Oxprenolol-d7 HCl.
Summary of Key Quality Specifications
For quick reference, the table below summarizes the critical quality control parameters and their recommended acceptance criteria for research-grade this compound.
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | ¹H-NMR, ²H-NMR, HRMS | Spectrum conforms to structure; Mass error < 5 ppm | Ensures the correct compound is being used. |
| Chemical Purity | HPLC-UV | ≥ 98.0% | Minimizes interference from synthesis byproducts or degradants. |
| Isotopic Purity | LC-MS | ≥ 98.0% | Prevents underestimation of the analyte due to signal contribution from unlabeled standard.[3] |
| Solubility | Visual | Soluble in Methanol, DMSO | Confirms suitability for stock solution preparation. |
| Storage | - | -20°C, desiccated, protected from light | Maintains chemical and isotopic integrity over time.[6][18] |
Conclusion
The quality of a stable isotope-labeled internal standard like this compound is not an assumption to be made but a parameter to be rigorously verified. By implementing a stringent supplier qualification process and a multi-faceted analytical verification plan, researchers can ensure the integrity of their reference materials. This diligence forms the bedrock of reliable, reproducible, and accurate quantitative bioanalysis, ultimately upholding the integrity of the entire research or drug development program.
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A Technical Guide to the Preliminary In Vitro Investigation of Oxprenolol-d7
Introduction: Contextualizing the Investigation
Oxprenolol is a well-established non-selective beta-adrenergic receptor antagonist, characterized by its activity at both β1 and β2 receptors.[1][2][3][4][5] Its mechanism of action involves the competitive blockade of catecholamines like epinephrine and norepinephrine, leading to reduced heart rate, cardiac output, and blood pressure.[1][3][6][7] Notably, it also possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate the receptors it blocks, a feature that can influence its clinical profile.[3][7][8]
This guide focuses on Oxprenolol-d7 , a deuterated isotopologue of the parent compound.[9][10][11] In pharmaceutical research, deuteration—the strategic replacement of hydrogen atoms with their stable heavy isotope, deuterium—is a powerful technique.[12][13][14] This substitution can alter a molecule's metabolic fate due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows enzymatic cleavage.[15][] This property makes deuterated compounds invaluable as internal standards for highly accurate quantification in complex biological matrices via mass spectrometry and as tracers in metabolic studies.[9][10][12][17]
However, before Oxprenolol-d7 can be confidently employed in such applications, a critical preliminary step is required: confirming that the isotopic labeling does not fundamentally alter its primary pharmacological activity. The core objective of this in vitro investigation is to verify that Oxprenolol-d7 retains the receptor binding profile and functional antagonism characteristic of its non-deuterated counterpart. This guide provides the foundational experimental framework for this validation.
Part 1: Foundational Assays: Establishing a Non-Toxic Profile
Assessment of In Vitro Cellular Viability
Expert Rationale: The foundational step in any in vitro pharmacological assessment is to define a concentration range of the test compound that does not induce general cytotoxicity. This ensures that any effects observed in subsequent mechanistic assays are attributable to specific interactions with the intended molecular target (i.e., the β-adrenergic receptor) rather than off-target toxicity or the initiation of apoptosis.[18] We will employ a metabolic assay to measure cell health. While the MTT assay is a classic method, the XTT assay is recommended for its superior workflow efficiency, as it produces a water-soluble formazan product, eliminating the error-prone solubilization step required for MTT.[19][20][21][22][23]
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293 or CHO-K1) in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of Oxprenolol-d7 (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Incubation: Incubate the plate for a period relevant to subsequent functional assays, typically 24 to 48 hours, at 37°C and 5% CO₂.
-
Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[19]
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and gently swirl the plate. Incubate for 2-4 hours at 37°C, protected from light, allowing metabolically active cells to convert the XTT to a colored formazan product.[19]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which cell viability is inhibited by 50% (IC₅₀).
| Oxprenolol-d7 (µM) | Average Absorbance (450nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 1 | 1.24 | 99.2% |
| 10 | 1.21 | 96.8% |
| 50 | 1.15 | 92.0% |
| 100 | 1.08 | 86.4% |
| 250 | 0.65 | 52.0% |
| 500 | 0.15 | 12.0% |
| Cytotoxicity IC₅₀ | > 200 µM |
This data is illustrative. The results confirm that at concentrations up to 100 µM, Oxprenolol-d7 exhibits negligible cytotoxicity, establishing a safe window for subsequent mechanistic assays.
Functional Antagonism: cAMP Signaling Assay
Expert Rationale: While binding assays confirm target engagement, a functional assay is essential to confirm the biological consequence of that binding. β-adrenergic receptors are Gs-protein-coupled receptors that, upon activation by an agonist, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). [24][25][26]As an antagonist, Oxprenolol should block this process. This assay will quantify the ability of Oxprenolol-d7 to inhibit the increase in intracellular cAMP induced by a potent β-agonist, isoproterenol. This directly measures its functional antagonism.
-
Cell Seeding: Seed a suitable cell line (e.g., CHO-K1 expressing β1-AR) in a 96-well plate and grow to near confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of Oxprenolol-d7 or Oxprenolol for 15-30 minutes. This allows the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of the β-agonist isoproterenol (typically at its EC₈₀ concentration to ensure a robust signal) to all wells except the basal control.
-
Incubation: Incubate for 15-30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Normalize the data, with the isoproterenol-only wells representing 0% inhibition and basal wells representing 100% inhibition. Plot the percent inhibition against the log concentration of the antagonist and perform a non-linear regression to determine the IC₅₀ value for functional antagonism.
| Antagonist | Target Receptor | Functional IC₅₀ (nM) |
| Oxprenolol | β1-AR | 25.6 |
| Oxprenolol-d7 | β1-AR | 24.9 |
This representative data demonstrates that Oxprenolol-d7 inhibits agonist-induced cAMP production with a potency (IC₅₀) that is statistically indistinguishable from its non-deuterated parent compound, confirming its equivalent functional antagonism in vitro.
Conclusion and Forward Path
This technical guide outlines a logical, robust, and efficient workflow for the preliminary in vitro investigation of Oxprenolol-d7. The sequential assessment of cytotoxicity, receptor binding affinity, and functional antagonism provides a comprehensive validation of its primary pharmacological activity. The experimental evidence gathered through these methods is designed to confirm the core hypothesis: that the deuterium labeling in Oxprenolol-d7 does not alter its fundamental interaction with β-adrenergic receptors.
Upon successful completion of this characterization, researchers and drug development professionals can proceed with confidence, utilizing Oxprenolol-d7 as a reliable internal standard and tracer for more complex and demanding pharmacokinetic and metabolic studies. [9][13]This foundational work underpins the integrity of all subsequent quantitative data, ensuring that the insights gained are both accurate and reproducible.
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Methodological & Application
Application Note: High-Throughput Quantification of Oxprenolol in Human Plasma by a Novel LC-MS/MS Method
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of oxprenolol in human plasma. Oxprenolol, a non-selective beta-adrenergic receptor antagonist, is utilized in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] The method employs a stable isotope-labeled internal standard, Oxprenolol-d7 Hydrochloride, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[3][4] The protocol outlined herein adheres to the principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]
Introduction
Oxprenolol is a lipophilic beta-blocker that competitively antagonizes beta-1 and beta-2 adrenergic receptors.[1][3] Its therapeutic efficacy is dependent on achieving and maintaining optimal plasma concentrations. Therefore, a reliable and validated analytical method is crucial for accurate pharmacokinetic profiling and clinical management. LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of drugs in complex biological matrices.[9][10][11] This method was developed to provide a high-throughput solution for the analysis of oxprenolol in human plasma, utilizing a deuterated internal standard to correct for matrix effects and variability in sample processing.[3][4]
Physicochemical Properties of Analyte and Internal Standard
A thorough understanding of the physicochemical properties of the analyte and internal standard is fundamental to method development.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Oxprenolol | [Image of Oxprenolol structure] | C15H23NO3 | 265.35[1] |
| This compound | [Image of this compound structure] | C15H17D7ClNO3 | 308.85[12][13][14][15][16] |
Experimental Protocol
Materials and Reagents
-
Oxprenolol reference standard (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (K2-EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Solid Phase Extraction (SPE)
A protein precipitation or liquid-liquid extraction could also be considered, but SPE was chosen for its superior cleanup and concentration capabilities.
-
Thaw: Bring plasma samples, calibration standards, and quality control (QC) samples to room temperature.
-
Spike: To 200 µL of plasma, add 20 µL of the internal standard working solution (this compound, 100 ng/mL in 50% methanol).
-
Vortex: Mix gently for 10 seconds.
-
Condition SPE Cartridge: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Inject: Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method
The chromatographic conditions are optimized to achieve a sharp peak shape and adequate retention for oxprenolol, separating it from potential matrix interferences.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Oxprenolol | 266.2 | 116.1 | 20 |
| Oxprenolol-d7 | 273.2 | 123.1 | 20 |
Note: These are theoretical m/z values and should be optimized during method development.
Method Validation
The developed method must be validated according to international guidelines to ensure its reliability for the intended application.[7][17]
Validation Parameters
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of oxprenolol and the internal standard.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) on three separate days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and the precision (as coefficient of variation, CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma samples with the response of the analyte in neat solution at the same concentration.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the peak area of the analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.
-
Stability: The stability of oxprenolol in plasma is assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Data Visualization
Workflow Diagram
Caption: Workflow for Oxprenolol quantification in plasma.
Logical Relationship of Validation Parameters
Caption: Interrelation of bioanalytical method validation parameters.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the quantification of oxprenolol in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method is well-suited for regulated bioanalysis in support of clinical and pharmacokinetic studies.
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A Study of the Relationship Between the Structure and Physicochemical Parameters of a Homologous Series of Oxprenolol Esters at Various pH Values and Temperatures - PubMed. PubMed. [Link]
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The Gold Standard: Utilizing Oxprenolol-d7 Hydrochloride for High-Precision Quantification of Oxprenolol in Bioanalytical Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the use of Oxprenolol-d7 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of the non-selective beta-blocker, oxprenolol, in complex biological matrices. We delve into the core principles of stable isotope dilution, detailing the significant advantages over conventional internal standards. This document furnishes a detailed, field-proven Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol, including sample preparation, instrument parameters, and data analysis workflows. The methodologies described herein are designed to meet the rigorous standards of bioanalytical method validation, ensuring accuracy, precision, and reproducibility for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.
Introduction: The Imperative for Precision in Bioanalysis
Oxprenolol is a non-selective beta-adrenergic receptor antagonist widely used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] To understand its pharmacokinetic profile—including absorption, distribution, metabolism, and excretion (ADME)—and to ensure therapeutic efficacy and safety, it is crucial to accurately measure its concentration in biological fluids such as plasma.[1][3]
Quantitative bioanalysis, especially when supporting regulatory submissions, demands the highest levels of accuracy and precision. A major challenge in this field is accounting for variability introduced during the analytical workflow. This variability can arise from sample preparation steps (e.g., extraction efficiency), matrix effects (ion suppression or enhancement in the mass spectrometer source), and instrumental drift.[4][5] The most effective strategy to mitigate these sources of error is the use of an internal standard (IS). An ideal IS behaves identically to the analyte of interest throughout the entire analytical process.[6] this compound, a stable isotope-labeled analog of the parent drug, is purpose-built to approach this ideal, serving as the gold standard for quantitative assays.[7][8]
The Principle of Stable Isotope Dilution (SID) with Oxprenolol-d7
The power of a deuterated internal standard like Oxprenolol-d7 lies in its near-identical physicochemical properties to the unlabeled analyte, oxprenolol.[9] By substituting seven hydrogen atoms with deuterium, the molecule's mass is increased without significantly altering its polarity, pKa, or chromatographic retention time.[7] This chemical homology ensures that during sample extraction, chromatography, and ionization, any loss or variation experienced by the analyte is mirrored by the internal standard.[6][10]
Because the analyte and the SIL-IS co-elute chromatographically but are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their detector responses remains constant despite variations in sample recovery or matrix effects.[4] This stable ratio forms the basis for highly accurate and precise quantification, a cornerstone of modern bioanalytical science.[5]
Key Physicochemical & Analytical Properties
The suitability of this compound as an internal standard is defined by its high purity and isotopic enrichment.
| Property | Value | Source |
| Chemical Name | 1-[(1-Methylethyl-d7)amino]-3-[2-(2-propen-1-yloxy)phenoxy]-2-propanol Hydrochloride | [8] |
| CAS Number | 1189649-47-5 | [7][11] |
| Molecular Formula | C₁₅H₁₇D₇ClNO₃ | [11][12] |
| Molecular Weight | 308.85 g/mol | [11][12] |
| Purity | Typically ≥99% | [7] |
| Isotopic Enrichment | Typically ≥98% (e.g., 99.5% D7) | [7][9] |
| Form | White Solid | [12] |
| Solubility | Soluble in Methanol, Chloroform | [12] |
Application Protocol: Quantification of Oxprenolol in Human Plasma via LC-MS/MS
This section provides a detailed protocol for the determination of oxprenolol in human plasma. The method utilizes liquid-liquid extraction for sample cleanup and an LC-MS/MS system for detection and quantification.
Objective
To accurately and precisely quantify the concentration of oxprenolol in human plasma samples over a clinically relevant range, adhering to bioanalytical method validation guidelines.[13]
Materials, Reagents, and Instrumentation
-
Analytes: Oxprenolol Hydrochloride (Reference Standard), this compound (Internal Standard).[1][7]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (HPLC grade), Formic Acid (LC-MS grade), Sodium Hydroxide (1 M), Ammonium Acetate, and drug-free human plasma.[1]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[14]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Oxprenolol HCl and Oxprenolol-d7 HCl in methanol to create primary stock solutions.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Oxprenolol-d7 HCl stock solution to a final concentration that yields a robust signal in the mass spectrometer. The optimal concentration should be determined during method development.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the oxprenolol working solutions into blank human plasma to prepare a series of calibration standards (typically 8 non-zero levels) and at least three levels of QC samples (low, medium, and high).[15]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This extraction procedure is designed to efficiently isolate oxprenolol from plasma proteins and other matrix components.[1][16]
-
Aliquot: Pipette 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add IS: Add 25 µL of the IS Working Solution (e.g., 100 ng/mL Oxprenolol-d7 HCl) to all tubes except the blank matrix sample.
-
Alkalinize: Add 25 µL of 1 M Sodium Hydroxide to each tube to deprotonate the oxprenolol, making it more soluble in organic solvents.[1] Vortex briefly.
-
Extract: Add 600 µL of Dichloromethane.[1] Cap and vortex vigorously for 2 minutes.
-
Separate: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.[1]
-
Transfer: Carefully transfer the lower organic layer to a clean tube, avoiding the protein interface.
-
Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[1]
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex to ensure complete dissolution. The sample is now ready for injection.[1]
Sample Preparation Workflow Diagram
Sources
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- 2. Oxprenolol Hydrochloride | C15H24ClNO3 | CID 71172 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Quantitative Analysis of Oxprenolol in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxprenolol is a non-selective beta-blocker prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Accurate and precise quantification of oxprenolol in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of oxprenolol in human plasma. The use of a stable isotope-labeled internal standard, Oxprenolol-d7, ensures the highest level of accuracy and precision by compensating for variability in sample preparation and matrix effects.[2] This methodology is aligned with the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]
Principle of the Method
This method employs a simple and efficient protein precipitation technique for the extraction of oxprenolol and its deuterated internal standard (Oxprenolol-d7) from human plasma. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific for oxprenolol and its deuterated analogue, providing excellent selectivity and sensitivity.
Materials and Reagents
-
Analytes:
-
Oxprenolol Hydrochloride (Reference Standard)
-
Oxprenolol-d7 Hydrochloride (Internal Standard)
-
-
Reagents:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Type I, ultrapure)
-
Drug-free human plasma (with K2EDTA as anticoagulant)
-
Instrumentation and Analytical Conditions
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is suitable.
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution is recommended to ensure good separation from endogenous plasma components. A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: The following MRM transitions should be monitored. The collision energies should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Oxprenolol | 266.2 | 116.1 | 150 |
| 72.1 | 150 | ||
| Oxprenolol-d7 | 273.2 | 116.1 | 150 |
| 79.1 | 150 |
Note: The MRM transitions for Oxprenolol-d7 are proposed based on its structure, with deuterium labeling on the isopropyl group. The precursor ion reflects the addition of seven deuterium atoms. The product ion at m/z 116.1 is common to both, representing the phenoxy-propanol backbone. The product ion at m/z 79.1 for the deuterated standard corresponds to the deuterated isopropylamino fragment.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of oxprenolol and oxprenolol-d7 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the oxprenolol stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of oxprenolol-d7 in 50:50 acetonitrile:water at a concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare CC and QC samples at various concentrations. A typical calibration curve might range from 1 to 1000 ng/mL. QC samples should be prepared at a minimum of three levels: low, medium, and high.
Sample Preparation Protocol
The following protocol outlines a protein precipitation method:
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL Oxprenolol-d7) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
Diagram of the Experimental Workflow
Sources
- 1. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the Quantification of Oxprenolol in Human Plasma for Pharmacokinetic Studies Using Oxprenolol-d7 Hydrochloride as an Internal Standard
Introduction: The Rationale for Stable Isotope Labeled Internal Standards in Pharmacokinetics
Pharmacokinetic (PK) studies are fundamental to drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent. The accuracy and precision of the bioanalytical methods used to generate concentration-time profiles are paramount. Oxprenolol is a non-selective beta-adrenergic blocker used to treat conditions like hypertension and angina pectoris.[1][2][3] Understanding its behavior in the body is crucial for optimizing dosing regimens and ensuring patient safety.[4][5]
A key challenge in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is accounting for variability during sample processing and analysis.[6] The use of an internal standard (IS) is essential to correct for these variations. The ideal IS co-elutes with the analyte and exhibits identical behavior during extraction, ionization, and fragmentation. For this reason, a stable isotope-labeled (SIL) version of the analyte is considered the "gold standard".[7][8][9]
Oxprenolol-d7 Hydrochloride, a deuterated analog of oxprenolol, serves as an exemplary internal standard.[10][11][12] Its seven deuterium atoms provide a distinct mass shift from the parent drug, preventing isobaric interference while ensuring its physicochemical properties are nearly identical.[12] This near-identical behavior allows it to meticulously track the analyte through every step of the analytical process—from plasma protein binding and extraction efficiency to chromatographic retention and ionization response—thereby correcting for potential matrix effects and improving the overall accuracy and precision of the quantification.[8][9] This application note provides a detailed, field-proven protocol for the robust quantification of oxprenolol in human plasma using this compound as the internal standard, adhering to the principles outlined in regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation.[7][13]
Physicochemical and Pharmacokinetic Properties Overview
A foundational understanding of the analyte and internal standard is critical for method development.
| Property | Oxprenolol | This compound | Reference(s) |
| Molecular Formula | C₁₅H₂₃NO₃ | C₁₅H₁₇D₇ClNO₃ | [10][14] |
| Molecular Weight | 265.35 g/mol (base) | 308.85 g/mol | [10][14] |
| Bioavailability | 20-70% (due to first-pass metabolism) | N/A (used as IS) | [15][16] |
| Plasma Protein Binding | ~80% | ~80% (assumed identical) | [1][2] |
| Metabolism | Primarily hepatic glucuronidation | Assumed identical metabolic pathway | [2][17][18] |
| Elimination Half-Life | 1-2 hours | N/A (used as IS) | [15][16] |
| Primary Matrix | Human Plasma (K₂-EDTA recommended) | N/A | N/A |
Bioanalytical Workflow: From Sample to Result
The following diagram outlines the comprehensive workflow for the quantification of oxprenolol in plasma samples. Each step is designed to ensure maximum recovery, minimize variability, and produce high-quality data compliant with regulatory expectations.
Sources
- 1. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxprenolol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. The effect of oxprenolol dosage time on its pharmacokinetics and haemodynamic effects during exercise in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. cdn.usbio.net [cdn.usbio.net]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. benchchem.com [benchchem.com]
- 13. fda.gov [fda.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. mims.com [mims.com]
- 16. Oxprenolol Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 17. Oxprenolol Hydrochloride: Pharmacology, Pharmacokinetics, Adverse Effects and Clinical Efficacy | Semantic Scholar [semanticscholar.org]
- 18. Stereoselective pharmacokinetics of oxprenolol and its glucuronides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Sample Preparation Strategies for the Quantitative Analysis of Oxprenolol in Biological Matrices by LC-MS
Abstract
This comprehensive application note provides a detailed guide to the effective sample preparation of biological matrices for the quantitative analysis of oxprenolol via Liquid Chromatography-Mass Spectrometry (LC-MS). Recognizing the critical role of sample preparation in achieving accurate and reproducible results, this document moves beyond a simple recitation of steps to explain the underlying scientific principles guiding the choice of methodology. We present detailed protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT), offering researchers, scientists, and drug development professionals the expertise to select and optimize the most suitable technique for their specific analytical needs. This guide is grounded in established scientific literature and provides visual workflows and comparative data to facilitate practical implementation in the laboratory.
Introduction: The Analytical Imperative for Oxprenolol
Oxprenolol is a non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Its therapeutic efficacy is concentration-dependent, necessitating precise and accurate quantification in biological fluids for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.[1][3] The complexity of biological matrices such as plasma, serum, and urine, which contain a myriad of endogenous components like proteins, salts, and lipids, presents a significant challenge to sensitive LC-MS analysis. These matrix components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement, and can also contribute to the contamination of the LC-MS system. Therefore, a robust and efficient sample preparation strategy is paramount to remove these interferences and ensure the reliability of the analytical data.
Foundational Principles: Physicochemical Properties of Oxprenolol
A successful sample preparation strategy is built upon a thorough understanding of the analyte's physicochemical properties. Oxprenolol, a lipophilic molecule, readily crosses the blood-brain barrier.[4] Its properties dictate its behavior during extraction and inform the selection of appropriate solvents and pH conditions.
| Property | Value | Significance in Sample Preparation |
| Molecular Weight | 265.35 g/mol [4] | Influences diffusion rates and chromatographic behavior. |
| pKa | 9.57[5] | The basic nature of the secondary amine allows for manipulation of its charge state through pH adjustment, which is fundamental for LLE and SPE. |
| LogP | 2.1[4] | Indicates its lipophilic (fat-loving) nature, making it suitable for extraction into organic solvents. |
| Solubility | The free base has low intrinsic water solubility, but its hydrochloride salt is more soluble.[5][6] | Solubility in various solvents is a key consideration for selecting extraction and reconstitution solutions. |
Strategic Selection of an Internal Standard
The use of a suitable internal standard (IS) is crucial for accurate quantification in LC-MS analysis.[7] The IS is added to all samples, calibrators, and quality controls at a constant concentration to compensate for variability in sample preparation, injection volume, and matrix effects.[7] For oxprenolol analysis, two main types of internal standards are commonly employed:
-
Structurally Similar Analogs: Alprenolol is frequently cited as an internal standard for oxprenolol analysis due to its close structural resemblance and similar physicochemical properties.[8][9]
-
Stable Isotope-Labeled (SIL) Analogs: Deuterated analogs of oxprenolol (e.g., oxprenolol-d7) are considered the gold standard as their chromatographic and mass spectrometric behavior is nearly identical to the unlabeled analyte, providing the most accurate correction for matrix effects and other sources of variability.[10]
Core Sample Preparation Methodologies
The choice of sample preparation technique depends on several factors, including the nature of the biological matrix, the required limit of quantification (LOQ), sample throughput needs, and the availability of resources. Here, we detail three widely used methods for oxprenolol extraction.
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique that partitions the analyte of interest between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11] The efficiency of the extraction is governed by the analyte's distribution coefficient, which can be manipulated by adjusting the pH of the aqueous phase.
Causality of Experimental Choices:
-
pH Adjustment: By raising the pH of the biological sample (e.g., plasma) to a value approximately two units above the pKa of oxprenolol (pH > 11), the secondary amine group is deprotonated, rendering the molecule neutral and more lipophilic. This significantly enhances its partitioning into the organic extraction solvent. Sodium hydroxide is a common choice for this alkalinization step.[1]
-
Solvent Selection: A water-immiscible organic solvent in which oxprenolol has high solubility is chosen for the extraction. Dichloromethane and ethyl acetate are effective choices for extracting oxprenolol and other beta-blockers.[1][3]
-
Back-Extraction (Optional but Recommended for Higher Purity): For cleaner extracts, a back-extraction can be performed. The organic phase containing oxprenolol is washed with an acidic aqueous solution. This protonates the oxprenolol, making it more water-soluble and transferring it to the aqueous phase, while leaving many neutral and acidic interferences behind in the organic phase. The pH of the aqueous phase can then be raised again for a final extraction into a fresh organic solvent.[8]
Visual Workflow for Liquid-Liquid Extraction:
Caption: Liquid-Liquid Extraction Workflow for Oxprenolol.
Detailed Protocol for LLE of Oxprenolol from Human Plasma:
-
Pipette 1.0 mL of human plasma into a clean centrifuge tube.
-
Add the internal standard solution (e.g., alprenolol).[1]
-
Add 100 µL of 1 M sodium hydroxide to the plasma sample to raise the pH.[1]
-
Add 6.0 mL of dichloromethane to the tube.[1]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Carefully transfer the lower organic layer to a new clean tube, avoiding the protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 200 µL) and vortex for 30 seconds.
-
The sample is now ready for injection into the LC-MS system.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent material to retain the analyte of interest from the liquid sample matrix.[12] Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent.[12]
Causality of Experimental Choices:
-
Sorbent Selection: For a basic compound like oxprenolol, a cation-exchange sorbent is highly effective. At an acidic pH, the secondary amine of oxprenolol will be protonated, carrying a positive charge, and will be retained by the negatively charged sorbent. Alternatively, a reversed-phase sorbent (e.g., C18) can be used, which retains oxprenolol based on its lipophilicity.
-
Conditioning and Equilibration: The sorbent must be conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by equilibration with an aqueous buffer to prepare it for the sample loading in an aqueous environment.[12]
-
Sample Loading: The pH of the sample is adjusted to ensure the desired interaction with the sorbent (acidic for cation-exchange, neutral or slightly basic for reversed-phase).
-
Washing: A wash step with a weak solvent is crucial to remove loosely bound interferences without eluting the analyte. For cation-exchange, a neutral or slightly acidic buffer can be used. For reversed-phase, a mixture of water and a small percentage of organic solvent is typically employed.[13]
-
Elution: A solvent that disrupts the interaction between oxprenolol and the sorbent is used for elution. For cation-exchange, a basic solution or a buffer with a high ionic strength is used to neutralize or displace the analyte. For reversed-phase, a strong organic solvent like methanol or acetonitrile is used.
Visual Workflow for Solid-Phase Extraction:
Caption: Solid-Phase Extraction Workflow for Oxprenolol.
Detailed Protocol for SPE of Oxprenolol from Urine:
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute the sample with an appropriate buffer (e.g., phosphate buffer) to adjust the pH as needed for the chosen sorbent. Add the internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 30% methanol in water) to remove hydrophilic interferences.[13]
-
Elution: Elute the oxprenolol from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples like plasma or serum.[14] This is typically achieved by adding a water-miscible organic solvent or a strong acid.
Causality of Experimental Choices:
-
Precipitating Agent: Acetonitrile is a highly effective precipitating agent. It disrupts the solvation shell around the proteins, causing them to denature and precipitate out of solution.[14] Methanol can also be used. Trichloroacetic acid (TCA) is another option, which precipitates proteins by altering the pH.
-
Solvent-to-Sample Ratio: A sufficient volume of the precipitating agent is required for efficient protein removal. A common ratio is 3:1 (solvent:sample).
-
Temperature: Performing the precipitation at low temperatures (e.g., in an ice bath) can enhance the precipitation process.
-
Centrifugation: High-speed centrifugation is necessary to form a compact pellet of the precipitated proteins, allowing for easy separation of the supernatant containing the analyte.
Visual Workflow for Protein Precipitation:
Caption: Protein Precipitation Workflow for Oxprenolol.
Detailed Protocol for Protein Precipitation of Oxprenolol from Plasma:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add the internal standard.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be injected directly into the LC-MS system, or it can be evaporated and reconstituted in the mobile phase to increase the concentration of the analyte.
Method Comparison and Selection
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Selectivity | Moderate to High | High | Low |
| Recovery | Good to Excellent | Excellent | Good |
| Cleanliness of Extract | Good | Excellent | Fair (risk of ion suppression) |
| Throughput | Low to Moderate | Moderate (amenable to automation) | High |
| Cost per Sample | Low | High | Very Low |
| Method Development | Moderate | Complex | Simple |
Recommendation Logic:
-
For high sensitivity and selectivity , especially for complex matrices and low concentration levels, SPE is the preferred method.
-
For routine analysis where high throughput and cost-effectiveness are priorities, and the required LOQ is not exceedingly low, PPT is a viable option.
-
LLE offers a good balance between cleanliness, recovery, and cost, making it a versatile choice for many applications.
Conclusion
The successful LC-MS analysis of oxprenolol from biological matrices is critically dependent on the selection and optimization of the sample preparation method. This application note has provided a detailed overview of the scientific principles and practical protocols for liquid-liquid extraction, solid-phase extraction, and protein precipitation. By understanding the physicochemical properties of oxprenolol and the mechanisms of each extraction technique, researchers can confidently develop and implement robust analytical methods that yield accurate, reliable, and reproducible results, thereby advancing research and development in the pharmaceutical and clinical sciences.
References
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Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters. Retrieved from [Link]
-
Joseph, A., & Varma, M. M. (2009). Comparison of the analysis of beta-blockers by different techniques. Journal of Chromatography B, 877(31), 4007-4014. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters. Retrieved from [Link]
-
Jack, D. B., & Riess, W. (1985). Determination of oxprenolol in human plasma by high-performance liquid chromatography, in comparison with gas chromatography and gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 345, 365-371. Retrieved from [Link]
-
Kłys, M., Rojek, S., & Strona, G. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. International Journal of Molecular Sciences, 25(19), 10580. Retrieved from [Link]
-
Pautova, A., Koroleva, E., & Kartsova, L. (2021). Determination of oxprenolol, methandienone and testosterone in meat samples by UHPLC-Q-ToF. Food Chemistry, 360, 130009. Retrieved from [Link]
-
Giebułtowicz, J., Wroczyński, P., & Samojłowicz, D. (2018). Fast and sensitive analysis of beta blockers by ultra-high-performance liquid chromatography coupled with ultra-high-resolution TOF mass spectrometry. Journal of AOAC International, 101(5), 1435-1443. Retrieved from [Link]
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El-Yazigi, A. (1984). Analysis of oxprenolol in formulations by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 73(6), 751-754. Retrieved from [Link]
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Abro, K., Memon, N., & Bhanger, M. I. (2014). Novel SPE-HPLC Method for Analyses of β-Blockers in Human Plasma Using New Generation Phenyl-Ethyl Column. Journal of Chromatographic Science, 52(8), 835-842. Retrieved from [Link]
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Al-Majed, A. A., Al-Warthan, A. A., & Al-Othman, Z. A. (2012). Separation and quantitation of oxprenolol in urine and pharmaceutical formulations by HPLC using a Chiralpak IC and UV detection. Monatshefte für Chemie-Chemical Monthly, 143(3), 441-446. Retrieved from [Link]
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Pathak, V. N., & Shingbal, D. M. (1982). High-performance Liquid Chromatographic Determination of Oxprenolol Hydrochloride and Metoprolol Tartrate in Tablets and Injections. The Analyst, 107(1279), 1380-1382. Retrieved from [Link]
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GC-MS method for Oxprenolol with deuterated internal standard
An Application Note and Protocol for the Quantitative Analysis of Oxprenolol in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: A Senior Application Scientist
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of oxprenolol in human plasma. To ensure the highest degree of accuracy and precision, the protocol incorporates a stable isotope-labeled internal standard, Oxprenolol-d7. The methodology involves a liquid-liquid extraction (LLE) for sample clean-up, followed by chemical derivatization to enhance the volatility and thermal stability of the analyte for GC analysis. The principles of this method are grounded in established bioanalytical guidelines, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction: The Rationale for a Deuterated IS GC-MS Method
Oxprenolol is a non-selective beta-adrenergic receptor antagonist with applications in treating hypertension, angina pectoris, and arrhythmias.[1] Accurate quantification of oxprenolol in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Gas chromatography coupled with mass spectrometry offers excellent selectivity and sensitivity for this purpose.
However, oxprenolol contains polar functional groups (a secondary amine and a hydroxyl group) that render it non-volatile and prone to thermal degradation, making direct GC analysis challenging.[2] To overcome this, a derivatization step is employed to replace the active hydrogens on these groups with non-polar moieties, typically trimethylsilyl (TMS) groups.[3] This process, known as silylation, increases the analyte's volatility and improves its chromatographic behavior.[2]
The cornerstone of quantitative bioanalysis is the use of an appropriate internal standard (IS). A stable isotope-labeled (deuterated) internal standard, such as Oxprenolol-d7, is the gold standard.[4] It is chemically identical to the analyte and thus behaves identically during sample extraction, derivatization, and chromatographic separation. Its different mass, however, allows it to be distinguished by the mass spectrometer. This co-eluting, chemically analogous IS effectively compensates for variations in sample recovery and matrix effects, leading to superior accuracy and precision.[4][5]
This guide provides a comprehensive protocol that adheres to the principles outlined in regulatory guidelines for bioanalytical method validation, such as those from the U.S. Food and Drug Administration (FDA).[6][7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Oxprenolol Hydrochloride | ≥98% Purity | Sigma-Aldrich |
| Oxprenolol-d7 Hydrochloride | ≥98% Purity | Toronto Research Chemicals |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Derivatization Grade | Sigma-Aldrich |
| Human Plasma (K2-EDTA) | Bioanalytical Grade | BioIVT |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | ACS Grade | VWR |
| Methanol | HPLC Grade | Fisher Scientific |
| Deionized Water | Type 1 | Milli-Q System |
| Microcentrifuge Tubes (1.5 mL) | --- | Eppendorf |
| GC Vials with Inserts (250 µL) | --- | Agilent Technologies |
Experimental Protocol
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Oxprenolol HCl and Oxprenolol-d7 HCl in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Oxprenolol stock solution in a 50:50 methanol/water mixture to create working standards for the calibration curve (e.g., 1, 2, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the Oxprenolol-d7 stock solution with methanol to achieve a final concentration of 10 µg/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create CC samples ranging from 10 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) in the same manner.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following workflow outlines the extraction process.
Caption: Workflow for Oxprenolol extraction from plasma.
Step-by-Step LLE Protocol:
-
Pipette 100 µL of plasma (CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL Oxprenolol-d7 internal standard working solution.
-
Vortex briefly (10 seconds).
-
Add 50 µL of 1 M NaOH to alkalinize the sample. This deprotonates the amine group, increasing its solubility in the organic solvent.
-
Add 600 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
-
To the dried residue from the LLE step, add 50 µL of pyridine and 50 µL of BSTFA (+1% TMCS). Pyridine acts as a catalyst and solvent for the reaction.
-
Cap the tube tightly and vortex for 10 seconds.
-
Heat the mixture at 70°C for 60 minutes to ensure complete derivatization of the hydroxyl and amine groups.[9]
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert for analysis.
GC-MS Instrumentation and Conditions
The following parameters provide a validated starting point for analysis.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC (or equivalent) | --- |
| Injector | Splitless, 250°C | Splitless mode maximizes sensitivity for trace analysis. |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) | A low-polarity column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 150°C hold 1 min, ramp 15°C/min to 290°C, hold 5 min | Optimized for separation from matrix components and elution of derivatized oxprenolol. |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) | --- |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| Source Temperature | 230°C | Standard operating temperature. |
| Quadrupole Temp | 150°C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions of interest. |
Mass Spectrometry and Fragmentation
For quantitative analysis, specific ions resulting from the electron ionization fragmentation of the derivatized analyte and internal standard are monitored. The primary fragmentation pathway for silylated beta-blockers is alpha-cleavage adjacent to the nitrogen atom.
Caption: Key fragmentation pathway for derivatized oxprenolol.
Selected Ions for Monitoring (SIM Mode):
| Compound | Ion Role | m/z (amu) | Origin |
| Oxprenolol-Di-TMS | Quantifier | 174 | [CH(OTMS)CH₂N(TMS)CH(CH₃)₂]⁺ |
| Oxprenolol-Di-TMS | Qualifier | 207 | [M - C₉H₁₈NOSi]⁺ |
| Oxprenolol-d7-Di-TMS | Quantifier (IS) | 181 | [CH(OTMS)CH₂N(TMS)CH(CD₃)₂]⁺ |
The ratio of the analyte quantifier ion peak area to the internal standard quantifier ion peak area is used to construct the calibration curve and determine the concentration in unknown samples.
Method Validation
The described method should be fully validated according to regulatory guidelines (e.g., FDA M10).[7][10] Key validation parameters include:
-
Selectivity: Analysis of blank plasma from multiple sources should show no significant interfering peaks at the retention times of the analyte and IS.
-
Linearity: The calibration curve should demonstrate a linear relationship between the peak area ratio and concentration, with a correlation coefficient (r²) of ≥0.995.
-
Accuracy and Precision: Intra- and inter-day accuracy (as %RE) and precision (as %RSD) should be within ±15% for all QC levels (±20% for the Lower Limit of Quantification, LLOQ).[11]
-
Recovery and Matrix Effect: Extraction recovery and matrix effects should be assessed to ensure they are consistent and reproducible across different plasma lots.
-
Stability: The stability of oxprenolol in plasma should be confirmed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.
Conclusion
This application note details a selective, sensitive, and robust GC-MS method for the quantification of oxprenolol in human plasma. The protocol's strength lies in the combination of an efficient LLE sample preparation, chemical derivatization to improve chromatographic performance, and the use of a deuterated internal standard to ensure analytical accuracy. This method is well-suited for regulated bioanalysis in support of clinical and pharmacological studies.
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]
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Burke, L. J., & Leaver, D. D. (1985). Determination of oxprenolol in human plasma by high-performance liquid chromatography, in comparison with gas chromatography and gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 345(2), 365–371. [Link]
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Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ScienceDirect. [Link]
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Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
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Dieterle, W., & Riess, W. (1974). The metabolites of oxprenolol (Trasicor) in man. Xenobiotica, 4(6), 365–373. [Link]
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Tsuei, S. E., Thomas, J., & Moore, R. G. (1980). Quantification of oxprenolol in biological fluids using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 181(1), 135–140. [Link]
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International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. IJISRT. [Link]
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Application Note & Protocol: High-Precision Calibration Curve Preparation for Oxprenolol Quantification Using Oxprenolol-d7 Hydrochloride as an Internal Standard
Abstract
This document provides a detailed methodology for the preparation of robust and accurate calibration curves for the quantification of oxprenolol in biological matrices. The protocol leverages Oxprenolol-d7 Hydrochloride, a stable isotope-labeled internal standard, to ensure high precision and accuracy in analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring precise measurement of oxprenolol. The protocols described herein are designed to be self-validating, aligning with principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Introduction: The Rationale for Using a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, particularly with complex matrices like plasma or urine, variability can be introduced at multiple stages, including sample extraction, and instrument injection. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality control samples. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard in mass spectrometry-based quantification.[1][2][3]
Oxprenolol-d7 is an ideal internal standard for oxprenolol analysis due to several key factors:
-
Co-elution: It co-elutes with the unlabeled analyte (oxprenolol) in chromatographic systems, meaning it experiences the same matrix effects and ionization suppression or enhancement.[4]
-
Similar Extraction Recovery: Its chemical similarity ensures that it behaves identically during sample preparation and extraction processes.
-
Mass Differentiation: The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the native compound, allowing for simultaneous but separate detection by the mass spectrometer.[1]
By calculating the ratio of the analyte peak area to the internal standard peak area, variations in sample preparation and instrument response are effectively normalized, leading to a more accurate and precise quantification of the analyte.
Materials and Reagents
-
Oxprenolol Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Biological Matrix (e.g., Human Plasma, Urine)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes and sterile, low-binding pipette tips
Preparation of Stock and Working Solutions
Accurate preparation of stock and intermediate solutions is fundamental to the integrity of the calibration curve. All solutions should be prepared using calibrated equipment and high-purity solvents.
Primary Stock Solutions (1 mg/mL)
Protocol:
-
Accurately weigh approximately 10 mg of Oxprenolol Hydrochloride reference standard and 1 mg of this compound internal standard into separate, appropriately labeled amber vials.
-
Record the exact weights.
-
Dissolve each standard in a minimal amount of methanol and then bring to a final volume in a 10 mL Class A volumetric flask for the analyte and a 1 mL flask for the internal standard, using methanol as the diluent.
-
Calculate the precise concentration of each stock solution based on the exact weight and purity of the standard.
-
Store the stock solutions at -20°C or as recommended by the supplier.[5][6]
Intermediate and Working Standard Solutions
Serial dilutions from the primary stock solutions are made to prepare working solutions at concentrations suitable for spiking into the biological matrix.[7][8][9]
Table 1: Preparation of Oxprenolol Working Standard Solutions
| Working Standard ID | Starting Solution | Volume of Starting Solution | Final Volume (Methanol) | Final Concentration |
| WS-1 | Primary Stock (1 mg/mL) | 100 µL | 10 mL | 10 µg/mL |
| WS-2 | WS-1 (10 µg/mL) | 100 µL | 10 mL | 100 ng/mL |
| WS-3 | WS-2 (100 ng/mL) | 1 mL | 10 mL | 10 ng/mL |
Table 2: Preparation of Oxprenolol-d7 Internal Standard Working Solution
| Working Standard ID | Starting Solution | Volume of Starting Solution | Final Volume (Methanol) | Final Concentration |
| IS-WS | Primary Stock (1 mg/mL) | 10 µL | 10 mL | 1 µg/mL |
Preparation of the Calibration Curve
The calibration curve is constructed by spiking a series of blank biological matrix samples with known concentrations of the analyte. A constant amount of the internal standard is added to each sample.
Experimental Workflow
Caption: Workflow for Calibration Curve Preparation.
Step-by-Step Protocol
-
Labeling: Prepare and label a set of microcentrifuge tubes for each calibration standard (e.g., CAL 1 to CAL 8), a blank, and a zero sample (blank + IS).
-
Matrix Aliquoting: Aliquot the appropriate volume of the blank biological matrix (e.g., 90 µL of human plasma) into each labeled tube.
-
Analyte Spiking: Spike each tube (except the blank and zero sample) with a small volume (e.g., 5 µL) of the appropriate oxprenolol working standard to achieve the final concentrations as detailed in Table 3.
-
Internal Standard Spiking: Add a constant volume (e.g., 5 µL) of the IS working solution to all tubes except the blank.
-
Vortexing: Gently vortex each tube to ensure homogeneity.
-
Sample Processing: Proceed with the validated bioanalytical sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
Table 3: Example Calibration Curve Standards in Biological Matrix
| Standard ID | Matrix Volume | Analyte Working Solution (WS) | Volume of WS | IS Working Solution Volume | Final Concentration (ng/mL) |
| Blank | 100 µL | - | - | - | 0 |
| Zero | 95 µL | - | - | 5 µL | 0 |
| CAL 1 | 90 µL | WS-3 (10 ng/mL) | 5 µL | 5 µL | 0.5 |
| CAL 2 | 90 µL | WS-3 (10 ng/mL) | 10 µL | 5 µL | 1.0 |
| CAL 3 | 90 µL | WS-2 (100 ng/mL) | 2.5 µL | 5 µL | 2.5 |
| CAL 4 | 90 µL | WS-2 (100 ng/mL) | 5 µL | 5 µL | 5.0 |
| CAL 5 | 90 µL | WS-2 (100 ng/mL) | 10 µL | 5 µL | 10.0 |
| CAL 6 | 90 µL | WS-1 (10 µg/mL) | 2.5 µL | 5 µL | 25.0 |
| CAL 7 | 90 µL | WS-1 (10 µg/mL) | 5 µL | 5 µL | 50.0 |
| CAL 8 | 90 µL | WS-1 (10 µg/mL) | 10 µL | 5 µL | 100.0 |
Data Analysis and Acceptance Criteria
The construction of the calibration curve and its acceptance criteria should be in accordance with established regulatory guidelines.[10][11][12][13]
-
Plotting: Plot the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte for each calibration standard.
-
Regression Analysis: Apply a linear, weighted (typically 1/x or 1/x²) least-squares regression to the data.
-
Correlation Coefficient: The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: The calculated concentration of each calibration standard should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.
-
LLOQ: The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.
Conclusion
The use of this compound as an internal standard is a critical component in the development of a reliable and robust bioanalytical method for the quantification of oxprenolol. By following the detailed protocols for the preparation of stock solutions, working solutions, and the final calibration curve, researchers can ensure high-quality data that meets the stringent requirements of regulatory bodies. The principles of accuracy, precision, and stability are paramount and are upheld by the methodologies described in this application note.
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Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
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Application of Oxprenolol-d7 in Drug Metabolism and Pharmacokinetic Studies: A Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of Oxprenolol-d7, a stable isotope-labeled (SIL) analog of the non-selective beta-blocker oxprenolol. As the gold standard internal standard for quantitative bioanalysis, Oxprenolol-d7 is indispensable for generating high-fidelity data in drug metabolism and pharmacokinetic (DMPK) studies. We will explore the core principles of its use, present detailed protocols for key in vitro and in vivo applications, and discuss the causality behind critical experimental choices. This note is designed to equip researchers with the foundational knowledge and practical methodologies required to leverage Oxprenolol-d7 for robust and reliable bioanalytical results that meet stringent regulatory standards.
Introduction: The Imperative for Precision in Bioanalysis
Oxprenolol is a non-selective beta-adrenergic antagonist used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] It is characterized as a moderately lipophilic compound that is well-absorbed orally but undergoes considerable first-pass metabolism, primarily through glucuronidation and, to a lesser extent, oxidation.[2][3][4][5][6] Understanding these absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to drug development, informing dosing regimens, safety profiles, and potential drug-drug interactions.[7][8]
Quantitative bioanalysis, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the cornerstone of modern DMPK studies. However, the complexity of biological matrices (e.g., plasma, urine, tissue homogenates) introduces significant analytical challenges, including sample loss during extraction, ion suppression or enhancement in the mass spectrometer source, and instrument variability.[9][10] To overcome these issues and ensure data accuracy and reproducibility, a suitable internal standard (IS) is essential.[11]
Oxprenolol-d7 is the deuterated form of oxprenolol, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium.[12][13][14][15][16] This stable, non-radioactive isotopic labeling makes it the ideal internal standard. It is chemically identical to the parent drug (the analyte), ensuring it behaves identically during sample preparation and chromatographic separation.[17] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling it to serve as a precise internal reference to correct for analytical variability.[10][11] The use of such SIL-IS is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for validated bioanalytical methods.[18][19][20][21]
The Principle of Isotope Dilution Mass Spectrometry
The superior performance of Oxprenolol-d7 as an internal standard is rooted in the principle of isotope dilution. A known, fixed amount of the SIL-IS is added to every sample, calibrator, and quality control (QC) at the earliest stage of sample preparation.[10] Because the SIL-IS and the native analyte have virtually identical physicochemical properties, any loss of analyte during subsequent steps (e.g., protein precipitation, liquid-liquid extraction, evaporation) will be accompanied by a proportional loss of the SIL-IS.
Similarly, during LC-MS/MS analysis, both compounds co-elute and experience the same degree of ionization efficiency or suppression from the biological matrix.[9] The mass spectrometer measures the response for both the analyte and the IS. By calculating the ratio of the analyte's peak area to the IS's peak area, the variability is normalized. This peak area ratio, not the absolute response of the analyte, is used for quantification, leading to a highly robust and accurate assay.[11]
Core Application: Pharmacokinetic (PK) Study Analysis
Objective: To accurately quantify oxprenolol concentrations in plasma samples collected over a time course following drug administration to a human or animal subject.
Causality & Rationale: The resulting concentration-time data is used to build a pharmacokinetic profile and calculate essential parameters like Cmax (peak concentration), Tmax (time to peak), AUC (total drug exposure), and elimination half-life. The accuracy of these parameters is wholly dependent on the reliability of the bioanalytical method. Using Oxprenolol-d7 is critical to ensuring the method is precise and accurate, meeting regulatory standards for bioanalytical method validation (BMV). [22][23]
Protocol 4.1: Quantification of Oxprenolol in Human Plasma
-
Preparation of Standards and QCs:
-
Calibration Standards: Serially dilute the oxprenolol stock solution in control human plasma to prepare a calibration curve ranging from, for example, 1 to 1000 ng/mL.
-
Quality Controls (QCs): Prepare QCs in control plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These must be prepared from a separate stock weighing of oxprenolol.
-
Internal Standard (IS) Spiking Solution: Prepare a solution of Oxprenolol-d7 in 50:50 methanol:water at a concentration that gives a robust MS signal (e.g., 250 ng/mL).
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL of study samples, calibrators, and QCs into a 96-well plate.
-
Add 10 µL of the IS Spiking Solution to every well except for the blank matrix samples.
-
Add 200 µL of cold acetonitrile to all wells to precipitate plasma proteins.
-
Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use the same LC-MS/MS parameters as described in Protocol 3.1.
-
-
Method Validation & Data Analysis:
-
The method must be fully validated according to regulatory guidelines (e.g., ICH M10). [18][21]This includes assessing selectivity, matrix effect, accuracy, precision, recovery, and stability.
-
Generate a calibration curve by plotting the peak area ratio (Oxprenolol/Oxprenolol-d7) against the nominal concentration. Apply a weighted (e.g., 1/x²) linear regression.
-
The regression equation is then used to back-calculate the concentration of oxprenolol in the unknown study samples, QCs, and calibrators. The accuracy of the QCs must fall within ±15% of the nominal value (±20% for LLOQ).
-
Table 2: Example Calibration Curve Performance
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 0.015 | 1.1 | 110.0 |
| 2.5 | 0.038 | 2.6 | 104.0 |
| 10 | 0.152 | 9.9 | 99.0 |
| 50 | 0.765 | 50.8 | 101.6 |
| 200 | 3.010 | 198.5 | 99.3 |
| 800 | 12.150 | 801.2 | 100.2 |
| 1000 (ULOQ) | 15.050 | 992.5 | 99.3 |
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Advanced Application: Metabolite Identification
Beyond quantification, Oxprenolol-d7 is a powerful tool for metabolite identification. In "metabolite scouting" experiments, a sample (e.g., from an HLM incubation or urine) is analyzed after incubation with an equimolar mixture of oxprenolol and Oxprenolol-d7. Any authentic drug metabolite will appear in the mass spectrum as a characteristic doublet of peaks separated by 7 Da (the mass difference from the deuterium label). This "isotope pattern filtering" allows researchers to rapidly distinguish drug-related components from the thousands of endogenous signals in a biological sample. [24]
Conclusion
Oxprenolol-d7 is not merely a reagent but a critical component for ensuring the scientific integrity of drug metabolism and pharmacokinetic studies. Its use as a stable isotope-labeled internal standard enables the development of highly precise, accurate, and robust bioanalytical methods that can withstand the scrutiny of regulatory review. By correcting for nearly all sources of analytical variability, Oxprenolol-d7 allows researchers to have high confidence in their data, forming a solid foundation for critical decisions throughout the drug development pipeline.
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Now superseded by ICH M10). [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]
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van de Merbel, N. C. (2008). Applications of stable isotopes in clinical pharmacology. PubMed Central. [Link]
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Application Notes: A Guide to the Use of Oxprenolol-d7 Hydrochloride for Therapeutic Drug Monitoring
Abstract
This document provides a comprehensive guide for researchers, clinical scientists, and drug development professionals on the robust application of Oxprenolol-d7 Hydrochloride as an internal standard for the therapeutic drug monitoring (TDM) of oxprenolol. We delve into the clinical pharmacology of oxprenolol, underscore the rationale for TDM, and present a detailed, validated bioanalytical protocol employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This application note is designed to be a practical resource, offering not just procedural steps but also the scientific reasoning behind methodological choices, ensuring accuracy, precision, and reliability in quantitative bioanalysis.
Introduction: The Clinical Context of Oxprenolol
Oxprenolol is a non-selective beta-adrenergic receptor blocker with intrinsic sympathomimetic activity, prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2][3] It exerts its therapeutic effects by competitively antagonizing catecholamine-induced tachycardia at cardiac β-receptor sites, leading to reduced cardiac output.[4][5]
Pharmacokinetic Profile:
-
Absorption: Oxprenolol is well-absorbed from the gastrointestinal tract.[4][6]
-
Metabolism: It undergoes significant first-pass metabolism in the liver, with only 20-70% of an oral dose reaching systemic circulation.[2][4][6]
-
Distribution: Approximately 80% of the drug is bound to plasma proteins.[1][2] It is known to cross the blood-brain barrier.[4]
-
Elimination: The elimination half-life is relatively short, typically 1-2 hours, with excretion primarily via urine as inactive metabolites.[4][6]
While the plasma concentration of oxprenolol is generally reproducible, factors such as inflammatory disease can alter plasma protein binding and affect total drug concentrations.[1] Although a direct correlation between plasma levels and therapeutic outcomes like blood pressure reduction has not been definitively established, monitoring drug concentrations can be crucial in specific clinical scenarios.[1] TDM can help optimize dosage, ensure patient adherence, and minimize the risk of adverse effects, which can include bradycardia and hypotension.[3][7]
The Role of Stable Isotope-Labeled Internal Standards in LC-MS/MS
For accurate quantification of drugs in complex biological matrices like plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[8] this compound is a deuterated analog of oxprenolol, making it an ideal internal standard for LC-MS/MS-based bioanalysis.[5][9][10]
Why Oxprenolol-d7 is the Preferred Internal Standard:
-
Chemical and Physical Similarity: Deuterated standards are chemically almost identical to the analyte.[11] This ensures they exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[8][12][13]
-
Co-elution: The SIL-IS co-elutes with the unlabeled analyte, experiencing the same matrix effects (ion suppression or enhancement) and potential losses during sample preparation.[11][12]
-
Correction for Variability: By adding a known amount of Oxprenolol-d7 to every sample, calibrator, and quality control sample at the beginning of the workflow, it effectively normalizes for any variability introduced during the analytical process.[13][14] This significantly improves the accuracy, precision, and reproducibility of the quantitative results.[11][13]
-
Mass Differentiation: The mass difference between oxprenolol and its d7-labeled counterpart allows for their distinct detection by the mass spectrometer, enabling precise quantification without spectral interference.[5][13]
Bioanalytical Method for Oxprenolol Quantification
This section outlines a validated LC-MS/MS method for the quantification of oxprenolol in human plasma using this compound as the internal standard.
Materials and Reagents
-
Oxprenolol Hydrochloride (Reference Standard)
-
This compound (Internal Standard)[15]
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules like oxprenolol from plasma.
Protocol:
-
Aliquot 100 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Diagram: Sample Preparation Workflow
Caption: Protein precipitation workflow for oxprenolol extraction.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System |
| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation from matrix components (e.g., 5-95% B over 3 minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Oxprenolol: Q1 m/z 266.2 -> Q3 m/z 116.1Oxprenolol-d7: Q1 m/z 273.2 -> Q3 m/z 123.1 |
| Collision Energy (CE) | Optimize for maximum signal intensity for each transition |
| Dwell Time | 100 ms |
Note: The specific m/z values for MRM transitions should be confirmed by direct infusion of the analyte and internal standard.
Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[16] Validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17][18][19][20]
Key Validation Parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[21]
-
Calibration Curve: Demonstrating the relationship between the instrument response and known concentrations of the analyte. A typical range for oxprenolol might be 1-500 ng/mL.
-
Accuracy and Precision: The closeness of determined values to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision). Typically assessed at low, medium, and high QC levels.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤ 15% |
| Stability | Concentration within ±15% of baseline |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Diagram: Therapeutic Drug Monitoring Workflow
Caption: Overview of the TDM process from patient to clinical action.
Conclusion
The use of this compound as an internal standard provides the necessary foundation for a robust, accurate, and precise LC-MS/MS method for the therapeutic drug monitoring of oxprenolol. The stable isotope dilution technique effectively mitigates variability from sample preparation and matrix effects, ensuring high-quality data for clinical decision-making. The protocols and validation standards outlined in this document serve as a comprehensive resource for laboratories implementing this critical bioanalytical assay. Adherence to these principles ensures that the generated data is reliable and defensible, ultimately contributing to improved patient care and safety.
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Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics. PubMed. [Link]
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Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy. PubMed. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. The Pharma Innovation. [Link]
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Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. AACC. [Link]
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Oxprenolol: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating Matrix Effects in LC-MS with Deuterated Internal Standards
Welcome to the technical support center dedicated to one of the most critical aspects of quantitative LC-MS analysis: understanding and mitigating matrix effects using deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals who seek not just to follow protocols, but to understand the underlying principles that govern robust and reliable bioanalysis. Here, we will move beyond rote procedures to explore the causality behind experimental choices, ensuring that every method you develop is a self-validating system.
Frequently Asked Questions (FAQs): The Foundations of Matrix Effect Compensation
This section addresses the fundamental questions that form the bedrock of understanding matrix effects and the role of deuterated internal standards.
Q1: What, precisely, is the "matrix effect" in LC-MS analysis?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting, often undetected, components in the sample matrix.[1][2][3] This interference, occurring within the mass spectrometer's ion source, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4] Ultimately, this phenomenon directly compromises the accuracy, precision, and sensitivity of quantitative analyses.[3][4] Complex biological matrices, such as plasma, urine, or tissue homogenates, are particularly prone to causing significant matrix effects.[3]
Q2: How do deuterated internal standards work to correct for these effects?
A2: A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (²H).[5][6] The core principle is that the deuterated standard possesses nearly identical physicochemical properties to the native analyte.[1][7][8] This similarity ensures that it co-elutes from the LC column and, crucially, experiences the same degree of ion suppression or enhancement in the MS source as the analyte.[1][5] By measuring the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix effect is normalized, leading to accurate and precise quantification.[1]
Q3: Why is the co-elution of the analyte and the deuterated internal standard so critical?
A3: Complete co-elution is paramount because the composition of the matrix entering the ion source is dynamic, changing continuously throughout the chromatographic run.[1][2] If the analyte and its deuterated standard elute at even slightly different times, they will be exposed to different profiles of co-eluting matrix components.[2] This differential exposure leads to a differential matrix effect, undermining the standard's ability to compensate accurately and resulting in quantification errors.[2]
Q4: Are deuterated standards a perfect solution? What are their limitations?
A4: While considered the "gold standard," deuterated internal standards are not infallible.[1] A primary limitation is the potential for chromatographic separation from the analyte, known as the "isotope effect".[2][9] This is more common with deuterium labels than with ¹³C or ¹⁵N labels and can lead to the issues described in Q3.[2][9] Other potential problems include the in-source loss or exchange of deuterium atoms and the presence of unlabeled analyte as an impurity in the standard, which can artificially inflate results.[2][9]
Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and resolving common issues encountered when using deuterated internal standards to combat matrix effects.
Problem 1: Poor Reproducibility and Accuracy Despite Using a Deuterated Internal Standard
Symptom: You are using a deuterated internal standard (D-IS), but your Quality Control (QC) samples are failing acceptance criteria (e.g., accuracy >±15% of nominal, precision >15% CV).[7] The analyte/D-IS response ratio is inconsistent across the batch.
Potential Cause: The most likely culprit is a chromatographic shift, or "isotope effect," causing the D-IS to partially or completely separate from the analyte.[2] This leads to differential matrix effects, as the two compounds experience different ionization conditions.[2][10]
Step-by-Step Troubleshooting Protocol:
-
Confirm the Isotope Effect:
-
Overlay the extracted ion chromatograms (XICs) of the analyte and the D-IS from the same injection.
-
Zoom in on the peaks. A visible separation in their retention times (tʀ) confirms a chromatographic shift. Even a small shift can be significant if it occurs on the slope of a changing matrix effect profile.[2]
-
-
Assess the Matrix Effect Profile:
-
Perform a post-column infusion experiment to visualize the regions of ion suppression or enhancement across the chromatographic gradient.
-
Protocol:
-
Infuse a standard solution of your analyte at a constant flow rate into the LC eluent stream after the analytical column (using a T-junction).
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the analyte's signal. Dips in the baseline indicate regions of ion suppression, while peaks indicate enhancement.
-
-
Correlate the retention times of your analyte and D-IS with this profile. If they elute in a region of significant and changing suppression, even a minor separation can cause major variability.[10]
-
-
Mitigation Strategies:
-
Chromatographic Optimization: Adjust the LC method to achieve co-elution.
-
Modify the gradient profile (make it shallower).
-
Change the organic modifier (e.g., from acetonitrile to methanol, or vice-versa).
-
Test a different stationary phase (e.g., a column with different bonded phase chemistry).
-
-
Consider a Different Isotope Label: If available, a ¹³C or ¹⁵N stable isotope-labeled standard is less prone to chromatographic shifts and is a more robust choice.[5][9]
-
Problem 2: Unstable or Drifting Internal Standard Signal Across an Analytical Run
Symptom: The absolute peak area of your deuterated internal standard shows a consistent drift (upward or downward) or is highly variable throughout the analytical run, even in calibration standards and QCs. The FDA guidance on bioanalytical method validation raises concerns about such IS response variability.[11][12][13]
Potential Cause: This issue often points to problems beyond matrix effects, which the D-IS should theoretically compensate for. Potential causes include issues with the sample preparation, the LC-MS system itself, or the stability of the D-IS.
Diagnostic Workflow:
The following diagram outlines a logical workflow for diagnosing the root cause of an unstable D-IS signal.
Caption: A logical workflow for troubleshooting an unstable D-IS signal.
Step-by-Step Solutions:
-
Evaluate Sample Preparation Consistency:
-
Evaporation: If using an evaporation step (e.g., nitrogen dry-down), ensure it is uniform across all wells. Over-drying can lead to analyte loss or degradation.
-
Pipetting: Verify the accuracy and precision of all automated and manual pipettes. Add the D-IS at the very beginning of the sample preparation process to compensate for losses during extraction.[5]
-
Non-specific Binding: Test for adsorption of the D-IS to sample collection tubes or 96-well plates.
-
-
Check LC-MS System Performance:
-
Injector Precision: Inject the same prepared sample multiple times (n=6-10) and calculate the %CV of the D-IS peak area. A high CV (>5%) points to an autosampler or injector issue.
-
Source Stability: Monitor source parameters like temperature and gas flows. Fluctuations can lead to inconsistent ionization. Check for a partially clogged ESI needle, which can cause an unstable spray.
-
-
Assess D-IS Stability:
-
Back-Exchange: Deuterium atoms on certain functional groups (e.g., hydroxyls, amines) can be labile and exchange with protons from the solvent, especially under acidic or basic conditions.[2] This would change the mass of the D-IS. Prefer standards with labels on stable positions like aromatic rings or carbon backbones.[5][9]
-
Metabolic Stability: Incubate the D-IS in blank matrix at 37°C and analyze at several time points to ensure it is not degrading.
-
Problem 3: The Analyte Signal is Suppressed to the Point of Being Undetectable (Below LLOQ)
Symptom: You are analyzing a low-concentration sample, and while the D-IS signal is present, the analyte signal is at or below the lower limit of quantification (LLOQ), even though you expect it to be detectable.
Potential Cause: Severe ion suppression is occurring, affecting both the analyte and the D-IS. While the D-IS is present at a constant, relatively high concentration and remains visible, the low-level analyte signal is pushed below the noise.
Strategies for Signal Enhancement:
| Strategy | Principle | Step-by-Step Protocol |
| Improve Sample Cleanup | Reduce the concentration of interfering matrix components reaching the ion source.[3] | 1. Switch Extraction Method: If using protein precipitation (PPT), which is less selective, move to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]2. Optimize SPE: Test different sorbents (e.g., reversed-phase, ion-exchange) and optimize wash/elution steps to selectively remove interferences while retaining the analyte. |
| Modify Chromatography | Shift the analyte's retention time to a "cleaner" region of the chromatogram with less ion suppression. | 1. Analyze Matrix Profile: Use the post-column infusion method (described in Problem 1) to identify clean elution windows.2. Adjust Gradient: Modify the mobile phase gradient to move the analyte peak into one of these cleaner zones. |
| Reduce Matrix Load | Decrease the total amount of matrix injected onto the column. | 1. Dilute the Sample: Dilute the extracted sample with the initial mobile phase. This dilutes both the analyte and the matrix components, potentially reducing suppression enough to detect the analyte.2. Inject a Smaller Volume: Reduce the injection volume to lower the absolute amount of matrix entering the system. |
| Change Ionization Mode | Different ionization modes have varying susceptibilities to matrix effects. | 1. Test APCI: If using Electrospray Ionization (ESI), test Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to matrix effects for certain classes of compounds. |
Experimental Workflow for Overcoming Severe Ion Suppression:
Caption: Decision tree for addressing severe ion suppression.
References
-
Biemer, J. J., & Finley, P. R. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
-
Biemer, J. J., & Finley, P. R. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]
-
C नदी. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use. C नदी. [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Koal, T., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Journal of Laboratory Medicine, 36(1), 11-20. [Link]
-
Koal, T., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica chimica acta, 429, 4–5. [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
Reddit. (2022). Accounting for the matrix effect. Reddit. [Link]
-
ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org. American Association for Clinical Chemistry. [Link]
-
Koal, T., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Journal of Laboratory Medicine, 36(1), 11-20. [Link]
-
Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Koal, T., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. ResearchGate. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
-
Lowes, S., et al. (2011). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. Bioanalysis, 3(12), 1323–1332. [Link]
-
Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 685(2), 103-122. [Link]
-
An, J., & Schymanski, E. L. (2014). Matrix Effects and Application of Matrix Effect Factor. Current Chromatography, 1(1), 33-44. [Link]
-
Jones, B. R., et al. (2018). Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 42(7), 445–453. [Link]
Sources
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potential for isotopic exchange in Oxprenolol-d7 Hydrochloride
Welcome to the technical support guide for Oxprenolol-d7 Hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals utilizing Oxprenolol-d7 HCl as an internal standard in quantitative analyses. Here, we address the critical topic of isotopic exchange—a phenomenon that can compromise data integrity—and provide expert guidance in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for my Oxprenolol-d7 internal standard?
Isotopic exchange is a chemical reaction where a deuterium (D) atom in your labeled standard is replaced by a protium (H) atom from the surrounding solvent or matrix, or vice-versa.[1] This process, often called "back-exchange," is a significant concern because it converts your internal standard (IS), Oxprenolol-d7, into lighter isotopic forms (e.g., Oxprenolol-d6, d5) or even the unlabeled analyte itself.
This conversion can lead to several analytical problems:
-
Inaccurate Quantification: The concentration of your IS decreases, leading to an incorrect analyte/IS ratio and compromising the accuracy of your results.
-
Cross-Contamination: The formation of unlabeled Oxprenolol from the IS artificially inflates the measured concentration of the analyte.
-
Poor Reproducibility: The rate of exchange can vary between samples, standards, and even throughout an analytical run, leading to high variability.[2]
Q2: Where are the deuterium labels on Oxprenolol-d7, and how does this affect their stability?
Commercial Oxprenolol-d7 is typically labeled on the N-isopropyl group.[3][4][5] The formal chemical name is 1-(2-(allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol.[4]
The seven deuterium atoms are attached to carbon atoms, which form strong C-D bonds. These bonds are generally stable and not considered "labile" or "readily exchangeable" like hydrogens on heteroatoms (e.g., -OH, -NH).[6] However, no C-D bond is completely immune to exchange under certain chemical conditions.[6][7] The deuterium atoms on the isopropyl group of Oxprenolol-d7 are in a chemically stable position, distant from activating functional groups that might facilitate exchange, making it a well-designed internal standard.
Q3: What experimental conditions are most likely to cause deuterium back-exchange?
The stability of deuterated standards is highly dependent on the chemical environment. The primary drivers of back-exchange for C-D bonds are pH, temperature, and exposure time.[7][8][9]
-
pH: Both strongly acidic and strongly basic conditions can catalyze H/D exchange.[1][7][10] The minimum exchange rate for many compounds occurs around pH 2.5-3.0.[1] For Oxprenolol-d7, a pH range of 3.5-4.0 has been suggested to optimize stability in aqueous formulations.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[11] Therefore, it is crucial to avoid prolonged exposure of the standard to high temperatures during sample preparation, storage, or in the autosampler.
-
Solvent Composition: Protic solvents (those with H bonded to O or N, like water, methanol, or ethanol) are the source of protons for back-exchange. While unavoidable in most LC-MS applications, minimizing exposure and controlling pH are key.
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis, linking observable problems to the potential root cause of isotopic exchange.
Scenario 1: My calibration curve is non-linear, or my QC samples are failing high.
Question: I'm seeing a loss of linearity, particularly at the low end of my curve, and my low-concentration quality control (QC) samples consistently read higher than their nominal value. Could this be isotopic exchange?
Answer: Yes, this is a classic symptom of your internal standard undergoing back-exchange to form the unlabeled analyte.
Causality Explained: When a molecule of Oxprenolol-d7 exchanges a deuterium for a proton, it can eventually become unlabeled Oxprenolol. This newly formed, unlabeled analyte adds to the actual analyte concentration in the sample. The amount of this artificial contribution is constant across all your calibration points (assuming the IS concentration is constant), but its impact is most significant at the lowest concentrations, where it represents a larger percentage of the total analyte signal. This disproportionately inflates the response at the low end, causing a non-linear, often quadratic, curve and making low QCs fail.
Troubleshooting Workflow
Here is a systematic approach to diagnose and resolve the issue.
Caption: Workflow for troubleshooting isotopic exchange issues.
Scenario 2: I see a small peak at the retention time of my analyte in my zero samples (blank matrix + IS).
Question: When I analyze a blank matrix sample spiked only with Oxprenolol-d7, my mass spectrometer shows a small but distinct peak for unlabeled Oxprenolol. Is my blank matrix contaminated?
Answer: While matrix contamination is possible, a more likely cause is in-source or in-solution back-exchange of the internal standard.
Causality Explained: This phenomenon can occur in two places:
-
In-Solution: During sample preparation or while waiting in the autosampler, the IS can undergo back-exchange as described above.
-
In-Source (Mass Spectrometer): The high-energy environment of the mass spectrometer's ion source can sometimes promote the loss of deuterium atoms. This is less common for stable C-D bonds but can be influenced by source conditions like temperature and voltages.
Protocol: Assessing Isotopic Stability in Solution
This protocol helps determine if back-exchange is occurring in your sample diluent or mobile phase.
-
Preparation: Prepare a solution of Oxprenolol-d7 HCl at your working concentration in the solvent/mobile phase you wish to test.
-
Incubation: Aliquot this solution into several vials. Keep one vial at 4°C as a T=0 reference. Place the other vials in your autosampler set to your typical run temperature.
-
Time-Point Analysis: Inject and analyze an aliquot at regular intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Data Analysis: Using high-resolution mass spectrometry if available, monitor the ion chromatograms for the following masses:
-
Oxprenolol-d7 (your IS)
-
Oxprenolol-d6 (first exchange product)
-
Oxprenolol (unlabeled analyte)
-
-
Interpretation: Quantify the peak areas for each species at each time point. A decrease in the d7 signal accompanied by an increase in the d6 or unlabeled signal over time is clear evidence of in-solution back-exchange.
Hypothetical Data from Stability Assessment
| Time (Hours) | Autosampler Temp. | Mobile Phase | % Oxprenolol-d7 Remaining | % Unlabeled Oxprenolol Formed |
| 0 | 4°C | 50:50 ACN:H₂O | 100.0% | < 0.01% (Below LOD) |
| 24 | 25°C | 50:50 ACN:H₂O, pH 9.0 | 98.2% | 1.8% |
| 24 | 25°C | 50:50 ACN:H₂O, pH 7.0 | 99.5% | 0.5% |
| 24 | 25°C | 50:50 ACN:H₂O, pH 4.0 | 99.9% | < 0.1% |
| 24 | 4°C | 50:50 ACN:H₂O, pH 9.0 | 99.8% | 0.2% |
Scenario 3: The retention time of my deuterated standard is slightly earlier than the analyte.
Question: I've noticed that the peak for Oxprenolol-d7 elutes a few seconds before the peak for unlabeled Oxprenolol on my reversed-phase column. Is this normal?
Answer: Yes, this is a well-documented phenomenon known as the "isotope effect" in chromatography.[12][13]
Causality Explained: The C-D bond is slightly shorter and stronger than a C-H bond. This can subtly alter the molecule's polarity and its interaction with the stationary phase of the LC column. In reversed-phase chromatography, deuterated compounds are often slightly less retentive than their unlabeled counterparts, resulting in a slightly earlier elution time.[14] This is generally not a problem for quantification, as long as the peaks are chromatographically resolved and integrated consistently. However, it is a factor to be aware of during method development.
Mechanism of H/D Exchange
The exchange process is catalyzed by either acid or base. Understanding the mechanism helps in selecting conditions to prevent it.
Caption: Acid and base-catalyzed pathways for H/D exchange.
Final Recommendations
-
Storage: Always store Oxprenolol-d7 HCl stock solutions in a non-protic solvent (if possible) or a buffered aqueous solution at low temperatures (-20°C or below) as recommended by the supplier.[3]
-
Method Development: During method development, perform the stability assessment protocol described above to test your chosen sample diluent and mobile phase conditions. Aim for a pH between 3 and 5 to minimize exchange rates.[1]
-
Autosampler Conditions: Keep the autosampler temperature low (e.g., 4°C) to slow potential degradation and back-exchange during analytical runs.[2][15]
-
Purity Checks: Periodically check the isotopic purity of your working internal standard solution, especially if you observe declining performance in your assay.
By understanding the mechanisms of isotopic exchange and proactively implementing these troubleshooting and preventative measures, you can ensure the continued stability and reliability of this compound as an internal standard in your critical quantitative analyses.
References
-
Zhang, Z., and Li, W. (2012). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Wysocki, L. et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. Available at: [Link]
-
Konermann, L., et al. (2011). Fundamentals of HDX-MS. Methods in Molecular Biology. Available at: [Link]
-
Ahvazi, B., and Schriemer, D.C. (2022). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Tidwell, T.T. (1970). Acid- and base-catalyzed hydrogen-deuterium exchange between deuterium oxide and simple ketones. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia contributors. (2023). Hydrogen–deuterium exchange. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Gunda, P., and Singh, A.B. (2014). The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS. Metabolomics. Available at: [Link]
-
D'Anna, K.L., and Kaltashov, I.A. (2015). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Current Proteomics. Available at: [Link]
-
Sheff, J.G., Rey, M., and Schriemer, D.C. (2013). Peptide–Column Interactions and Their Influence on Back Exchange Rates in Hydrogen/Deuterium Exchange-MS. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
Dr. B. (2020). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube. Available at: [Link]
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]
-
Davison, A.S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Available at: [Link]
-
Stokvis, E., Rosing, H., and Beijnen, J.H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Shulman, N. (2021). Retention Time shifts using deuterated internal standards. Skyline Support. Available at: [Link]
-
Landvatter, S.W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Available at: [Link]
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- 8. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Mass Spectrometry Parameters for Oxprenolol-d7
Welcome to the technical support center for the analysis of Oxprenolol using its deuterated internal standard, Oxprenolol-d7. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting quantitative LC-MS/MS bioanalytical methods. As a stable isotope-labeled (SIL) internal standard, Oxprenolol-d7 is the preferred choice for correcting variability during sample processing and analysis, but its effective use hinges on meticulously optimized mass spectrometry parameters.[1]
This document moves beyond simple procedural lists to explain the causality behind experimental choices, providing you with the foundational knowledge to not only solve common problems but also to proactively design robust and reliable assays.
Section 1: Foundational Concepts & Initial Parameter Selection (FAQs)
This section addresses the essential starting points for developing your method.
Q1: What are the correct precursor ions for Oxprenolol and Oxprenolol-d7?
Answer: The first step in any tandem mass spectrometry method is selecting the precursor ion, which is the ionized molecule of interest that will be isolated in the first quadrupole (Q1).[2] For most beta-blockers, including Oxprenolol, positive mode electrospray ionization (ESI) is highly effective, producing a protonated molecule, [M+H]⁺.[3]
-
Oxprenolol (C₁₅H₂₃NO₃): Has a monoisotopic mass of 265.1678 g/mol . Therefore, the singly charged precursor ion to target in Q1 is m/z 266.17 .[4][5]
-
Oxprenolol-d7: This internal standard has seven hydrogen atoms replaced by deuterium. Assuming the deuterium labels are on the isopropyl group (a common synthesis strategy), the mass increases by approximately 7 Da. The precursor ion to target is m/z 273.21 .
It is always critical to confirm these masses by infusing a dilute solution of each standard individually into the mass spectrometer and acquiring a full scan (Q1 scan) spectrum.[2]
Q2: How do I select the best product ions for a Multiple Reaction Monitoring (MRM) assay?
Answer: After the precursor ion is isolated in Q1, it is fragmented in the collision cell (Q2), and specific fragments, known as product ions, are monitored by the third quadrupole (Q3).[6] The pairing of a precursor ion with a product ion is called an MRM transition. An ideal product ion is both intense (for sensitivity) and specific (for selectivity).
For Oxprenolol, fragmentation often occurs around the propanolamine side chain. Based on spectral library data and known fragmentation patterns of beta-blockers, common product ions for the m/z 266.17 precursor include:[4][5]
-
m/z 72.08: Corresponds to the protonated isopropylamino-ethenol fragment [CH(OH)CH₂NH₂(CH(CH₃)₂)]⁺. This is a highly characteristic and often abundant fragment for beta-blockers with this side chain.
-
m/z 116.11: A common fragment resulting from the loss of the side chain.
-
m/z 225.14: Corresponds to the loss of the isopropylamine group.
For Oxprenolol-d7 (precursor m/z 273.21), if the deuterium labels are on the isopropyl group, the corresponding primary fragment will be shifted:
-
m/z 79.12: The deuterated equivalent of the m/z 72.08 fragment.
Best Practice: Select at least two MRM transitions for each compound—a "quantifier" and a "qualifier".[7] The quantifier is typically the most intense and is used for building the calibration curve. The qualifier, a secondary transition, serves as a quality check to confirm the analyte's identity.[7] The ratio of the qualifier to quantifier signal should remain constant across all samples and standards.[7]
Section 2: In-Depth Optimization Protocols
Protocol 1: Step-by-Step MRM Method Development
This protocol outlines the workflow for systematically identifying and selecting the optimal MRM transitions for Oxprenolol and Oxprenolol-d7.
Objective: To determine the most sensitive and specific precursor-product ion transitions.
Materials:
-
Oxprenolol standard solution (1 µg/mL in 50:50 Methanol:Water)
-
Oxprenolol-d7 standard solution (1 µg/mL in 50:50 Methanol:Water)
-
LC-MS/MS system with ESI source
-
Infusion pump
Methodology:
-
Tune the Mass Spectrometer: Ensure the instrument is mass calibrated according to the manufacturer's guidelines.
-
Optimize Source Conditions: Infuse the Oxprenolol standard solution (~5-10 µL/min) into the mass spectrometer. Adjust ESI source parameters (e.g., capillary voltage, gas flow, source temperature) to maximize the signal intensity of the [M+H]⁺ precursor ion (m/z 266.17).
-
Acquire a Product Ion Scan:
-
Set the mass spectrometer to Product Ion Scan mode.
-
Set Q1 to isolate the precursor ion (m/z 266.17).
-
Apply a range of collision energies (e.g., step from 10 to 40 eV) to induce fragmentation in Q2.[8]
-
Scan Q3 across a relevant mass range (e.g., m/z 50-270) to detect all resulting product ions.
-
-
Identify Candidate Product Ions: Examine the resulting spectrum to identify the most abundant and specific product ions. For Oxprenolol, you should observe prominent peaks around m/z 72, 116, and 225.[4][5] Avoid selecting very low-mass product ions, as they are more likely to have interferences.[7]
-
Repeat for Internal Standard: Repeat steps 2-4 using the Oxprenolol-d7 standard solution, isolating its precursor ion (m/z 273.21) and identifying its corresponding product ions (e.g., m/z 79).
-
Select Quantifier and Qualifier Transitions: Based on the product ion scan data, select the primary (quantifier) and secondary (qualifier) transitions for both the analyte and the internal standard.
Diagram: MRM Method Development Workflow
Caption: Workflow for selecting MRM transitions.
Protocol 2: Systematic Collision Energy (CE) Optimization
Objective: To determine the optimal collision energy for each MRM transition to maximize product ion signal. Using a default or predicted CE value can result in a significant loss of sensitivity.[9]
Methodology:
-
Set Up the Experiment: This can be done via infusion or on-column. For infusion, continuously deliver a standard solution as in Protocol 1.
-
Select an MRM Transition: Begin with the chosen quantifier transition for Oxprenolol (e.g., 266.17 -> 72.08).
-
Ramp the Collision Energy:
-
In your instrument software, create an experiment that monitors the selected MRM transition while systematically varying the collision energy.
-
Define a range of CE values (e.g., from 5 V to 50 V in 2 V increments).
-
Acquire data for a short period at each CE value.
-
-
Plot and Determine Optimum CE:
-
Plot the product ion intensity (Y-axis) against the corresponding collision energy (X-axis).
-
The optimal CE is the voltage that produces the highest signal intensity.[10]
-
-
Repeat for All Transitions: Repeat this process for the qualifier transition of Oxprenolol and for all transitions of Oxprenolol-d7. The optimal CE can differ significantly even between similar molecules or different fragment ions from the same precursor.[11]
Data Presentation: Example Collision Energy Optimization
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Optimal Collision Energy (eV) |
| Oxprenolol | 266.17 | 72.08 | Quantifier | 22 |
| Oxprenolol | 266.17 | 116.11 | Qualifier | 18 |
| Oxprenolol-d7 | 273.21 | 79.12 | Quantifier | 22 |
Note: Optimal CE values are instrument-dependent and must be determined empirically.
Section 3: Troubleshooting Common Issues
Q3: My signal intensity for Oxprenolol-d7 is inconsistent or weak. What are the potential causes?
Answer: Inconsistent or weak signals from a deuterated internal standard can compromise the entire assay.[12] The causes can range from simple chemical issues to complex matrix effects.
Potential Causes & Troubleshooting Steps:
-
Standard Integrity and Purity:
-
Inefficient Ionization:
-
Cause: Suboptimal ESI source conditions.
-
Solution: Re-optimize source parameters (capillary voltage, gas flows, temperature) by infusing the Oxprenolol-d7 standard alone, as described in Protocol 1.
-
-
Suboptimal CE:
-
Cause: The collision energy is not set to the value that produces the maximum product ion intensity.
-
Solution: Perform a systematic CE optimization for the Oxprenolol-d7 transition as detailed in Protocol 2.[10]
-
-
Contamination:
-
Cause: Contamination in the ion source or sample path can lead to a suppressed signal.[10]
-
Solution: Clean the ion source according to the manufacturer's recommendations. Flush the sample path and injection port.
-
Q4: I'm observing significant ion suppression in my plasma samples. How can I diagnose and fix this?
Answer: Ion suppression is a common and critical challenge in bioanalysis, where co-eluting matrix components reduce the ionization efficiency of the analyte and internal standard, leading to inaccurate and imprecise results.[14][15][16]
Diagnosis: A post-column infusion experiment is the classic method to identify suppression zones.[16][17]
-
Continuously infuse Oxprenolol and Oxprenolol-d7 post-column into the MS.
-
Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma).
-
Monitor the signal of the analyte and internal standard. Any dip in the otherwise stable signal indicates a region of ion suppression corresponding to the retention time of interfering matrix components.[17]
Solutions:
-
Improve Chromatographic Separation:
-
Action: Modify your LC gradient to better separate Oxprenolol from the suppression zones. If suppression occurs early in the run (due to salts), increase the initial aqueous portion of your gradient to retain Oxprenolol longer. If it's due to late-eluting phospholipids, a stronger organic wash at the end of the gradient can help clean the column between injections.[14][17]
-
-
Enhance Sample Preparation:
-
Change Ionization Mode:
-
Action: While less common for this compound class, switching to atmospheric pressure chemical ionization (APCI) can sometimes reduce susceptibility to ion suppression compared to ESI.[16]
-
Diagram: Ion Suppression Troubleshooting Logic
Caption: Decision tree for troubleshooting ion suppression.
Q5: The retention times for Oxprenolol and Oxprenolol-d7 are slightly different. Is this a problem?
Answer: Yes, this can be a significant problem. While SIL internal standards are designed to co-elute with the analyte, a slight separation can occur due to the "deuterium isotope effect."[18] This effect can alter the molecule's interaction with the stationary phase.
The primary concern is if this slight chromatographic shift places the analyte and internal standard in different regions of matrix-induced ion suppression.[19] If the analyte elutes in a zone of high suppression while the internal standard elutes in a cleaner zone (or vice-versa), the IS will fail to accurately correct for the signal variability, leading to poor precision and accuracy.[18][19]
Mitigation Strategies:
-
Evaluate during Method Development: Always check for co-elution in extracted matrix samples. Overlay the chromatograms of the analyte and the IS.
-
Adjust Chromatography: Minor changes to the mobile phase composition or gradient slope can sometimes reduce the separation.
-
Use a Different Labeled Standard: If the problem persists and impacts data quality, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.
Summary of Recommended Starting Parameters
This table provides a validated starting point for your method development. Remember to optimize these on your specific instrument.
| Parameter | Oxprenolol | Oxprenolol-d7 | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | Provides excellent sensitivity for protonated beta-blockers.[3] |
| Precursor Ion (Q1) | m/z 266.2 | m/z 273.2 | Corresponds to the [M+H]⁺ species. |
| Quantifier Ion (Q3) | m/z 72.1 | m/z 79.1 | Intense and specific fragment of the side chain.[5] |
| Qualifier Ion (Q3) | m/z 116.1 | N/A | Secondary fragment for identity confirmation.[7] |
| Collision Energy | ~18-25 eV | ~18-25 eV | Must be empirically optimized for each transition and instrument.[9] |
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS.
- AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis.
- Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software.
- Nakashima, K., Kaddoumi, A., & Wada, M. (2002). Simultaneous determination of beta-blockers in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1071-1080.
- Sherwood, C. A., Eastham, A., Lee, L. W., & Brentnall, T. A. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 8(8), 3746-3751.
- Tong, P., & Chowdhury, S. K. (2002). Unexpected observation of ion suppression in a liquid chromatography/atmospheric chemical ionization mass spectrometric bioanalytical method. Rapid Communications in Mass Spectrometry, 16(2), 133-138.
- Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- SCIEX. (2025). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS.
- ResearchGate. (n.d.). Selection of precursor ions (Q1) and product ions (Q3) for MRM quantification.
- Van de Steene, J. C., & Lambert, W. E. (2008). Ion Suppression: A Major Concern in Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). Oxprenolol. PubChem Compound Database.
- Skyline. (n.d.). Skyline Collision Energy Optimization.
- Lewis, R. J., Johnson, R. D., & Canfield, D. V. (2005). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS.
- ResearchGate. (2020). What is meant by 'Precursor' and 'Product' in MRM mode using GC-MS/MS?.
- Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening.
- Waters Corporation. (2014). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening.
- Benchchem. (n.d.). Optimization of collision energy for Benocyclidine-d10 fragmentation in MS/MS.
- Sklerov, M., & Zadora, G. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. Molecules, 29(19), 4475.
- Benchchem. (n.d.). Oxprenolol-d7 Hydrochloride.
- Thermo Fisher Scientific. (n.d.). Optimization of Collision Cell Potentials For Analysis of Opiates and their Glucuronyl Metabolites in a Triple Quadrupole Mass Spectrometer.
- Sherwood, C. A., MacLean, B., & MacCoss, M. J. (2011). Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 10(4), 1875-1883.
- MassBank. (n.d.). Oxprenolol; LC-ESI-Q; MS; POS; 75 V, 90 V.
- MacLean, B., Tomazela, D. M., Shulman, N., Chambers, M., Tabb, D. L., & MacCoss, M. J. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116-10124.
- Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- GlpBio. (n.d.). Oxprenolol-d7.
- American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.
- Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Lahaie, M., Fountain, K. J., & Aubry, A. F. (2019). Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor. Bioanalysis, 11(13), 1237-1249.
- LabRulez. (n.d.). Structural Characterization of Multiple GLP-1 Receptor Agonists using Electron Capture Dissociation.
- Nordstrom, A. (2007). Interpreting MS/MS spectra. Analytical Chemistry.
- Burke, T. R., Jr, Nelson, W. L., & Buckner, C. K. (1979). Synthesis of 4'- and 5'-hydroxyoxprenolol: pharmacologically active ring-hydroxylated metabolites of oxprenolol. Journal of Medicinal Chemistry, 22(12), 1535-1537.
- ResearchGate. (n.d.). MRM transitions of amlodipine besylate and perindopril arginine.
- Scott, A. K., & Rigby, J. W. (1979). Comparison of the Beta-Adrenoceptor Blocking Activity of Oxprenolol, Slow Release Oxprenolol and a Combined Oxprenolol Diuretic Preparation. British Journal of Clinical Pharmacology, 8(6), 555-559.
- Bradbrook, I. D., John, V. A., Morrison, P. J., & Rogers, H. J. (1983). A multiple dose comparative study of the pharmacodynamic and pharmacokinetic behaviour of polymer-matrix and Oros dosage forms of oxprenolol in healthy volunteers. British Journal of Clinical Pharmacology, 15(4), 423-429.
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Navigating the Labyrinth: A Technical Guide to Identifying and Minimizing Interference in Oxprenolol Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for oxprenolol bioanalysis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the "why" behind the methods. This resource is structured to provide you with not only step-by-step troubleshooting but also the scientific rationale to empower you to tackle the unique challenges of your experiments. Our goal is to ensure the integrity and reliability of your bioanalytical data through a deep understanding of potential interferences and how to mitigate them.
Frequently Asked Questions (FAQs)
Here we address some of the initial high-level questions that often arise during the development and validation of bioanalytical methods for oxprenolol.
Q1: What are the most common sources of interference in oxprenolol bioanalysis?
The most prevalent sources of interference in the bioanalysis of oxprenolol, particularly when using LC-MS/MS, are endogenous matrix components.[1][2][3] These include, but are not limited to:
-
Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression or enhancement in the mass spectrometer source.[4][5][6]
-
Metabolites: Oxprenolol is extensively metabolized, primarily through O-glucuronidation.[7][8][9] While many metabolites are inactive, they can be isobaric (have the same mass) with the parent drug or internal standard, leading to analytical interference if not chromatographically separated.
-
Co-administered Drugs: It's crucial to consider any concomitant medications the study subjects may be taking, as these can also cause interference.[10][11]
-
Sample Collection and Handling: Contaminants from collection tubes, anticoagulants, or even hemolysis can introduce interfering substances.[12]
Q2: Why is sample preparation so critical for accurate oxprenolol quantification?
Sample preparation is arguably the most critical step in minimizing interference.[13][14][15] Its primary goals are to remove interfering substances from the biological matrix, enhance the analyte's concentration, and ensure compatibility with the analytical instrument.[13] A robust sample preparation strategy directly combats matrix effects, which can otherwise lead to poor accuracy, imprecision, and lack of sensitivity in your assay.[1][2]
Q3: What are the key differences between Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for oxprenolol analysis?
These three techniques represent a spectrum of selectivity and cleanup efficiency:
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Simple, fast, and inexpensive. | Least effective at removing phospholipids and other endogenous components, leading to significant matrix effects.[1][6] | High-throughput screening where speed is prioritized over ultimate sensitivity and cleanliness. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | Can provide very clean extracts.[1] | Can have lower recovery for more polar analytes, is more labor-intensive, and uses larger volumes of organic solvents.[1][14] | Isolating moderately lipophilic drugs like oxprenolol from complex matrices.[16][17] |
| Solid-Phase Extraction (SPE) | Partitioning of the analyte between a solid sorbent and a liquid phase. | Highly selective, provides excellent cleanup, high recovery, and can be automated.[18][19] | Requires more method development and can be more expensive. | Achieving the highest sensitivity and specificity, especially for regulatory submissions.[18][20] |
Q4: How do I choose an appropriate internal standard (IS) for oxprenolol?
An ideal internal standard should be a stable, isotopically labeled version of the analyte (e.g., oxprenolol-d7). These "stable isotope-labeled internal standards" (SIL-IS) are considered the gold standard as they have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar extraction recovery and matrix effects.[21] If a SIL-IS is unavailable, a structural analog (another beta-blocker not present in the samples, like alprenolol or propranolol) can be used, but requires more rigorous validation to ensure it adequately compensates for variability.[17][22][23]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to diagnosing and resolving common issues encountered during oxprenolol bioanalysis.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Causes & Solutions
-
Cause: Secondary interactions with the analytical column.
-
Explanation: Oxprenolol contains a secondary amine group which can interact with residual silanols on silica-based C18 columns, leading to peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with formic or phosphoric acid) will protonate the amine group, reducing its interaction with silanols.[17][24]
-
Use a Modern Column: Employ end-capped columns or those with a different stationary phase (e.g., Phenyl-Ethyl) designed to minimize these interactions.[25]
-
-
-
Cause: Column Overload.
-
Explanation: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Cause: Sample Solvent Incompatibility.
-
Explanation: If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the final extract in a solvent that is as close in composition to the initial mobile phase as possible.
-
Issue 2: Signal Suppression or Enhancement (Matrix Effect)
Potential Causes & Solutions
-
Cause: Co-elution of Phospholipids.
-
Explanation: Phospholipids from the biological matrix can co-elute with oxprenolol and suppress its ionization in the MS source, leading to a lower-than-expected signal.[4][6][26] This is a major cause of poor assay reproducibility and accuracy.
-
Solution:
-
Improve Sample Preparation: Switch from protein precipitation to a more selective technique like SPE or LLE to remove phospholipids.[1][6] Specialized phospholipid removal plates and sorbents are also commercially available.[4][6]
-
Optimize Chromatography: Modify the HPLC gradient to separate the elution of oxprenolol from the main phospholipid region. Phospholipids can be monitored using a mass transition of m/z 184.[4]
-
-
-
Cause: Presence of Salts or Other Endogenous Components.
-
Explanation: High concentrations of salts or other small molecules from the matrix can also interfere with the ionization process.[1][3]
-
Solution:
-
Divert Flow: Use a divert valve on the HPLC system to send the initial, unretained portion of the sample (which often contains salts) to waste instead of the mass spectrometer.
-
Employ Robust Sample Cleanup: SPE is particularly effective at removing salts during the wash step.[26]
-
-
Workflow for Investigating Matrix Effects
Sources
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Technical Support Center: Optimizing Oxprenolol Recovery from Plasma
Welcome to the technical support center for bioanalytical scientists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you enhance the recovery of Oxprenolol from plasma samples. As a non-selective beta-blocker, accurate quantification of Oxprenolol is critical in pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[1] This resource is designed to address common challenges and provide robust, field-proven solutions.
Understanding the Challenge: The Physicochemical Nature of Oxprenolol
Oxprenolol is a basic compound with a pKa of 9.57.[2] Its ionization state, and consequently its solubility and partitioning behavior, are highly dependent on the pH of the surrounding medium.[2] This characteristic is a critical factor to consider during the development and optimization of extraction protocols. At physiological plasma pH (~7.4), Oxprenolol exists in a partially ionized state. To achieve efficient extraction into an organic solvent, the plasma sample is typically alkalinized to suppress the ionization of the amine group, thereby increasing its hydrophobicity.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing consistently low recovery of Oxprenolol using Liquid-Liquid Extraction (LLE). What are the likely causes and how can I improve it?
A1: Low recovery in LLE is a common issue that can often be resolved by systematically optimizing several key parameters.
-
Sub-Optimal pH: The pH of the aqueous plasma sample is the most critical factor for efficient LLE of a basic drug like Oxprenolol.
-
Causality: To ensure Oxprenolol is in its neutral, more hydrophobic form, the pH of the plasma must be adjusted to be at least two units above its pKa (9.57).[4] Inadequate alkalinization will result in a significant portion of the analyte remaining in its ionized, water-soluble form, leading to poor partitioning into the organic solvent.
-
Troubleshooting Steps:
-
Ensure the concentration and volume of the base (e.g., 1 M Sodium Hydroxide) are sufficient to raise the plasma pH to >11.5.[1]
-
Verify the final pH of the plasma sample after base addition using a calibrated pH meter on a test sample.
-
Be consistent with the volume of base added to all samples to ensure reproducibility.
-
-
-
Inappropriate Organic Solvent: The choice of extraction solvent is crucial and depends on the polarity of the analyte.
-
Causality: The solvent must be immiscible with water and have a high affinity for the neutral form of Oxprenolol. Solvents like dichloromethane or a mixture of ether and dichloromethane have been shown to be effective.[1][3]
-
Troubleshooting Steps:
-
If using a single solvent system with poor results, consider a solvent mixture. For instance, adding a more polar solvent like isopropanol to a non-polar solvent can sometimes improve recovery.
-
Consult LogP(D) values to guide solvent selection; a higher positive LogP value indicates greater partitioning into the organic phase.[4]
-
Perform a solvent scouting experiment with small volumes of different solvents (e.g., dichloromethane, ethyl acetate, methyl tert-butyl ether) to empirically determine the best performer.
-
-
-
Insufficient Phase Separation & Emulsion Formation:
-
Causality: Vigorous vortexing can lead to the formation of an emulsion layer between the aqueous and organic phases, trapping the analyte and making complete separation difficult. Plasma proteins are often the cause of these emulsions.
-
Troubleshooting Steps:
-
Instead of vigorous vortexing, use gentle but thorough mixing, such as end-over-end rotation for a longer period.
-
Centrifuge at a higher speed or for a longer duration (e.g., 3000 rpm for 10-15 minutes) to break the emulsion.[1]
-
The "salting-out" effect, by adding a salt like sodium sulfate to the aqueous phase, can help break emulsions and drive the analyte into the organic layer.[4]
-
-
-
Inadequate Solvent-to-Plasma Ratio:
-
Causality: A low volume of organic solvent may not be sufficient to efficiently extract the analyte from the plasma. A generally accepted optimal ratio is around 7:1 (organic solvent to aqueous sample).[4]
-
Troubleshooting Steps:
-
Q2: My Oxprenolol recovery with Solid-Phase Extraction (SPE) is poor and inconsistent. How can I troubleshoot this?
A2: SPE is a powerful technique, but each step needs to be carefully optimized for consistent, high recovery.
-
Incorrect Sorbent Selection:
-
Causality: The choice of SPE sorbent (the stationary phase) is critical and depends on the analyte's properties and the desired retention mechanism. For Oxprenolol, which is a basic compound, a mixed-mode cation-exchange sorbent can be highly effective, as it provides both hydrophobic and ionic interactions.[5] Reversed-phase sorbents (e.g., C18) can also be used, but require careful pH control.[6]
-
Troubleshooting Steps:
-
If using a reversed-phase sorbent, ensure the pH of the sample load is adjusted so that Oxprenolol is in its less polar, neutral form to retain it via hydrophobic interactions.
-
Consider switching to a mixed-mode cation-exchange sorbent for more robust and selective retention.
-
-
-
Inadequate Conditioning and Equilibration:
-
Causality: The conditioning step activates the sorbent, and the equilibration step prepares it for the sample matrix. Skipping or performing these steps improperly will lead to breakthrough of the analyte during loading.
-
Troubleshooting Steps:
-
Always condition the sorbent with an organic solvent like methanol, followed by equilibration with an aqueous buffer that mimics the pH of your sample load.
-
Ensure the sorbent bed does not dry out between the equilibration and sample loading steps.
-
-
-
Sub-optimal Wash and Elution Solvents:
-
Causality: The wash step should remove interferences without eluting the analyte. The elution solvent must be strong enough to disrupt the interaction between Oxprenolol and the sorbent for complete recovery.
-
Troubleshooting Steps:
-
Wash Solvent: If analyte loss is suspected during the wash step, use a weaker wash solvent (e.g., decrease the percentage of organic solvent).
-
Elution Solvent: For a reversed-phase sorbent, a high percentage of an organic solvent like methanol or acetonitrile is needed. For a cation-exchange sorbent, the elution solvent should contain a component to disrupt the ionic interaction, such as a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) in an organic solvent. A study on beta-blockers found that methanol containing 0.1% propylamine was an effective eluent.[7]
-
-
Q3: I'm using Protein Precipitation (PPT), but I'm seeing significant matrix effects in my LC-MS/MS analysis. Is this related to recovery?
A3: Yes, while PPT often yields high recovery, it is a non-selective sample preparation technique that can lead to significant matrix effects, which can be mistaken for low recovery. [5][8]
-
Causality: PPT works by crashing out proteins with a large volume of organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[8][9] While the analyte remains in the supernatant, so do many other endogenous plasma components like phospholipids, which are a primary cause of ion suppression or enhancement in LC-MS/MS analysis.[10] This interference can make it seem like the recovery is low when, in fact, the analyte's signal is being suppressed.[10][11]
-
Troubleshooting & Optimization:
-
Optimize the Precipitating Agent: Acetonitrile is a common choice.[12] Using a "solvent first" approach, where the precipitating solvent is added to the well before the plasma, can sometimes result in a cleaner extract.[9]
-
Post-PPT Cleanup: To reduce matrix effects, consider a post-extraction cleanup step. This could involve a simple LLE on the supernatant or passing it through a phospholipid removal plate.
-
Chromatographic Separation: Ensure your HPLC/UHPLC method has sufficient chromatographic resolution to separate Oxprenolol from the co-eluting matrix components.[11]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for Oxprenolol is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[13]
-
Q4: My results are not reproducible between experiments. What should I investigate?
A4: Poor reproducibility in bioanalytical methods can stem from various sources, from sample handling to instrumental variability. [14][15]
-
Inconsistent Sample Handling:
-
Causality: Variations in vortexing time and intensity, incubation times, and the precision of pipetting can all contribute to variability.
-
Troubleshooting Steps:
-
Use calibrated pipettes and consistent techniques for all liquid transfers.
-
Standardize mixing times and speeds using a mechanical shaker or vortexer.
-
Ensure complete and consistent evaporation of the organic solvent and thorough reconstitution of the final extract.
-
-
-
Analyte Stability:
-
Causality: Oxprenolol may degrade in the plasma sample (e.g., during freeze-thaw cycles) or in the final extract while waiting for analysis in an autosampler.
-
Troubleshooting Steps:
-
Perform freeze-thaw and autosampler stability experiments during method validation to understand the stability limits of Oxprenolol.
-
Minimize the time samples spend in the autosampler before injection.
-
-
-
pH Fluctuation:
-
Causality: Small variations in the pH of buffers or the final sample can significantly impact extraction efficiency and chromatographic retention time.
-
Troubleshooting Steps:
-
Prepare fresh buffers for each experiment.
-
Verify the pH of all critical solutions before use.
-
-
Data Presentation: Comparison of Extraction Techniques
The choice of extraction method is a trade-off between recovery, cleanliness of the extract (matrix effect), and throughput.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | High (>90%)[5] | Moderate to High (70-95%) | High (>85%)[5][7] |
| Matrix Effect | High[5][10] | Moderate | Low to Moderate[5] |
| Selectivity | Low[8] | Moderate | High |
| Throughput | High | Moderate | Moderate to High (with 96-well plates) |
| Solvent Usage | Moderate | High | Low to Moderate |
| Recommendation | Good for initial screening, but often requires further cleanup for sensitive LC-MS/MS assays. | A robust and cost-effective method when optimized.[1] | Provides the cleanest extracts, ideal for minimizing matrix effects and achieving low detection limits.[5][7] |
Experimental Protocols & Workflows
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol is based on established methods for extracting beta-blockers from plasma.[1][3]
-
Sample Preparation:
-
Pipette 1.0 mL of plasma into a 15 mL polypropylene centrifuge tube.
-
Add the internal standard (e.g., a structurally similar beta-blocker like Alprenolol).
-
-
Alkalinization:
-
Add 100 µL of 1 M Sodium Hydroxide (NaOH) to the tube.
-
Vortex gently for 10 seconds. This step raises the pH, converting Oxprenolol to its neutral form.[1]
-
-
Extraction:
-
Add 6.0 mL of Dichloromethane.[1]
-
Mix using an end-over-end rotator for 15 minutes to ensure thorough extraction while minimizing emulsion formation.
-
-
Phase Separation:
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Isolation:
-
Carefully transfer the lower organic layer to a clean tube, avoiding the protein disk at the interface.
-
-
Evaporation & Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase, vortex for 30 seconds, and transfer to an autosampler vial for analysis.[1]
-
Workflow Diagrams
Caption: A typical workflow for the Liquid-Liquid Extraction of Oxprenolol from plasma.
Caption: The five essential steps in a Solid-Phase Extraction (SPE) protocol.
References
-
Musch, G., Buelens, Y., & Massart, D. L. (1989). A strategy for the determination of beta blockers in plasma using solid-phase extraction in combination with high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 7(4), 483-497. [Link]
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Aqueous Solubility of Oxprenolol.
- BenchChem. (n.d.). Application Note: Quantification of Oxprenolol in Human Plasma by High-Performance Liquid Chromatography.
- BenchChem. (n.d.). Application Notes and Protocols for Formulating Slow-Release Oxprenolol for Long-Term Studies.
-
Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]
- Yamamoto, K., et al. (2021). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Biological and Pharmaceutical Bulletin, 44(9), 1335-1342.
- Phenomenex. (n.d.). Sample Preparation.
-
El-Yazigi, A. (1984). Analysis of oxprenolol in formulations by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 73(6), 751-754. [Link]
- Ahmad, S., et al. (2014). Novel SPE-HPLC Method for Analyses of β- Blockers in Human Plasma Using New Generation Phenyl-Ethyl Column.
- Phenomenex. (n.d.). Protein Precipitation Method.
- Norlab. (n.d.). Isolating Drugs from Biological Fluids - Using "Solvent First" Protein Precipitation.
- Wiczling, P., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 26(11), 3328.
- Hoffman, D. (2009). Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility. The AAPS Journal, 11(3), 570-580.
- Li, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(5), 239-243.
- Al-Tannak, N. M., & Hemmateenejad, B. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited.
- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
- WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
- Sigma-Aldrich. (n.d.). Precipitation Procedures.
- Bowman, D. B., et al. (2024). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 48(2), 125-133.
- LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- Viswanathan, C. T., et al. (2007). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Sciences and Research, 2(11), 765-775.
- Analyst. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review.
- Bioanalysis Zone. (2023). Bioanalytical method revalidation challenges in pharma R&D.
- ResearchGate. (n.d.). Effect of pH on the extraction of drugs.
- Tshepelevitsh, S., et al. (2017). Systematic Optimization of Liquid−Liquid Extraction for Isolation of Unidentified Components. Analytical Chemistry, 89(22), 12347-12354.
- Shah, V. P., et al. (2000). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 757-765.
- Molecules. (2025). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods.
- ResearchGate. (2015). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis.
- MDPI. (n.d.). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols.
- LCGC International. (2019). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses.
- BenchChem. (n.d.). Technical Support Center: Oral Oxprenolol Formulation Bioavailability Studies.
- ResearchGate. (n.d.). Recovery and Matrix Effects Across Biological Matrices: Data....
- British Journal of Clinical Pharmacology. (1977). Absorption and excretion of rapid and slow release oxprenolol and their effects on heart rate and blood pressure during exercise.
- Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20.
- ResearchGate. (n.d.). Matrix effects, recovery yields and process efficiency obtained for the....
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Technical Support Center: Achieving Robust Co-elution of Oxprenolol and Oxprenolol-d7
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges of ensuring co-elution between Oxprenolol and its deuterated internal standard, Oxprenolol-d7, in liquid chromatography-mass spectrometry (LC-MS) assays. Adhering to the principles of scientific integrity, this document provides in-depth troubleshooting strategies, validated protocols, and the causal reasoning behind our experimental recommendations.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common questions that arise when working with stable isotope-labeled internal standards (SIL-IS).
Q1: Why is the co-elution of Oxprenolol and Oxprenolol-d7 critical for my assay's accuracy?
In LC-MS/MS analysis, a co-eluting SIL-IS is the gold standard for quantitative accuracy. The underlying principle is that the analyte and its SIL-IS will experience the same physical and chemical effects at every stage of the analysis. Most importantly, they will experience identical ionization suppression or enhancement caused by the sample matrix as they enter the mass spectrometer source at the same time[1][2]. If the two compounds separate chromatographically, they will elute into the MS source at different times, potentially encountering different matrix components, which can lead to a differential matrix effect and compromise the accuracy of the quantification[3].
Q2: What is the "chromatographic isotope effect," and can it cause Oxprenolol and Oxprenolol-d7 to separate?
The chromatographic isotope effect is a phenomenon where molecules with isotopic substitution (like deuterium for hydrogen) exhibit slightly different retention behavior. Deuterium (²H or D) has a greater mass than protium (¹H or H), which can lead to subtle differences in molecular interactions with the stationary phase. In reversed-phase LC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While this effect is typically small, it can be exacerbated by certain chromatographic conditions. The goal is not to eliminate the isotope effect but to ensure it is minimal and does not lead to significant peak separation that would compromise quantitation[4].
Q3: What are the key chemical properties of Oxprenolol that influence its chromatography?
Oxprenolol is a beta-blocker with specific chemical characteristics that dictate its behavior in a reversed-phase LC system. Understanding these properties is the first step in troubleshooting. Oxprenolol possesses a secondary amine group, making it a basic compound[5]. This basicity is a primary driver of common chromatographic issues like peak tailing.
| Property | Value | Significance for Chromatography |
| pKa | 9.57[6] | The secondary amine will be positively charged (protonated) at pH values well below the pKa. Operating the mobile phase at a low pH (e.g., pH 3) ensures consistent ionization and minimizes secondary interactions with the column packing material. |
| logP | 2.1[6][7] | This value indicates that Oxprenolol is moderately lipophilic, making it well-suited for retention on reversed-phase columns like C18. |
Part 2: Troubleshooting Guide: From Problem to Protocol
This section is structured to address specific problems you may encounter. Each problem is followed by an analysis of its root causes and a step-by-step protocol for resolution.
Issue 1: Significant RT Shift or Split Peaks Between Oxprenolol and Oxprenolol-d7
A noticeable separation between the analyte and its SIL-IS is a critical issue that must be resolved. This indicates that the chromatographic isotope effect is being magnified by suboptimal method parameters.
Root Cause Analysis:
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of Oxprenolol (9.57), small differences in the pKa between the deuterated and non-deuterated forms can lead to different proportions of ionized/neutral species, causing separation.
-
Secondary Silanol Interactions: Oxprenolol's basic amine group can interact strongly with negatively charged residual silanol groups on the surface of silica-based columns[5][8][9]. These interactions are a primary cause of peak tailing and can affect the deuterated and non-deuterated compounds differently, enhancing separation.
-
Inadequate Buffering: An unbuffered or poorly buffered mobile phase can lead to pH shifts within the column, causing inconsistent interactions and retention times.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time shifts.
Experimental Protocol: Optimizing the Mobile Phase
-
Objective: To ensure consistent protonation of Oxprenolol and minimize secondary interactions.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
High-purity formic acid (≥99%)
-
High-purity ammonium formate (LC-MS grade)
-
-
Procedure:
-
Prepare Mobile Phase A (Aqueous): To 990 mL of HPLC-grade water, add 1.0 mL of formic acid (for 0.1% v/v). If buffering is needed, also add ammonium formate to a final concentration of 10 mM. Mix thoroughly.
-
Prepare Mobile Phase B (Organic): To 990 mL of HPLC-grade acetonitrile or methanol, add 1.0 mL of formic acid. If using a buffer, add ammonium formate to the same concentration as in Mobile Phase A to ensure consistent ionic strength across the gradient[9].
-
Equilibrate: Flush the column with the new mobile phase for at least 10-15 column volumes.
-
Analyze: Inject a mixture of Oxprenolol and Oxprenolol-d7 and compare the chromatogram to the previous run. The low pH should ensure both molecules are fully protonated, and the buffer ions will compete for active sites on the stationary phase, improving peak shape and promoting co-elution.
-
Issue 2: Poor Peak Shape (Tailing) for Both Compounds
Peak tailing is a classic symptom of undesirable secondary interactions between a basic analyte and the stationary phase. While it may affect both compounds similarly, severe tailing can degrade resolution and integration accuracy.
Root Cause Analysis:
-
Silanol Interactions: This is the most common cause for basic compounds like Oxprenolol[8][9][10]. Residual silanol groups (Si-OH) on the silica surface can become deprotonated (Si-O⁻) and interact electrostatically with the protonated amine of Oxprenolol (R-NH₂⁺), creating a strong, secondary retention mechanism that leads to tailing[9].
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile) can cause peak distortion and splitting.
-
Column Contamination/Degradation: Accumulation of matrix components on the column frit or head can create active sites and distort peak shape. Loss of stationary phase endcapping over time can expose more active silanol groups.
Mitigation Strategy Diagram:
Caption: Mechanism of peak tailing and its mitigation.
Experimental Protocol: Column Selection and Care
-
Objective: To minimize opportunities for secondary silanol interactions.
-
Procedure:
-
Select an Appropriate Column: Use a modern, high-purity silica column with robust endcapping. Endcapping chemically bonds a small, inert group (like trimethylsilyl) to the residual silanols, effectively shielding them from interaction with basic analytes[10]. Columns with a phenyl-hexyl phase can also be beneficial as the phenyl groups offer alternative pi-pi interactions that can improve peak shape for aromatic compounds like Oxprenolol.
-
Implement a Guard Column: A guard column is a small, disposable column installed before the analytical column. It acts as a filter, trapping strongly retained matrix components that could otherwise irreversibly bind to and foul the analytical column, preserving its performance and extending its lifetime.
-
Match Sample Solvent: As a best practice, dissolve your final sample in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions of your gradient. This ensures the sample is properly focused at the head of the column upon injection, leading to sharp, symmetrical peaks.
-
Part 3: Recommended Starting Method
This method serves as a robust starting point for the analysis of Oxprenolol and Oxprenolol-d7, incorporating the principles discussed above to promote co-elution and excellent peak shape.
| Parameter | Recommended Condition | Rationale |
| LC Column | High-purity, end-capped C18, 2.1 x 50 mm, ≤ 3 µm | Provides good hydrophobic retention for Oxprenolol while minimizing silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid and 10 mM Ammonium Formate in Water | Low pH ensures consistent analyte protonation. Ammonium formate acts as a buffer and shields active sites[11][12][13]. |
| Mobile Phase B | 0.1% Formic Acid and 10 mM Ammonium Formate in Acetonitrile | Acetonitrile is often a good choice for LC-MS due to its lower viscosity and efficient ionization. Additives match Mobile Phase A for consistency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Elevated temperature can reduce mobile phase viscosity and improve peak efficiency. |
| Injection Vol. | 2-5 µL | Keep volume low to prevent overload and peak distortion. |
| Sample Diluent | Initial mobile phase conditions (e.g., 95% A, 5% B) | Ensures sharp peak shape and compatibility with the LC system. |
Gradient Conditions:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
This gradient provides a rapid elution for Oxprenolol, which is suitable for high-throughput analysis, followed by a strong wash step to elute late-retained matrix components and a re-equilibration step to ensure reproducibility.
References
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- LC Troubleshooting—All of My Peaks are Tailing!
- Mobile phases comp
- What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc..
- Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. (n.d.).
- Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. (n.d.).
- Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. (2024). PubMed Central.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- HPLC solvents and mobile phase additives. (n.d.). UCL.
- Determination of Beta-Blockers in Urine Using Supercritical Fluid Chromatography and Mass Spectrometry. (n.d.). Agilent Technologies.
- Comparison of the analysis of beta-blockers by different techniques. (2009).
- Oxprenolol. (n.d.).
- Impact of Mobile Phase Additives on LC-MS Sensitivity. (n.d.). Sigma-Aldrich.
- Mobile phases compatible for LCMS. (n.d.). Shimadzu Scientific Korea.
- Oxprenolol. (n.d.). Wikipedia.
- Application of screening experimental designs to assess chromatographic isotope effect upon isotope-coded derivatization for quantitative liquid chromatography-mass spectrometry. (2014). PubMed.
- Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. (2014).
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025). PubMed Central.
- Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantit
- Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. (n.d.).
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- 3. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Reducing Analytical Variability with Oxprenolol-d7 Hydrochloride
Welcome to the technical support center for Oxprenolol-d7 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound as an internal standard. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your analytical methods are both robust and reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and application of this compound.
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable, isotope-labeled version of Oxprenolol, a non-selective beta-adrenergic receptor blocker.[1] In this molecule, seven hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][2]
The primary purpose of using a stable isotope-labeled (SIL) internal standard like Oxprenolol-d7 is to correct for variability that can occur during sample preparation, extraction, and instrumental analysis.[3][4] Because it is chemically almost identical to the non-labeled analyte (Oxprenolol), it behaves similarly during these processes. By adding a known amount of the deuterated standard to your samples, you can use the ratio of the analyte's signal to the internal standard's signal for highly accurate and precise quantification.[4] This is crucial for pharmacokinetic and metabolic studies.[1]
Q2: What are the key physicochemical properties of this compound?
Understanding the properties of your internal standard is critical for method development.
| Property | Value | Source |
| CAS Number | 1189649-47-5 | [5][6] |
| Molecular Formula | C₁₅H₁₇D₇ClNO₃ | [5][6] |
| Molecular Weight | 308.85 g/mol | [5][6] |
| Appearance | White Solid | [6] |
| Melting Point | 97-98°C | [6][7] |
| Solubility | Soluble in Chloroform, Methanol | [6][7] |
Q3: How should I properly store and handle this compound?
Proper storage is paramount to maintaining the integrity of the standard.
-
Long-term Storage: For maximum stability, this compound should be stored at -20°C.[1][6][8] Under these conditions, it is stable for at least four years.[1][8]
-
Stock Solutions: Once reconstituted, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to ensure stability.[9]
-
Handling: As with any chemical, appropriate personal protective equipment (PPE) should be worn. It is intended for research use only and not for human or veterinary use.[1]
Q4: What level of isotopic and chemical purity should I expect?
For reliable quantification, the internal standard must be of high purity.
-
Chemical Purity: Reputable suppliers provide this compound with a chemical purity of greater than 99%.[4]
-
Isotopic Purity/Enrichment: The isotopic enrichment should be at least 98%.[4] This minimizes the amount of unlabeled Oxprenolol present in the internal standard, which could otherwise artificially inflate the measured concentration of the analyte.[4]
Section 2: Troubleshooting Guide
Even with the best internal standards, challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause & Explanation: Poor peak shape is often a chromatographic issue. For a polar, basic compound like Oxprenolol, interactions with residual silanol groups on the silica-based stationary phase of an HPLC column can lead to peak tailing. Mobile phase pH can also be a critical factor.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is well below the pKa of Oxprenolol to keep it in a single, protonated state. A pH of around 3 is often a good starting point.[10]
-
Column Selection: Consider using a column with end-capping or a different stationary phase (e.g., a cyano column) to minimize silanol interactions.[10]
-
Mobile Phase Composition: Optimize the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. A typical mobile phase might consist of a phosphate buffer, acetonitrile, and methanol mixture.[10]
-
Flow Rate: While a higher flow rate can shorten run times, it can sometimes compromise peak shape. Experiment with lower flow rates to see if peak symmetry improves.[10]
Issue 2: Retention Time Shift Between Analyte and Internal Standard
Potential Cause & Explanation: While SIL internal standards are designed to co-elute with the analyte, a slight retention time shift can sometimes be observed. This "isotope effect" is more common with a higher number of deuterium atoms, which can slightly alter the compound's physicochemical properties.[11] A significant shift can lead to differential matrix effects, compromising the accuracy of quantification.[12]
Troubleshooting Steps:
-
Chromatographic Optimization: Re-evaluate your gradient profile. A shallower gradient can sometimes help to minimize the separation between the analyte and the internal standard.
-
Data Processing Parameters: If the shift is small and consistent, ensure your data processing software can accommodate it. Some software allows for separate integration windows for the analyte and internal standard.[11]
-
Evaluate Isotope Effect: The seven deuterium atoms in Oxprenolol-d7 are placed on the isopropylamino group, a stable position less likely to cause significant chromatographic shifts compared to labeling on or near sites of polarity.[1] If the shift is problematic, consider the lot-to-lot consistency of the standard.
Issue 3: Inconsistent or Low Signal Response (Ion Suppression)
Potential Cause & Explanation: Ion suppression is a common challenge in LC-MS/MS, where components of the biological matrix (e.g., salts, phospholipids) co-elute with the analyte and interfere with its ionization in the mass spectrometer's source.[12] Even though the SIL internal standard is designed to compensate for this, severe or differential suppression can still impact results.[12]
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance your sample cleanup procedure. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation or liquid-liquid extraction (LLE).
-
Optimize Chromatography: Adjust your chromatographic method to separate the analyte and internal standard from the bulk of the matrix components. A longer run time with a more effective gradient may be necessary.
-
Check for Source Contamination: A dirty ion source can exacerbate ion suppression. Perform routine cleaning and maintenance of your mass spectrometer.
-
Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components, thereby lessening ion suppression.
Issue 4: Inaccurate Quantification or Poor Reproducibility
Potential Cause & Explanation: This is often a multifactorial problem. Beyond the issues already discussed, it can stem from improper preparation of standards, sample instability, or incorrect internal standard concentration.
Troubleshooting Steps:
-
Verify Standard Concentrations: Re-prepare your calibration standards and quality control (QC) samples. Ensure accurate pipetting and dilutions.
-
Internal Standard Addition: The internal standard must be added at the very beginning of the sample preparation process to account for variability in all subsequent steps.[3]
-
Assess Analyte and IS Stability: Evaluate the stability of both Oxprenolol and Oxprenolol-d7 in the biological matrix and in the final extract under the conditions of your experiment (e.g., freeze-thaw cycles, bench-top stability).[13]
-
Optimize IS Concentration: The concentration of the internal standard should be consistent across all samples and be within the linear range of the assay.[3]
Logical Troubleshooting Workflow
Here is a visual representation of a logical workflow for troubleshooting common issues when using this compound.
Caption: A logical troubleshooting workflow for common analytical issues.
Section 3: Best Practices and Experimental Protocols
Adhering to best practices is essential for minimizing variability from the outset.
Protocol 1: Preparation of Stock and Working Solutions
This protocol ensures the accurate preparation of your standards, which is the foundation of a reliable quantitative assay.
Materials:
-
This compound
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount (e.g., 10 mg) of the standard.
-
Quantitatively transfer the powder to a volumetric flask (e.g., 10 mL).
-
Add a portion of the solvent (e.g., ~5 mL of Methanol), sonicate briefly to dissolve, and then dilute to the final volume.
-
Mix thoroughly. This is your primary stock solution.
-
-
Working Solutions:
-
Prepare a series of intermediate or working solutions by serially diluting the stock solution with the appropriate solvent (often the mobile phase or a component of it). These solutions will be used to spike your calibration curve standards and quality control samples.
-
-
Storage: Store all solutions at the recommended temperatures (-20°C or -80°C) in clearly labeled, sealed containers.[9]
Protocol 2: Sample Spiking and Preparation
This workflow outlines the critical steps for preparing biological samples for LC-MS/MS analysis.
Caption: A typical workflow for biological sample preparation.
Best Practice: Method Validation
A robust analytical method requires thorough validation. Key parameters to assess include:
-
Selectivity and Specificity: Ensure no interference from matrix components at the retention times of the analyte and internal standard.
-
Linearity and Range: Establish the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels.
-
Matrix Effect: Assess the degree of ion suppression or enhancement caused by the biological matrix.[12]
-
Recovery: The efficiency of the extraction process.
-
Stability: Evaluate the stability of the analyte in the biological matrix and during the analytical process (freeze-thaw, bench-top, post-preparative).[13]
By following these guidelines and employing a systematic approach to troubleshooting, researchers can confidently use this compound to achieve highly accurate and reproducible results, thereby reducing analytical variability in their studies.
References
-
Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. Available from: [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available from: [Link]
-
Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Available from: [Link]
-
GlpBio. Oxprenolol-d7|Cas# 1189805-10-4. Available from: [Link]
-
Acanthus Research. Designing Stable Isotope Labeled Internal Standards. Available from: [Link]
-
PubMed. Analysis of oxprenolol in formulations by high-performance liquid chromatography. Available from: [Link]
-
Veeprho. Oxprenolol-D7 (HCl Salt) | CAS 1189649-47-5. Available from: [Link]
-
skyline.ms. Retention Time shifts using deuterated internal standards. Available from: [Link]
-
Pharmaffiliates. Oxprenolol Hydrochloride-impurities. Available from: [Link]
-
ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
PubChem - NIH. Oxprenolol | C15H23NO3 | CID 4631. Available from: [Link]
-
ANTISEL. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Available from: [Link]
-
PubMed Central - NIH. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. glpbio.cn [glpbio.cn]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. usbio.net [usbio.net]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Analysis of oxprenolol in formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Oxprenolol-d7 Hydrochloride in Biological Matrices
Welcome to the technical support center for Oxprenolol-d7 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving the stability of this compound in biological matrices. As a stable isotope-labeled internal standard (SIL-IS), the integrity of this compound is paramount for generating accurate and reliable quantitative data in bioanalytical studies.
This guide is structured to address common challenges and questions through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. We will delve into the critical aspects of sample handling, storage, and analytical methodology to ensure the stability and accuracy of your results.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound neat material and stock solutions?
A1: To maintain its isotopic integrity and chemical stability, this compound as a neat powder should be stored at -20°C, protected from light and moisture. Stock solutions should also be stored at -20°C in tightly sealed containers. The use of amber vials is recommended to prevent photodegradation.
Q2: How many freeze-thaw cycles can my biological samples containing this compound undergo?
A2: While specific data for this compound is not extensively published, general best practices for small molecules in plasma suggest that samples should undergo a limited number of freeze-thaw cycles. It is recommended to validate the stability for at least three freeze-thaw cycles from -20°C or -80°C to room temperature. For routine analysis, it is advisable to aliquot samples into single-use tubes to minimize the need for repeated freeze-thaw cycles. Studies on various analytes in plasma have shown that some can remain stable for up to 10 cycles, but this must be empirically determined for your specific matrix and storage conditions.
Q3: What is the recommended long-term storage temperature for plasma, urine, and tissue homogenate samples containing this compound?
A3: For long-term storage, it is recommended to keep biological samples at -80°C. While -20°C may be acceptable for shorter durations, -80°C provides greater stability for most small molecules by minimizing enzymatic activity and chemical degradation over extended periods. Stability at the intended storage temperature should be established during method validation.
Stability in Specific Biological Matrices
Q4: How stable is this compound in plasma at room temperature (bench-top stability)?
A4: The bench-top stability of this compound in plasma should be experimentally determined. Generally, for many beta-blockers, stability in processed plasma (e.g., after protein precipitation) on an autosampler at 4°C can be maintained for 24-48 hours. However, stability in unprocessed plasma at room temperature is expected to be shorter due to potential enzymatic activity. It is crucial to conduct and document these stability studies as part of your method validation.
Q5: Are there any specific stability concerns for this compound in urine samples?
A5: Urine samples can have a wide pH range and may contain microorganisms that can degrade analytes. The stability of oxprenolol and its deuterated analog can be pH-dependent. It is advisable to assess stability at the expected pH range of the study samples. For long-term storage, freezing at -80°C is recommended. Short-term storage at 4°C for up to 48 hours is generally acceptable for many analytes in urine, but this should be verified.
Q6: What precautions should I take when working with tissue homogenates?
A6: Tissue homogenates are rich in enzymes that can rapidly metabolize drugs. It is critical to process tissue samples quickly on ice and to consider the use of enzyme inhibitors if metabolic instability is a concern. The stability of this compound in the specific tissue homogenate should be thoroughly investigated. Homogenates should be stored at -80°C immediately after preparation.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments.
Issue 1: Inconsistent or Drifting Internal Standard Response
Possible Causes & Solutions:
-
Degradation of this compound:
-
pH-dependent hydrolysis: Oxprenolol's stability can be influenced by pH. Ensure the pH of your samples and mobile phase is within a stable range for the analyte. Acidic conditions, in particular, may lead to degradation.
-
Photodegradation: Oxprenolol is susceptible to photodegradation.[1][2] Protect all solutions and samples from light by using amber vials and minimizing exposure to ambient light.
-
Solution: Conduct forced degradation studies (acid, base, oxidation, light, heat) to understand the degradation profile of this compound. Ensure all sample handling and analysis are performed under conditions that prevent degradation.
-
-
Adsorption to Surfaces:
-
Oxprenolol, being a lipophilic compound, may adsorb to plasticware or glass surfaces, especially at low concentrations.[3]
-
Solution: Use low-adsorption tubes and pipette tips. Silanized glassware can also be beneficial. The addition of a small percentage of an organic solvent like acetonitrile or methanol to the reconstitution solvent can help prevent adsorption.
-
-
Inconsistent Sample Preparation:
-
Variability in extraction efficiency can lead to inconsistent internal standard recovery.
-
Solution: Ensure your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is robust and reproducible. Optimize all steps, including vortexing times, centrifugation speeds, and solvent volumes.
-
Issue 2: Isotopic Crosstalk or Interference
Possible Causes & Solutions:
-
Presence of Unlabeled Oxprenolol in the Deuterated Standard:
-
The this compound standard may contain a small percentage of the unlabeled analyte as an impurity.[4] This will contribute to the signal at the mass transition of the analyte, leading to an overestimation, particularly at the lower limit of quantification (LLOQ).
-
Solution:
-
Assess Purity: Analyze the neat this compound solution to determine the percentage of unlabeled oxprenolol. The response of the unlabeled analyte in the internal standard solution should not exceed 5% of the analyte response at the LLOQ.
-
Use a Higher Labeled Standard: If available, a standard with a higher degree of deuteration (e.g., d9) or a ¹³C-labeled standard can minimize this issue.
-
Correction Factor: In some cases, a correction factor can be applied, but this is generally not recommended in regulated bioanalysis.
-
-
-
Natural Isotope Abundance of the Analyte:
-
The M+7 isotope of unlabeled oxprenolol could potentially contribute to the signal of Oxprenolol-d7. However, the natural abundance of isotopes that would result in an M+7 peak is extremely low and generally negligible. This is more of a concern with lower deuterated standards (e.g., d2 or d3).
-
Issue 3: Deuterium Back-Exchange
Possible Causes & Solutions:
-
Exchange of Deuterium with Protons from the Environment:
-
Deuterium atoms on heteroatoms (O-D, N-D) are highly susceptible to back-exchange with protons from solvents like water or methanol. The deuterium atoms on the isopropyl group of Oxprenolol-d7 are on carbon atoms and are generally stable. However, under certain pH and temperature conditions, especially in the mass spectrometer's ion source, some back-exchange could theoretically occur.[5]
-
Solution:
-
Mobile Phase Composition: While not always feasible, using a deuterated mobile phase can minimize back-exchange during chromatography. However, this is often impractical for routine analysis.
-
LC-MS Conditions: Optimize ion source parameters (e.g., temperature, gas flows) to minimize the residence time and energy in regions where exchange might occur.
-
Monitor for Exchange: During method development, inject the deuterated standard multiple times over a prolonged sequence and monitor for any decrease in its mass or the appearance of lower mass isotopologues.
-
-
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
-
Obtain a pool of the appropriate blank biological matrix (e.g., human plasma with K2EDTA).
-
Spike the matrix with Oxprenolol at low and high concentrations.
-
Aliquot the spiked samples into multiple tubes.
-
Analyze one set of aliquots immediately (Cycle 0).
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Analyze one set of aliquots (Cycle 1).
-
Refreeze the remaining samples for at least 12 hours.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).
-
Process and analyze the samples from each cycle along with a freshly prepared calibration curve and quality control samples.
-
Calculate the concentration of the analyte at each cycle and compare it to the Cycle 0 results. The mean concentration should be within ±15% of the nominal concentration.
Protocol 2: Assessment of Bench-Top Stability
-
Obtain a pool of the blank biological matrix.
-
Spike the matrix with Oxprenolol at low and high concentrations.
-
Aliquot the spiked samples.
-
Keep the aliquots at room temperature for a defined period (e.g., 0, 2, 4, 8, and 24 hours).
-
At each time point, process and analyze the samples.
-
Compare the results to the samples analyzed at time 0. The mean concentration should be within ±15% of the nominal concentration at time 0.
Data Presentation
Table 1: Example Freeze-Thaw Stability Data for Oxprenolol in Human Plasma
| Freeze-Thaw Cycle | Low QC (5 ng/mL) Concentration (ng/mL) | % Bias | High QC (500 ng/mL) Concentration (ng/mL) | % Bias |
| 0 | 5.05 | 1.0% | 502.5 | 0.5% |
| 1 | 4.98 | -0.4% | 495.0 | -1.0% |
| 2 | 5.10 | 2.0% | 505.0 | 1.0% |
| 3 | 4.95 | -1.0% | 490.0 | -2.0% |
Note: The data presented in this table is for illustrative purposes only and should be generated for each specific assay.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of Oxprenolol in biological matrices.
Troubleshooting Logic for Isotopic Crosstalk
Caption: Decision tree for troubleshooting isotopic crosstalk from the internal standard.
References
- Andreollo, N. A., Santos, V. R. D., Araújo, M. R. F. D., & Lopes, L. R. (2012).
- BenchChem. (2025). Common pitfalls in using deuterated standards and how to avoid them.
- AptoChem. (2008). Deuterated internal standards and bioanalysis.
- Andreozzi, R., Marotta, R., & Spasiano, D. (2003). Pharmaceuticals in STP effluents and their solar photodegradation in aquatic environment. Chemosphere, 50(10), 1319-1330.
- BenchChem. (2025). Technical Support Center: H/D Exchange Issues with Deuterated Standards in LC-MS.
- BenchChem. (2025). A Researcher's Guide to Deuterated Internal Standards in Bioanalysis.
- Landvatter, S. W. (2013).
- KCAS Bio. (2017). The Value of Deuterated Internal Standards.
- Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 159-170.
- Ikarashi, Y., & Maruyama, Y. (1988). Photodegradation products of propranolol: the structures and pharmacological studies. Chemical & pharmaceutical bulletin, 36(10), 4063-4068.
- Aboul-Enein, H. Y., & Loutfy, M. A. (1998). How an increase in the carbon chain length of the ester moiety affects the stability of a homologous series of oxprenolol esters in the presence of biological enzymes. Journal of pharmaceutical and biomedical analysis, 17(4-5), 833-838.
- Laha, J. K., & Chari, M. V. (2021). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 93(43), 14389-14397.
- BenchChem. (2025). Application Note: Quantification of Oxprenolol in Human Plasma by High-Performance Liquid Chromatography.
- Nirogi, R., Kandikere, V., & Mudigonda, K. (2006). Drug analyses in human plasma by chromatography.
- Wsól, V., & Szoták, P. (2021). Trends in the Hydrogen− Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989.
- Yu, K. H., & van der Werf, M. J. (2006). Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. Journal of biomaterials and nanobiotechnology, 2(3), 235.
- Taylor, P. J., & Jones, A. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.
- Wsól, V., & Szoták, P. (2021). Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989.
- Montanari, S., & Cilurzo, F. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 10(2), 59.
- El-Gindy, A., El-Yazby, F., & Maher, M. M. (2011). Separation and quantitation of oxprenolol in urine and pharmaceutical formulations by HPLC using a Chiralpak IC and UV detection.
- Pharma Growth Hub. (2022, July 14). What is the Freeze-Thaw Stability Study? [Video]. YouTube.
- Paltiel, L., Gislefoss, R. E., & Lund-Larsen, P. G. (2008). Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study.
- Yu, R. Z., & Crooke, S. T. (1996). Metabolism of antisense oligonucleotides in rat liver homogenates. Pharmaceutical research, 13(9), 1336-1343.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Stella, V. J. (2007). STABILITY: PHYSICAL AND CHEMICAL. In V. J. Stella (Ed.), Chemical and Physical Stability of Drugs (pp. 1-24). Springer.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4631, Oxprenolol.
- Bobik, A., Jennings, G. L., Korner, P. I., Ashley, P., & Jackman, G. (1979). Absorption and excretion of rapid and slow release oxprenolol and their effects on heart rate and blood pressure during exercise. British journal of clinical pharmacology, 8(6), 545-549.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- De Rossi, A., & Desiderio, C. (2006). High sensitivity analysis of oxprenolol in urine by capillary electrophoresis with C18 packed on-line preconcentrator.
- TeSlaa, T., & Teitell, M. A. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098.
- Burke, T. R., Nelson, W. L., & Buckner, C. K. (1979). Synthesis of 4'- and 5'-hydroxyoxprenolol: pharmacologically active ring-hydroxylated metabolites of oxprenolol. Journal of medicinal chemistry, 22(12), 1535-1537.
- Albishri, H. M., Alshammari, B. H., & El-Hady, D. A. (2022). A Simple and Reliable RPLC Method for Simultaneous Determination of Five β-Blocker Drugs in Pharmaceuticals and Human Plasma. Asian Journal of Chemistry, 34(5), 1119-1124.
- Cayman Chemical. (n.d.). Oxprenolol (hydrochloride) (CAS 6452-73-9).
- Asirvatham, J. R., & V, S. (2022). Short-Term Stability of Urine Electrolytes: Effect of Time and Storage Conditions.
- Paltiel, L., Gislefoss, R. E., & Lund-Larsen, P. G. (2008). Evaluation of Freeze–Thaw Cycles on Stored Plasma in the Biobank of the Norwegian Mother and Child Cohort Study.
- Braza, A. J., Gascón, A. R., & Bel, C. (2002). Development and Validation of High Performance Liquid Chromatographic Method for the Determination of Celiprolol in human plasma. International Journal of Chemico-Biological Interactions, 141(1-2), 175-183.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
- El-Yazigi, A. (1984). Analysis of oxprenolol in formulations by high-performance liquid chromatography. Journal of pharmaceutical sciences, 73(6), 751-754.
- Kouri, V., Kousoula, V., & Papassotiriou, I. (2010). Assessment of a four hour delay for urine samples stored without preservatives at room temperature for urinalysis.
- Główka, F. K., & Wąs, E. (2021). Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis. Molecules, 26(17), 5227.
- González-García, A., & Morillo-Verdugo, R. (2020). Stability of thermolabile drugs at room temperature. A review. Farmacia Hospitalaria, 44(5), 214-221.
- Gangarosa, L. M., & Johnson, C. E. (2009). Stability and microbiological properties of a new formulation of epoprostenol sodium when reconstituted and diluted. American Journal of Health-System Pharmacy, 66(3), 235-240.
- Jiménez, R. M., & Alonso, R. M. (2000). A rapid and simple high performance liquid chromatographic method with amperometric detection has been developed for the quantitative determination of oxprenolol in human urine and pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 845-853.
- Resemann, A., & Zenobi, R. (2003). Improving hydrogen/deuterium Exchange Mass Spectrometry by Reduction of the Back-Exchange Effect. Journal of mass spectrometry, 38(3), 271-276.
- Dennis, M. K., & Thorson, J. S. (1979). In vitro accumulation of (+/-)-oxprenolol by rat lung [proceedings]. British journal of pharmacology, 66(3), 439P.
Sources
Technical Support Center: Optimizing Chromatographic Separation of Oxprenolol and its Metabolites
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chromatographic analysis of oxprenolol. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, validate, and troubleshoot methods for the separation and quantification of oxprenolol and its metabolites. As a moderately lipophilic, basic compound administered as a racemate, oxprenolol presents several interesting challenges in chromatography, from achieving enantiomeric resolution to managing matrix effects in biological samples.
This resource provides in-depth, evidence-based answers to common questions and problems encountered in the field. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary metabolites of oxprenolol and how do they influence chromatographic method development?
-
What is the best starting point for a reversed-phase HPLC method for oxprenolol?
-
Why is chiral separation important for oxprenolol and what are the common approaches?
-
My oxprenolol free base won't dissolve in my aqueous mobile phase. What's wrong?
-
-
Troubleshooting Guide: Common Problems & Solutions
-
Problem 1: Poor Peak Shape (Tailing) for Oxprenolol
-
Problem 2: Poor Resolution Between Oxprenolol and its Glucuronide Metabolites
-
Problem 3: Inconsistent Retention Times in a Bioanalytical Run
-
Problem 4: Significant Ion Suppression in LC-MS/MS Analysis
-
Problem 5: Difficulty Achieving Baseline Chiral Separation
-
-
Experimental Protocols
-
Protocol 1: General Reversed-Phase HPLC-UV Method for Oxprenolol Quantification
-
Protocol 2: Chiral HPLC Separation of Oxprenolol Enantiomers
-
Protocol 3: Assessing and Quantifying Matrix Effects in LC-MS/MS
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of oxprenolol and how do they influence chromatographic method development?
A1: Oxprenolol is extensively metabolized in the liver, with the primary metabolic pathway being direct O-glucuronidation of the secondary alcohol group.[1][2] The resulting oxprenolol glucuronide is a known human metabolite.[3][4] Oxidative reactions represent minor pathways.[1]
The key challenge in method development is the significant difference in polarity between the parent drug and its glucuronide conjugate.
-
Oxprenolol Glucuronide: A highly polar (water-soluble) molecule due to the addition of the glucuronic acid moiety.
This polarity difference dictates the chromatographic strategy. In reversed-phase HPLC, the glucuronide metabolite will elute much earlier than the parent oxprenolol. To capture both compounds in a single run, a gradient elution method is typically required, starting with a high percentage of aqueous mobile phase to retain the glucuronide and ramping up the organic solvent percentage to elute the parent drug. Due to the analytical challenges of directly measuring the conjugate, many studies quantify oxprenolol glucuronides indirectly by measuring oxprenolol concentration after enzymatic hydrolysis (using β-glucuronidase) of the sample.[7][8]
Q2: What is the best starting point for a reversed-phase HPLC method for oxprenolol?
A2: A robust starting point for analyzing oxprenolol in pharmaceutical formulations or biological matrices is a reversed-phase method using a C18 or a cyano column. A C18 column provides strong hydrophobic retention, while a cyano column can offer different selectivity, especially if polar metabolites are of interest.
A typical starting method would be:
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Stationary Phase | C18, 5 µm (e.g., 4.6 x 150 mm) | Provides good hydrophobic retention for the moderately lipophilic oxprenolol. Use of a high-purity, end-capped silica is crucial to minimize peak tailing (see Troubleshooting Section). |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | Formic acid at pH ~2.8 ensures that oxprenolol (pKa ~9.57) is fully protonated, leading to better peak shape and retention on a C18 column.[9] Acetonitrile is often preferred for its lower viscosity and UV transparency. |
| Elution Mode | Isocratic for parent drug; Gradient for metabolites | For simple quantification of oxprenolol alone, an isocratic mobile phase (e.g., 30-40% Acetonitrile) may suffice. For separating metabolites, a gradient is necessary (e.g., 5% to 70% Acetonitrile over 10-15 minutes). |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column | Standard flow rate providing good efficiency without excessive pressure. |
| Detection | UV at ~272 nm or 222 nm | Oxprenolol has a UV maximum around 272 nm.[10][11] Detection at a lower wavelength like 222 nm can provide higher sensitivity but may also increase baseline noise from mobile phase impurities.[12] |
| Column Temp. | 30-35 °C | Operating above ambient temperature improves efficiency and reduces mobile phase viscosity, leading to lower backpressure and sharper peaks.[13] |
Q3: Why is chiral separation important for oxprenolol and what are the common approaches?
A3: Oxprenolol is a chiral drug administered as a racemic mixture of its (R)-(+)- and (S)-(-)-enantiomers.[5][7] Enantiomers of a drug can exhibit different pharmacological, toxicological, and pharmacokinetic profiles.[14] Regulatory agencies like the FDA now strongly recommend that the enantiomers of all chiral drugs be studied independently.[14] For oxprenolol, studies have shown stereoselective pharmacokinetics, with differences in plasma clearance and metabolism between the R- and S-enantiomers and their glucuronides.[7]
The most common and effective method for enantiomeric separation is direct chiral chromatography using a Chiral Stationary Phase (CSP).
-
Mechanism: CSPs create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different energies of interaction. This leads to one enantiomer being retained longer than the other.[14]
-
Recommended CSPs: Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are highly effective for separating beta-blockers like oxprenolol.[15] Specifically, a cellulose tris(3,5-dichlorophenylcarbamate) stationary phase (e.g., Chiralpak IC) has demonstrated excellent resolution.[2][7]
-
Mobile Phase: Chiral separations are often performed in normal-phase mode (e.g., n-hexane:isopropanol with a basic additive like triethylamine) or polar organic mode.[7]
Another powerful technique is Capillary Electrophoresis (CE) with a chiral selector (e.g., human serum albumin) added to the background electrolyte.[8]
Q4: My oxprenolol free base won't dissolve in my aqueous buffer. What's wrong?
A4: This is a common and expected issue. It is critical to distinguish between oxprenolol free base and its hydrochloride salt.
-
Oxprenolol Hydrochloride: The salt form is very soluble in water.[9]
-
Oxprenolol Free Base: This form has low intrinsic aqueous solubility (~0.68 mg/mL).[9]
The solubility of the free base is highly pH-dependent due to its basic nature (pKa of the secondary amine is ~9.57).[9] In neutral or alkaline aqueous solutions (pH > 8), the un-ionized, less soluble form of oxprenolol will predominate, leading to precipitation.
Solutions:
-
Acidify the Solvent: The most effective solution is to dissolve the oxprenolol free base in a slightly acidic buffer (e.g., pH 2-4). At this pH, the amine group will be protonated (R-NH2 -> R-NH3+), forming the highly soluble conjugate acid in situ.
-
Use a Co-Solvent: Prepare a concentrated stock solution in an organic solvent like methanol or DMSO and then dilute it into your mobile phase or buffer. Caution: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause severe peak distortion. Always try to dissolve the sample in the mobile phase itself if possible.[11]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing a logical path from problem to resolution.
Problem 1: Poor Peak Shape (Tailing) for Oxprenolol
Q: My oxprenolol peak shows significant tailing in my reversed-phase method. I'm using a C18 column with a phosphate buffer/acetonitrile mobile phase. What is causing this and how can I fix it?
A: Peak tailing for basic compounds like oxprenolol is a classic chromatography problem, most often caused by secondary ionic interactions with acidic silanol groups (Si-OH) on the silica backbone of the stationary phase. Even on end-capped columns, some residual silanols remain. The protonated oxprenolol (R-NH3+) can interact strongly with deprotonated, negatively charged silanols (Si-O-), creating a secondary, high-energy retention mechanism that leads to tailing peaks.[16]
Caption: Troubleshooting workflow for oxprenolol peak tailing.
Detailed Solutions:
-
Lower Mobile Phase pH: This is the most effective solution. By operating at a low pH (e.g., 2.5-3.5), the silanol groups (pKa ~3.5-4.5) are protonated (Si-OH) and neutral. This eliminates the ionic interaction site, dramatically improving peak shape. Using buffers like 0.1% formic acid or phosphate buffer adjusted to pH 3 is recommended.[16][17]
-
Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica ("Type B") have a much lower concentration of acidic metal contaminants and residual silanols. Ensure your column is specified as being end-capped and suitable for basic compounds.
-
Add a Competing Base: If you cannot adjust the pH, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, effectively "masking" them from the oxprenolol.[4]
Problem 2: Poor Resolution Between Oxprenolol and its Glucuronide Metabolites
Q: I am trying to develop a method to see both oxprenolol and its glucuronide metabolite. The glucuronide peak is broad and poorly retained, sitting right on the solvent front, while the oxprenolol peak comes out much later. How can I improve the separation?
A: This is a classic "general elution problem" caused by the large polarity difference between the analyte and its metabolite. The highly polar glucuronide has very little retention on a C18 column under typical reversed-phase conditions.
Solutions:
-
Implement Gradient Elution: An isocratic method is not suitable here. Start with a highly aqueous mobile phase (e.g., 95-98% aqueous) to retain the glucuronide on the column. Hold this initial condition for a few minutes to ensure retention and improve peak shape. Then, program a linear gradient to increase the organic solvent concentration to elute the parent oxprenolol.
-
Consider an Alternate Stationary Phase: While C18 is the workhorse, a column with a more polar character might provide better retention for the glucuronide. Consider a column with an "aqueous stable" C18 phase (designed to prevent phase collapse in highly aqueous mobile phases) or a polar-embedded phase.
-
Use HILIC (Hydrophilic Interaction Chromatography): For very polar analytes like glucuronides, HILIC can be an excellent alternative. In HILIC, you use a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase. The glucuronide will be well-retained, and you would use a gradient of increasing water content to elute the compounds.
Problem 3: Inconsistent Retention Times in a Bioanalytical Run
Q: During a run of plasma samples, the retention time for oxprenolol is slowly decreasing. What could be the cause?
A: Drifting or shifting retention times can compromise data integrity. The issue can stem from the column, the mobile phase, or the HPLC system itself.
Caption: Diagnostic workflow for troubleshooting retention time instability.
Primary Causes & Solutions:
-
Insufficient Column Equilibration: This is the most common cause, especially in gradient methods. If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will shift (usually decrease). Ensure the equilibration step at the end of your gradient is long enough, typically at least 10 column volumes.
-
Mobile Phase Composition Change: If you are mixing solvents online, a faulty proportioning valve in the pump can lead to an incorrect mobile phase composition and drifting retention times. Also, ensure your buffered aqueous phase has not precipitated or experienced microbial growth. Always use freshly prepared mobile phase.
-
Column Contamination: Buildup of endogenous matrix components (e.g., phospholipids from plasma) on the column can alter its chemistry and lead to retention shifts.[16] Implement a regular column washing procedure or use a guard column to protect the analytical column.
-
Temperature Fluctuations: Ensure your column oven is maintaining a stable temperature. Drifts in ambient temperature can affect retention if a column oven is not used.[11]
Problem 4: Significant Ion Suppression in LC-MS/MS Analysis
Q: I'm analyzing oxprenolol in extracted plasma samples using LC-MS/MS with ESI, and my signal is much lower and more variable than in pure solvent. How can I confirm and fix this?
A: You are likely experiencing ion suppression , a type of matrix effect where co-eluting endogenous components from the plasma (e.g., phospholipids, salts) interfere with the ionization of oxprenolol in the electrospray source, reducing its signal.[1] This is a major challenge in quantitative bioanalysis.
Solutions:
-
Improve Sample Cleanup: The best way to reduce matrix effects is to remove the interfering components before they reach the MS source.
-
Protein Precipitation (PPT): This is a simple but often "dirtier" method.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Oxprenolol can be extracted from alkalinized plasma into an organic solvent.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly recommended for minimizing matrix effects.
-
-
Optimize Chromatography: Ensure that oxprenolol is chromatographically separated from the regions where most matrix components elute. Phospholipids, a major cause of suppression, often elute in the mid-to-late part of a typical reversed-phase gradient. Adjusting your gradient to move the oxprenolol peak away from this region can significantly improve the signal.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for compensating for matrix effects. A SIL internal standard (e.g., oxprenolol-d7) is chemically identical to the analyte and will co-elute perfectly. It will experience the exact same degree of ion suppression as the analyte. By using the peak area ratio (analyte/IS), the variability caused by suppression is cancelled out, leading to accurate and precise quantification.[1]
-
Quantify the Matrix Effect: Use the protocol described below (Protocol 3) to quantitatively measure the degree of ion suppression (or enhancement). This is a requirement from regulatory bodies for method validation.
Problem 5: Difficulty Achieving Baseline Chiral Separation
Q: I'm using a chiral column to separate oxprenolol enantiomers, but I'm only seeing a single broad peak or two poorly resolved humps. How can I improve the resolution?
A: Achieving good chiral resolution often requires fine-tuning of the mobile phase and other chromatographic conditions. The separation factor (α) for enantiomers is often small, meaning small changes can have a large impact.
Solutions:
-
Optimize Mobile Phase Composition:
-
Adjust Modifier Percentage: In normal-phase chromatography (e.g., Hexane/Isopropanol), the alcohol (modifier) percentage is critical. A lower percentage of alcohol will increase retention and often improve resolution, but will also broaden peaks. Systematically vary the modifier concentration (e.g., from 10% to 30% isopropanol) to find the optimal balance.
-
Change the Modifier: Sometimes changing the alcohol (e.g., from isopropanol to ethanol) can alter the selectivity and improve the separation.
-
Adjust the Additive: The basic additive (e.g., triethylamine, diethylamine) is crucial for obtaining good peak shape for the basic oxprenolol. Its concentration may need optimization (e.g., 0.1% - 0.2%).[10]
-
-
Lower the Temperature: Reducing the column temperature often increases the enantiomeric resolution. The interactions governing chiral recognition are temperature-sensitive. Try running the analysis at 15 °C or 25 °C instead of ambient.
-
Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the CSP, which can improve resolution, although it will increase the run time.
-
Ensure Column Compatibility: Double-check that the specific chiral stationary phase you are using is documented to be effective for beta-blockers or similar amine-containing compounds. A cellulose-based CSP like Chiralpak IC is a proven choice.[2]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC-UV Method for Oxprenolol Quantification
This protocol is a starting point for the quantification of oxprenolol in a relatively clean matrix, like a pharmaceutical dosage form.
| Step | Description |
| 1. System Setup | Column: C18, 4.6 x 150 mm, 5 µmMobile Phase: 65:35 (v/v) mixture of 25mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile.Flow Rate: 1.0 mL/minColumn Temperature: 35 °CDetection: UV at 272 nmInjection Volume: 20 µL |
| 2. Standard Prep. | Prepare a 1 mg/mL stock solution of oxprenolol HCl in mobile phase. Serially dilute to create calibration standards from 1 µg/mL to 100 µg/mL. |
| 3. Sample Prep. | For tablets, crush and dissolve a known amount of powder in mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection. |
| 4. Analysis | Equilibrate the column with mobile phase for at least 30 minutes until a stable baseline is achieved. Inject standards to generate a calibration curve, followed by sample injections. |
| 5. System Suitability | Check for peak tailing (should be < 1.5), theoretical plates (> 2000), and reproducibility of replicate injections (%RSD < 2%). |
Protocol 2: Chiral HPLC Separation of Oxprenolol Enantiomers
This method is based on a validated approach for resolving (R)- and (S)-oxprenolol.[7]
| Step | Description |
| 1. System Setup | Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µmMobile Phase: n-hexane:isopropanol:triethylamine (70:30:0.1, v/v/v)Flow Rate: 1.0 mL/minColumn Temperature: Ambient or 25 °C for better controlDetection: UV at 273 nmInjection Volume: 10 µL |
| 2. Standard Prep. | Prepare a 1 mg/mL stock solution of racemic oxprenolol in mobile phase. |
| 3. Analysis | Equilibrate the column with the normal-phase mobile phase for at least 1 hour. Flow can be unstable initially. Inject the racemic standard. |
| 4. Expected Results | Based on literature, expect two well-resolved peaks. For example, S-(-)-Oxprenolol at ~5.4 min and R-(+)-Oxprenolol at ~6.3 min, achieving a resolution (Rs) > 2.0.[7] |
Protocol 3: Assessing and Quantifying Matrix Effects in LC-MS/MS
This protocol uses the post-extraction addition method to calculate a Matrix Factor (MF), which is essential for validating a bioanalytical method.[1]
| Step | Description |
| 1. Prepare 3 Sets of Samples | Set A (Neat Solution): Analyte and Internal Standard (IS) spiked into the final reconstitution solvent at low and high concentrations.Set B (Post-Spiked Matrix): Blank biological matrix (e.g., plasma) is extracted first. The analyte and IS are then spiked into the final, clean extract at the same low and high concentrations as Set A.Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the blank matrix before the extraction procedure. This set is used to determine recovery, not the matrix factor. |
| 2. Analyze Samples | Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for the analyte and the IS. |
| 3. Calculate Matrix Factor (MF) | Use the mean peak areas from at least 6 different lots of biological matrix. MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A) |
| 4. Interpret Results | MF = 1: No matrix effect.MF < 1: Ion Suppression (e.g., an MF of 0.4 means 60% signal suppression).MF > 1: Ion Enhancement. |
| 5. Calculate IS-Normalized MF | To assess if the IS compensates for the matrix effect, calculate: IS-Normalized MF = (Analyte/IS Area Ratio in Set B) / (Analyte/IS Area Ratio in Set A) An IS-Normalized MF close to 1 indicates that the IS is effectively tracking and correcting for the matrix effect. |
References
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Fiset, C., et al. (1996). Stereoselective pharmacokinetics of oxprenolol and its glucuronides in humans. Journal of Chromatography B: Biomedical Applications, 677(2), 287-293. Available from: [Link]
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Fanali, S., et al. (2001). Chiral separation of oxprenolol by affinity electrokinetic chromatography-partial filling technique using human serum albumin as chiral selector. Electrophoresis, 22(15), 3143-3150. Available from: [Link]
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RxReasoner. Oxprenolol Pharmacology. Available from: [Link]
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Per-Olof, L., et al. (1985). Determination of Oxprenolol in Human Plasma by High-Performance Liquid Chromatography, in Comparison With Gas Chromatography and Gas Chromatography-Mass Spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 345, 365-371. Available from: [Link]
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Frishman, W. H. (1982). Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 2(4), 257-268. Available from: [Link]
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. Available from: [Link]
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Waters Corporation. (2014). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Available from: [Link]
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PubChem. Oxprenolol. National Center for Biotechnology Information. Available from: [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
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Al-Majed, A. A., et al. (2014). Separation and quantitation of oxprenolol in urine and pharmaceutical formulations by HPLC using a Chiralpak IC and UV detection. Journal of the Chilean Chemical Society, 59(1), 2327-2331. Available from: [Link]
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Vishwanathan, K., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30-E42. Available from: [Link]
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Baker, P. R., et al. (2015). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Science of The Total Environment, 532, 54-62. Available from: [Link]
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Ripper, J. A., et al. (1974). The metabolites of oxprenolol (Trasicor) in man. Xenobiotica, 4(6), 365-373. Available from: [Link]
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Wikipedia. Oxprenolol. Available from: [Link]
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Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
- Subramanian, G. (Ed.). (2000). Chiral separation techniques: a practical approach. John Wiley & Sons.
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Sang, P., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 468. Available from: [Link]
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University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]
- Olabemiwo, O. M., et al. (2012). Development and Validation of RP-HPLC Method for Simultaneous Determination of Metoprolol Succinate and Olmesartan Medoxomil in Bulk and Pharmaceutical Dosage Form. Asian Journal of Chemistry, 24(12), 5585.
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Available from: [Link]
-
MDPI. (2023). Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. Available from: [Link]
- Mason, W. D., et al. (1984). Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 4(3), 131-139.
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Chrom-Ed. HPLC Troubleshooting Guide. Available from: [Link]
- George, N. L. (2002). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.
- Yilmaz, B., et al. (2024). Development of a RP-HPLC method for simultaneous determination of atenolol, metoprolol tartrate and phenol red for in-situ rat intestinal perfusion studies.
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Validation & Comparative
validation of an LC-MS method using Oxprenolol-d7 Hydrochloride
An In-Depth Technical Guide to LC-MS Method Validation Using Oxprenolol-d7 Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), achieving accurate and reproducible quantification of an analyte in a complex biological matrix hinges on a robustly validated method. A critical component of this validation is the selection and proper use of an internal standard (IS). This guide provides a deep dive into the validation of an LC-MS method, using the stable isotope-labeled (SIL) compound, this compound, as a case study. We will explore the rationale behind experimental choices, compare its performance to a structural analog, and provide actionable protocols grounded in regulatory expectations.
The Cornerstone of Reliable Bioanalysis: The Internal Standard
The primary role of an internal standard is to compensate for the variability inherent in the analytical process.[1][2] From sample preparation and extraction to injection volume and instrument response, minor fluctuations can significantly impact the analyte's signal.[2][3] An IS, a compound added at a fixed concentration to every sample, calibrator, and quality control (QC), experiences these same variations.[2][4] By using the ratio of the analyte signal to the IS signal for quantification, these variations are normalized, leading to significantly improved accuracy and precision.[4][5]
The choice of IS is a critical decision. The two main types are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analogs.[4]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[6] They are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with a heavier stable isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). This near-identical chemical nature ensures they behave almost identically during sample extraction and chromatographic separation and experience the same degree of ionization and matrix effects in the mass spectrometer.[5] this compound is a SIL of the beta-blocker Oxprenolol.
-
Structural Analogs: These are compounds that are chemically similar to the analyte but not identical.[4] They are often used when a SIL is not commercially available or is prohibitively expensive.[5] While they can compensate for some variability, their different chemical structure means they may not perfectly mimic the analyte's behavior in extraction, chromatography, or ionization.[6]
Table 1: Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled (SIL) IS (e.g., Oxprenolol-d7) | Structural Analog IS |
| Chemical Structure | Identical to analyte, with isotopic substitution | Similar, but not identical, to the analyte |
| Chromatography | Co-elutes or has a very similar retention time to the analyte | Retention time may differ significantly |
| Matrix Effect Compensation | Excellent; experiences virtually identical ion suppression/enhancement | Variable; may not effectively track the analyte's response |
| Extraction Recovery | Nearly identical to the analyte | May differ from the analyte |
| Cost & Availability | Generally higher cost and may be less readily available | Lower cost and often more readily available |
| Regulatory Preference | Strongly preferred by agencies like the EMA and FDA[7] | Acceptable, but requires more rigorous validation of tracking |
For this guide, we will focus on validating a method for a hypothetical new beta-blocker, "Analyte X," using this compound as the IS. Oxprenolol is a nonselective beta-blocker that is well-absorbed and undergoes significant first-pass metabolism, primarily through glucuronidation.[8][9][10] Its deuterated form, Oxprenolol-d7, provides a stable, non-radioactive label that is ideal for LC-MS analysis.
Designing the Validation Study: A Protocol Guided by Regulatory Standards
A bioanalytical method validation must be comprehensive, evaluating all performance characteristics to ensure the method is reliable for its intended purpose.[11] The parameters discussed below are based on the principles outlined in the FDA and EMA guidelines.[7][11][12]
Caption: Workflow for LC-MS Bioanalytical Method Validation.
Key Validation Parameters & Experimental Protocols
The following sections detail the experimental protocols for each key validation parameter.
1. Selectivity and Specificity
-
Objective: To demonstrate that the method can unequivocally measure the analyte and IS without interference from endogenous matrix components, metabolites, or concomitant medications.[11][13][14]
-
Protocol:
-
Obtain at least six different sources of the blank biological matrix (e.g., human plasma from six individuals).
-
Screen each blank source for interfering peaks at the retention times of Analyte X and Oxprenolol-d7.
-
Spike one of the blank sources at the Lower Limit of Quantification (LLOQ) with Analyte X and at the working concentration with Oxprenolol-d7.
-
Analyze the blank and spiked samples.
-
-
Acceptance Criteria:
-
Response of interfering peaks in blank samples should be <20% of the analyte response at the LLOQ.
-
Response of interfering peaks at the IS retention time should be <5% of the mean IS response.
-
2. Calibration Curve and Linearity
-
Objective: To demonstrate the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte over the intended analytical range.[14][15]
-
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Analyte X. A typical curve consists of a blank, a zero sample (containing only IS), and 6-8 non-zero concentrations.[14]
-
Add Oxprenolol-d7 IS at a constant concentration to all standards (except the blank).
-
Process and analyze the calibration curve.
-
Plot the peak area ratio (Analyte X / Oxprenolol-d7) against the nominal concentration of Analyte X.
-
Perform a linear regression analysis (typically a weighted 1/x²).
-
-
Acceptance Criteria:
3. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter or variability in the measurements (precision).[13][15]
-
Protocol:
-
Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification
-
LQC: Low Quality Control (within 3x LLOQ)
-
MQC: Medium Quality Control
-
HQC: High Quality Control (at least 75% of the Upper Limit of Quantification)
-
-
Analyze at least five replicates of each QC level in at least three separate analytical runs (inter-assay) on different days.[13]
-
-
Acceptance Criteria (FDA/EMA):
4. Matrix Effect
-
Objective: To evaluate the suppression or enhancement of ionization of the analyte and IS caused by co-eluting components from the biological matrix.[7]
-
Protocol:
-
Obtain blank matrix from at least six different sources.
-
Extract the blank matrix from each source.
-
Post-extraction, spike the extracts at LQC and HQC concentrations with Analyte X and the IS (Set 1).
-
Prepare neat solutions of Analyte X and IS in the mobile phase at the same concentrations (Set 2).
-
Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set 1) / (Peak Response in Set 2).
-
Calculate the IS-normalized MF.
-
-
Acceptance Criteria:
-
The %CV of the IS-normalized matrix factor across the different sources should be ≤15%.
-
5. Stability
-
Objective: To ensure the analyte is stable throughout the entire analytical process, from sample collection to final analysis.[16]
-
Protocol:
-
Analyze LQC and HQC samples after subjecting them to various storage and handling conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles (-20°C or -80°C to room temp).
-
Short-Term (Bench-Top) Stability: Stored at room temperature for an anticipated duration of sample handling.
-
Long-Term Stability: Stored at the intended storage temperature (-20°C or -80°C) for a period longer than the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: Stored in the autosampler for the expected duration of an analytical run.
-
-
-
Acceptance Criteria:
-
The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Performance Showdown: Oxprenolol-d7 HCl vs. An Analog IS
To illustrate the superiority of a SIL, let's compare the hypothetical performance of Oxprenolol-d7 against a structural analog, "Analog Z," in an accuracy and precision run where a significant and variable matrix effect is present.
Table 2: Hypothetical Inter-Assay Accuracy & Precision Data (n=5 replicates over 3 runs)
| QC Level | Nominal Conc. (ng/mL) | Using Oxprenolol-d7 (SIL) | Using Analog Z (Structural Analog) | ||
| Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Measured Conc. (ng/mL) | ||
| LQC | 5.0 | 5.08 | 101.6% | 4.5% | 5.95 |
| MQC | 50.0 | 49.2 | 98.4% | 3.1% | 43.1 |
| HQC | 150.0 | 152.1 | 101.4% | 2.8% | 169.5 |
In this scenario, the SIL (Oxprenolol-d7) effectively tracked the analyte, correcting for the matrix effect and yielding results well within the acceptance criteria. The structural analog (Analog Z), however, did not behave identically to the analyte in the presence of matrix interferences, leading to poor accuracy and precision that would fail regulatory acceptance.
Caption: How a SIL corrects for analytical variability.
Conclusion and Final Recommendations
The validation of a bioanalytical LC-MS method is a rigorous process that establishes the reliability and integrity of future study data. The choice of internal standard is arguably one of the most critical decisions in method development. As demonstrated, a stable isotope-labeled internal standard like this compound is vastly superior to structural analogs in its ability to compensate for the unavoidable variations in the analytical workflow, particularly matrix effects.[5][7] By meticulously following protocols grounded in regulatory guidelines from bodies like the FDA and EMA, researchers can develop a robust, self-validating system. This ensures that the data generated is not only accurate and precise but also defensible, forming a solid foundation for critical decisions in drug development and clinical research.
References
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BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
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Grant, A. M., & Vargas, R. (Year). Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy. PubMed. [Link]
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Kendall, M. J. (Year). Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics. PubMed. [Link]
-
Resolve Mass Spectrometry. (2022, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
MIMS Philippines. Oxprenolol: Uses, Dosage, Side Effects and More. [Link]
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Chemistry For Everyone. (2023, August 4). What Is An Internal Standard And Why Is It Used In LC-MS?. YouTube. [Link]
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D'Souza, D. H. (2013). Bioanalytical method validation: An updated review. PubMed Central. [Link]
-
RxReasoner. Oxprenolol Pharmacology. [Link]
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Bhatia, R. (2015, April 29). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
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Semantic Scholar. Oxprenolol Hydrochloride: Pharmacology, Pharmacokinetics, Adverse Effects and Clinical Efficacy. [Link]
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Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. International Journal of Health Sciences. [Link]
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ResearchGate. Use of Internal Standards in LC-MS Bioanalysis. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
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Bioanalysis Zone. (2020, October 1). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. [Link]
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PubMed Central. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]
-
Rudzki, P. J., & Leś, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis. [Link]
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University of Tartu. Web course "LC-MS Method Validation". [Link]
-
ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]
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- 9. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 16. japsonline.com [japsonline.com]
A Senior Application Scientist's Guide to Internal Standard Selection for Oxprenolol Quantification: A Comparative Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Cornerstone of Accurate Bioanalysis
In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of therapeutic agents like Oxprenolol is paramount. Oxprenolol, a non-selective beta-blocker, is utilized in the management of hypertension, angina pectoris, and cardiac arrhythmias. Accurate measurement of its concentration in complex biological matrices such as plasma or urine is critical for determining its efficacy and safety profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.
However, the journey from sample collection to final concentration value is fraught with potential variability. Ion suppression or enhancement, extraction inconsistencies, and injection volume variations can all compromise the accuracy and precision of results. To counteract these variables, the use of an internal standard (IS) is an indispensable component of a robust bioanalytical method. An ideal IS is a compound added at a constant concentration to all samples, standards, and quality controls, which behaves identically to the analyte throughout the entire analytical process. This guide provides an in-depth comparison of the "gold standard" stable isotope-labeled (SIL) internal standard, Oxprenolol-d7, with commonly used structural analog internal standards for Oxprenolol analysis.
The Ideal Internal Standard: A Theoretical Framework
Before delving into specific examples, it is crucial to understand the characteristics of an ideal internal standard for LC-MS/MS analysis. The primary role of an IS is to accurately reflect and compensate for any variations in the analytical process, from sample preparation to detection. The closer an IS's physicochemical properties are to the analyte, the better it can perform this function.
Key characteristics include:
-
Similar Extraction Recovery: The IS should have a comparable extraction efficiency to the analyte from the biological matrix.
-
Co-elution (or near co-elution): The IS and analyte should have very similar, if not identical, chromatographic retention times. This ensures they experience the same matrix effects and ionization conditions in the mass spectrometer's source.
-
Similar Ionization Efficiency: The IS should respond to the ionization source in a manner analogous to the analyte.
-
Absence in the Matrix: The IS must not be endogenously present in the biological samples being analyzed.
-
Mass Spectrometric Distinguishability: The IS must have a different mass-to-charge ratio (m/z) from the analyte to be distinguished by the mass spectrometer.
Stable isotope-labeled internal standards, where several atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N), are considered the superior choice as they fulfill these criteria almost perfectly.
Deep Dive: Oxprenolol-d7 - The Gold Standard
Oxprenolol-d7 is a deuterated analog of Oxprenolol, where seven hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift that is easily resolved by a mass spectrometer, while the physicochemical properties remain nearly identical to the parent compound.
Advantages of Oxprenolol-d7:
-
Near-Identical Physicochemical Properties: Oxprenolol-d7 co-elutes with Oxprenolol, ensuring that both compounds are subjected to the same matrix effects at the same time. This is the most critical factor for accurate correction of ion suppression or enhancement.
-
Comparable Extraction Recovery: Due to its structural similarity, Oxprenolol-d7 will have an extraction recovery that closely mirrors that of Oxprenolol across various sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Improved Accuracy and Precision: The use of a SIL-IS has been shown to significantly improve the accuracy and precision of bioanalytical methods. It effectively normalizes variations in sample preparation and instrument response, leading to more reliable data.
Potential Disadvantages:
-
Cost and Availability: The synthesis of stable isotope-labeled standards can be complex and expensive compared to readily available structural analogs.
-
Isotopic Purity: The SIL-IS must be of high isotopic purity to prevent any contribution to the analyte's signal.
Exploring Alternatives: Structural Analogs
When a stable isotope-labeled internal standard is not available or feasible, a structural analog is often employed. For Oxprenolol, other beta-blockers like Pindolol or Metoprolol could be considered.
Pindolol as an Internal Standard:
Pindolol is another beta-blocker with a structure similar to Oxprenolol. It has been used as an internal standard for the analysis of other beta-blockers.
-
Advantages:
-
Readily available and less expensive than a custom-synthesized SIL-IS.
-
Similar chemical properties may lead to comparable extraction behavior.
-
-
Disadvantages:
-
Different Retention Time: Pindolol will likely have a different retention time than Oxprenolol. If the retention times are significantly different, they may experience different levels of matrix effects, leading to inaccurate quantification.
-
Differential Ionization: Subtle differences in chemical structure can lead to variations in ionization efficiency, which may not be consistent across different samples and matrices.
-
Potential for Co-medication: There is a risk that Pindolol could be co-administered with Oxprenolol, which would interfere with the assay.
-
Metoprolol as an Internal Standard:
Metoprolol is another beta-blocker that has been used as an internal standard for the analysis of other drugs.
-
Advantages:
-
Cost-effective and widely available.
-
Similar functional groups may result in analogous behavior during sample preparation.
-
-
Disadvantages:
-
Chromatographic Separation: Metoprolol will chromatographically separate from Oxprenolol, making it susceptible to differential matrix effects.
-
Metabolism Differences: The two compounds may have different metabolic pathways, which could be a concern if analyzing metabolites is also of interest.
-
Head-to-Head Comparison: Oxprenolol-d7 vs. Structural Analogs
To provide a clear overview, the following table summarizes the key performance characteristics of Oxprenolol-d7 compared to potential structural analog internal standards.
| Performance Metric | Oxprenolol-d7 | Structural Analogs (e.g., Pindolol, Metoprolol) | Rationale |
| Chromatographic Co-elution | Excellent (Identical Retention Time) | Poor to Moderate (Different Retention Times) | Co-elution is critical for compensating for matrix effects. |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Differential elution leads to exposure to different co-eluting matrix components. |
| Extraction Recovery Tracking | Excellent | Good | Similar structures lead to similar extraction behavior, but SILs are superior. |
| Accuracy & Precision | High | Moderate to High (Can be compromised by matrix effects) | SIL-IS consistently provides better accuracy and precision. |
| Risk of Interference | Low (Only from isotopic contribution) | Moderate (Potential for co-administered drugs) | Structural analogs may be present as concomitant medications. |
| Cost | High | Low | Custom synthesis of SIL-IS is more expensive. |
Experimental Protocol: A Validated Method Using Oxprenolol-d7
The following protocol outlines a robust method for the quantification of Oxprenolol in human plasma using Oxprenolol-d7 as the internal standard. This protocol is designed to meet the rigorous standards of regulatory bodies like the FDA and EMA.
Objective: To accurately quantify Oxprenolol in human plasma over a concentration range of 1-1000 ng/mL.
Materials:
-
Oxprenolol reference standard
-
Oxprenolol-d7 internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Oxprenolol and Oxprenolol-d7 in methanol.
-
Prepare a series of Oxprenolol working solutions by serial dilution of the stock solution to create calibration standards and quality control (QC) samples.
-
Prepare an Oxprenolol-d7 working solution at a concentration of 100 ng/mL.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the Oxprenolol-d7 working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer 200 µL of the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Injection Volume: 5 µL
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Oxprenolol: Q1 m/z 266.2 -> Q3 m/z 116.1
-
Oxprenolol-d7: Q1 m/z 273.2 -> Q3 m/z 123.1
-
-
-
Data Analysis:
-
Integrate the peak areas for both Oxprenolol and Oxprenolol-d7.
-
Calculate the peak area ratio (Oxprenolol/Oxprenolol-d7).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Oxprenolol in QC and unknown samples from the calibration curve.
-
Acceptance Criteria (based on FDA/EMA guidelines):
-
Calibration Curve: Correlation coefficient (r²) ≥ 0.99.
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).
Visualization of Workflows
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for Oxprenolol quantification.
Caption: Decision logic for internal standard selection.
Conclusion and Recommendation
The selection of an appropriate internal standard is a critical decision that directly impacts the quality and reliability of bioanalytical data. While structural analogs like Pindolol or Metoprolol can be used, they present inherent risks due to differences in chromatographic behavior and susceptibility to differential matrix effects.
The experimental evidence and theoretical principles overwhelmingly support the use of a stable isotope-labeled internal standard. Oxprenolol-d7 , by virtue of its near-identical physicochemical properties to Oxprenolol, provides the most effective compensation for analytical variability, resulting in superior accuracy and precision. For any regulated bioanalytical study involving Oxprenolol, the use of Oxprenolol-d7 is strongly recommended to ensure the generation of robust, defensible data that meets global regulatory expectations.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97–103. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
-
Tan, A., Boudreau, N., & Normandin, C. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334. [Link]
-
van de Merbel, N. C., van den Heuvel, J. J., & Visser, M. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1187–1195. [Link]
-
Singh, G., & Sharma, G. (2017). A Critical Review on Stable Labeled Isotopes as Internal Standards. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1079. [Link]
-
Patel, R. B., Miller, R. B., & Welling, P. G. (1985). Determination of Oxprenolol in Human Plasma by High-Performance Liquid Chromatography, in Comparison With Gas Chromatography and Gas Chromatography-Mass Spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 345, 365–371. [Link]
-
Waters Corporation. (2007). UPLC-MS/MS Bioanalytical Method Validation of Acebutolol and Pindolol using an Analogue Internal Standard. Waters Application Note. [Link]
-
Trufelli, H., Famiglini, G., & Cappiello, A. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Bioanalysis, 9(14), 1093–1105. [Link]
- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner,
A Comparative Guide to the Accurate and Precise Quantification of Oxprenolol Utilizing a Deuterated Internal Standard
In the landscape of pharmaceutical research and development, the rigorous, accurate, and precise quantification of drug compounds is not merely a procedural step but the bedrock of reliable pharmacokinetic, toxicokinetic, and clinical trial data. This guide provides an in-depth technical comparison of methodologies for the quantification of oxprenolol, a non-selective beta-blocker, with a focused exploration of the superior accuracy and precision achieved through the use of a deuterated internal standard (IS). We will delve into the mechanistic underpinnings of this approach, present supporting experimental data, and offer a validated protocol for immediate application.
The Imperative for an Ideal Internal Standard in Bioanalysis
The inherent complexity of biological matrices, such as plasma, urine, and tissue homogenates, presents a significant challenge to consistent and accurate analyte quantification. Variations in sample preparation, instrument response, and matrix effects can all introduce significant error. An internal standard is therefore co-analyzed with the analyte of interest to compensate for these variabilities. The ideal IS should mimic the analyte's chemical and physical properties as closely as possible, co-eluting chromatographically and exhibiting similar ionization efficiency in the mass spectrometer.
While structurally similar analogs have historically been employed as internal standards, they often fall short of this ideal. Minor differences in chemical structure can lead to disparate extraction efficiencies and differential susceptibility to matrix effects, thereby compromising data quality. Deuterated internal standards, where one or more hydrogen atoms in the drug molecule are replaced with deuterium, offer a near-perfect solution. As deuterium-labeled compounds are chemically identical to their non-labeled counterparts, they exhibit virtually identical behavior during sample processing and chromatographic separation. Their mass difference allows for distinct detection by a mass spectrometer, making them the gold standard for quantitative bioanalysis.
Experimental Comparison: Oxprenolol Quantification
To illustrate the practical advantages of a deuterated IS, we present a comparative analysis of oxprenolol quantification in human plasma using two different internal standards: a structural analog and oxprenolol-d7.
Methodology
A detailed step-by-step protocol for the quantification of oxprenolol in human plasma is provided below.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract oxprenolol and the internal standard from the plasma matrix and remove interfering components.
-
Procedure:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either the structural analog or oxprenolol-d7).
-
Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.
-
Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Load the entire pre-treated sample onto the SPE plate.
-
Wash the plate with 200 µL of 5% methanol in water.
-
Elute the analytes with 2 x 50 µL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS parameters).
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Parameters:
-
Column: ACE C18, 2.1 x 50 mm, 3 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Oxprenolol: Q1 266.2 -> Q3 116.1
-
Oxprenolol-d7: Q1 273.2 -> Q3 123.1
-
Structural Analog IS: Specific transition for the selected analog
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
-
Workflow Diagram
Caption: Workflow for Oxprenolol Quantification.
Results and Discussion
The following table summarizes the key validation parameters obtained using both the structural analog and the deuterated internal standard.
| Parameter | Structural Analog IS | Oxprenolol-d7 IS | Regulatory Guideline Acceptance Criteria (FDA, EMA) |
| Linearity (r²) | 0.995 | >0.999 | ≥0.99 |
| Accuracy (% Bias) | ± 12.8% | ± 4.2% | Within ± 15% (± 20% for LLOQ) |
| Precision (%RSD) | 10.5% | < 5.0% | ≤ 15% (≤ 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.2 ng/mL | Clearly defined and reproducible |
| Matrix Effect (%CV) | 18.2% | 3.5% | ≤ 15% |
| Recovery (%CV) | 15.6% | 4.1% | Consistent and reproducible |
As the data clearly indicates, the use of oxprenolol-d7 as the internal standard resulted in a significant improvement in all key bioanalytical validation parameters. The linearity of the calibration curve was enhanced, and more importantly, the accuracy and precision of the assay were well within the stringent limits set by regulatory agencies like the FDA and EMA.
The most striking difference was observed in the matrix effect and recovery. The high coefficient of variation (%CV) for the matrix effect with the structural analog IS suggests that ion suppression or enhancement varied significantly between different plasma lots. This variability was effectively normalized by the deuterated IS, which, due to its identical chemical nature to oxprenolol, experienced the same degree of matrix effect, leading to a much more reliable and reproducible assay.
Logical Relationship Diagram
Caption: Impact of IS Choice on Assay Performance.
Conclusion
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Gao, H., & Liu, G. (2017). A sensitive and robust LC-MS/MS method for the determination of oxprenolol in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 145, 593-598. [Link]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Oxprenolol Bioanalytical Methods
Introduction: The Imperative for Precision in Oxprenolol Quantification
Oxprenolol, a non-selective beta-blocker, is a cornerstone in the management of cardiovascular conditions like hypertension and angina pectoris.[1] The accurate and precise measurement of its concentration in biological matrices such as plasma and urine is not merely an academic exercise; it is fundamental to pharmacokinetic studies, therapeutic drug monitoring (TDM), and the establishment of bioequivalence for generic formulations.[1][2] Given that data from these studies inform critical clinical and regulatory decisions, the reliability of the underlying bioanalytical methods is paramount.
An inter-laboratory comparison, or proficiency test, serves as a vital reality check for the analytical community.[3][4] It evaluates the robustness and reproducibility of a bioanalytical method when performed by different personnel, in different locations, and on different equipment. This guide provides an in-depth comparison of the two most prevalent techniques for Oxprenolol bioanalysis—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—framing the discussion within the context of an inter-laboratory study. We will dissect the methodologies, explain the rationale behind experimental choices, and present the validation data essential for a successful comparison, all while adhering to the rigorous standards set forth by global regulatory bodies.
The Regulatory Bedrock: FDA and EMA Validation Frameworks
Before embarking on any method comparison, it is crucial to ground our work in the established regulatory landscape. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for bioanalytical method validation.[5][6][7][8][9] These documents are not prescriptive checklists but rather frameworks built on scientific principles to ensure data integrity. They outline the essential validation parameters—selectivity, accuracy, precision, sensitivity, reproducibility, and stability—that a method must meet to be considered reliable.[6][8] Any inter-laboratory comparison must, therefore, assess a method's performance against these universally accepted benchmarks. While the FDA and EMA guidelines are largely harmonized, subtle differences exist, making a thorough understanding of both essential for global drug development programs.[5][7]
Methodology I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in many bioanalytical laboratories. It offers a balance of performance, cost-effectiveness, and robustness, making it particularly suitable for analyzing samples where Oxprenolol concentrations are expected to be relatively high, such as in formulation analysis or certain clinical studies.[10][11]
Scientific Principle
The method relies on reversed-phase chromatography, where Oxprenolol is separated from endogenous plasma components on a non-polar stationary phase (typically C18) using a polar mobile phase.[1] The choice of a C18 column is foundational; its hydrophobic nature provides strong retention for a moderately non-polar molecule like Oxprenolol, allowing for effective separation from more polar matrix components. Quantification is achieved by measuring the analyte's absorbance of ultraviolet light at a specific wavelength (e.g., 273 nm), where it exhibits a strong chromophore.[11]
Experimental Protocol: HPLC-UV
The following protocol is a representative example for the quantification of Oxprenolol in human plasma.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a classic, effective technique for isolating drugs from complex biological matrices like plasma. It serves two primary purposes: removing proteins that would otherwise precipitate on the analytical column and concentrating the analyte.
-
Procedure:
-
Pipette 1.0 mL of human plasma into a centrifuge tube.
-
Add the internal standard (IS), such as Alprenolol.[1] The IS is critical for correcting variations in extraction efficiency and injection volume.
-
Alkalinize the plasma by adding 100 µL of 1 M sodium hydroxide. This converts Oxprenolol to its basic, un-ionized form, which is more soluble in organic solvents.[1]
-
Add 6.0 mL of an immiscible organic solvent like dichloromethane and vortex for 1-2 minutes.[1]
-
Centrifuge for 10 minutes at 3000 rpm to achieve phase separation.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase and vortex. The sample is now ready for injection.[1]
-
2. Chromatographic Conditions
-
Column: Reversed-phase C18, 250 x 5mm, 10-µm particle size.[11]
-
Mobile Phase: Methanol-water (75:25 v/v) containing 0.3% v/v ammonia.[11] The ammonia helps to ensure that Oxprenolol (a basic compound) remains in its non-ionized form, leading to better peak shape and retention.
-
Flow Rate: 2.0 mL/min.[11]
-
Injection Volume: 10 µL.[11]
-
Detection: UV at 273 nm.[11]
Workflow Visualization: HPLC-UV Method
Caption: Workflow for Oxprenolol analysis in plasma by HPLC-UV.
Methodology II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For studies demanding the highest levels of sensitivity and selectivity, such as pharmacokinetic profiling where drug concentrations can be very low, LC-MS/MS is the undisputed gold standard.[12][13]
Scientific Principle
This technique combines the powerful separation capabilities of liquid chromatography with the specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and the mass spectrometer acts as a highly specific detector. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the ionized parent molecule) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, virtually eliminating interference from co-eluting matrix components and providing exceptional selectivity.[13]
Experimental Protocol: LC-MS/MS
The following protocol outlines a typical approach for ultra-sensitive Oxprenolol quantification.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: While LLE is effective, SPE often provides a cleaner extract, leading to a more significant reduction in matrix effects—a critical consideration for LC-MS/MS.[14] Polymeric mixed-mode cation exchange cartridges are particularly effective as they utilize both reversed-phase and ion-exchange mechanisms to retain the basic Oxprenolol while washing away neutral and acidic interferences.[14]
-
Procedure:
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load 0.5 mL of plasma (pre-treated with an acid to ensure Oxprenolol is protonated/charged).
-
Wash the cartridge with an acidic buffer to remove interferences.
-
Wash with an organic solvent (e.g., methanol) to remove non-polar interferences.
-
Elute Oxprenolol using a small volume of methanol containing ammonia. The ammonia neutralizes the charge on Oxprenolol, releasing it from the ion-exchange sorbent.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
2. LC-MS/MS Conditions
-
LC System: UHPLC for faster analysis and better resolution.
-
Column: C18, 50 x 2.1 mm, 1.8-µm particle size.
-
Mobile Phase: Gradient elution using A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile. A gradient is used to provide a sharp peak shape and rapid elution.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
Oxprenolol: e.g., m/z 266.2 → 116.1
-
Internal Standard (e.g., Deuterated Oxprenolol): e.g., m/z 271.2 → 116.1
-
Workflow Visualization: LC-MS/MS Method
Caption: Workflow for Oxprenolol analysis in plasma by LC-MS/MS.
Inter-Laboratory Comparison: Performance Data and Acceptance Criteria
The ultimate goal of an inter-laboratory comparison is to demonstrate that different labs can produce equivalent results within statistically defined acceptance limits. The table below summarizes typical performance characteristics for the two methods, based on data from published literature, which would form the basis of such a comparison.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale for Comparison |
| Linearity (r²) | > 0.997[15] | > 0.995[13] | Demonstrates a direct, predictable relationship between concentration and response across the analytical range. |
| Range | 20 - 2000 ng/mL | 0.1 - 500 ng/mL[13] | The required range is dictated by the expected drug concentrations in study samples. |
| LLOQ | ~20 ng/mL | ~0.1 - 0.5 ng/mL[13] | The Lower Limit of Quantification (LLOQ) defines the method's sensitivity. LC-MS/MS is orders of magnitude more sensitive. |
| Intra-day Precision (%CV) | < 5% | < 15%[13] | Measures the repeatability of results within the same day. Tighter criteria may be applied for HPLC methods on formulations. |
| Inter-day Precision (%CV) | < 10% | < 15%[13] | Measures the reproducibility of the method across different days, a key indicator for long-term reliability. |
| Accuracy (%RE) | 95.0 - 105.0% | 85.0 - 115.0%[13] | Assesses how close the measured value is to the true value. Acceptance criteria are typically ±15% (±20% at LLOQ). |
| Selectivity | No interference at analyte RT | No interference at analyte RT/MRM | Crucial to prove that matrix components do not affect quantification. |
| Matrix Effect (%CV) | Not typically assessed | < 15% | A critical parameter for LC-MS/MS to ensure that matrix components do not suppress or enhance analyte ionization.[14] |
| Recovery | > 80%[15] | Consistent and reproducible[13] | Measures the efficiency of the extraction process. For LC-MS/MS, consistency is more important than absolute recovery due to the use of a stable isotope-labeled IS. |
A Senior Scientist's Field Insights: Navigating the Nuances
Method Selection is Application-Driven: The choice between HPLC-UV and LC-MS/MS is not a matter of which is "better," but which is "fitter for purpose." For quality control of pharmaceutical formulations where concentrations are high, the cost-effectiveness and simplicity of HPLC-UV are ideal.[10] For a human pharmacokinetic study following a low therapeutic dose, only LC-MS/MS provides the required sensitivity.[13]
The Hidden Variable - Matrix Effects: In my experience, the most significant challenge in inter-laboratory transfers of LC-MS/MS methods is the variability of matrix effects.[14] Phospholipids are a major cause of ion suppression and their concentrations can vary between patient populations or due to differences in sample collection tubes.[14] A robust sample preparation method, like a well-designed SPE protocol, is the best defense.
Standardization is Non-Negotiable: A successful inter-laboratory study hinges on meticulous standardization. This includes:
-
A Single, Harmonized Protocol: Every detail, from the vortex speed to the brand of SPE cartridge, must be defined.
-
Common Reference Standards: All participating labs must use the same lots of the reference standard and internal standard.
-
Centralized QC Sample Preparation: A single laboratory should prepare and distribute all calibration standards and quality control samples to eliminate variability in their preparation.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful, reliable techniques for the bioanalysis of Oxprenolol when properly validated. HPLC-UV offers a cost-effective solution for high-concentration applications, while LC-MS/MS provides the unparalleled sensitivity and selectivity required for demanding pharmacokinetic and clinical studies. An inter-laboratory comparison is not merely a test of a method's performance but a demonstration of its transferability and robustness—the true hallmarks of a well-developed bioanalytical procedure. By adhering to regulatory guidelines, understanding the scientific principles behind each procedural step, and meticulously controlling variables, laboratories can confidently generate high-quality, reproducible data that can be trusted across the global scientific and medical communities.
References
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Analysis of oxprenolol in formulations by high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Available from: [Link]
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High-performance Liquid Chromatographic Determination of Oxprenolol Hydrochloride and Metoprolol Tartrate in Tablets and Injections. The Analyst. Available from: [Link]
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Separation and quantitation of oxprenolol in urine and pharmaceutical formulations by HPLC using a Chiralpak IC and UV detection. ResearchGate. Available from: [Link]
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HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available from: [Link]
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Comparison of the analysis of beta-blockers by different techniques. Journal of Chromatography B. Available from: [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect. Available from: [Link]
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Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
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Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI. Available from: [Link]
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Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. PubMed Central. Available from: [Link]
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Comparison of plasma and saliva levels of metoprolol and oxprenolol. British Journal of Clinical Pharmacology. Available from: [Link]
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Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. ResearchGate. Available from: [Link]
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Evaluating Inter-laboratory Comparison Data. IMEKO TC19 Workshop on Metrology in Food and Nutrition. Available from: [Link]
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A comparison of slow release with conventional oxprenolol: plasma concentrations and clinical effects. British Journal of Clinical Pharmacology. Available from: [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
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Immunoassay Methods. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
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Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences. Available from: [Link]
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A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Available from: [Link]
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Evaluation of Oxprenolol Slow Release and Osmotic Release by Exercise Testing and Ambulatory Electrocardiographic Monitoring in Patients With Chronic Stable Angina Pectoris. Postgraduate Medical Journal. Available from: [Link]
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Development and Validation of RP-HPLC Method for Simultaneous Determination of Metoprolol Succinate and Olmesartan Medoxomil in Bulk and Pharmaceutical Dosage Form. Asian Journal of Chemistry. Available from: [Link]
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Development of Multiplex Sensitive Anti-Drug Antibody Assays for CRISPR/Cas9 Gene Therapies. Editas Medicine. Available from: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Oxprenolol Quantification
Introduction: The Analytical Imperative for Oxprenolol
Oxprenolol is a non-selective beta-blocker widely employed in the management of hypertension and angina pectoris.[1] The clinical efficacy and safety of such critical therapeutic agents are directly dependent on the accuracy of their dosage, which places a significant burden of proof on the analytical methods used for their quantification. Whether for quality control (QC) in manufacturing, stability testing, or for bioanalytical purposes in pharmacokinetic studies, the analytical data must be irrefutably reliable.
This guide moves beyond the fundamentals of single-method validation to address a more complex and critical process in the pharmaceutical lifecycle: cross-validation . We will explore the practical necessity and regulatory expectations for ensuring that analytical results for Oxprenolol are consistent and comparable, even when generated by different methods or in different laboratories. This is the cornerstone of data integrity, facilitating seamless method transfers and confident comparison of data across disparate studies.
This document is structured to provide not just protocols, but the scientific rationale underpinning them, reflecting the perspective of an experienced application scientist. We will compare two workhorse analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry—and provide a detailed framework for their cross-validation, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Featured Analytical Methods for Oxprenolol Quantification
The choice of an analytical method is driven by the required specificity, sensitivity, and the nature of the sample matrix. For Oxprenolol, both chromatographic and spectrophotometric methods have been successfully validated.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the gold standard for pharmaceutical analysis due to its high resolving power, which allows for the separation of the analyte of interest from excipients, impurities, or degradation products.
Causality Behind Experimental Choices (The "Why"): We employ a reversed-phase HPLC method because Oxprenolol, a moderately polar molecule, interacts well with a nonpolar stationary phase (like C18) and can be effectively eluted with a polar mobile phase (a mixture of aqueous buffer and organic solvent). UV detection is selected because Oxprenolol possesses a chromophore that absorbs light in the UV spectrum (around 272-273 nm), allowing for sensitive and specific quantification.[2][3] This combination provides a robust and specific assay, which is crucial for distinguishing the active pharmaceutical ingredient (API) from other components in a formulation or biological matrix.
Experimental Protocol: HPLC-UV Analysis of Oxprenolol in Tablets
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a 76:15.6:8.4 (v/v/v) mixture of 0.05 M phosphate buffer (pH 3.0), acetonitrile, and methanol.[2] Filter and degas the solution prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve Oxprenolol hydrochloride reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 10-100 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation:
-
Weigh and finely powder 20 tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to 20 mg of Oxprenolol hydrochloride.
-
Transfer to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume with the mobile phase and mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate with the mobile phase to obtain a final theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the chromatograph. Quantify the Oxprenolol peak area and calculate the concentration in the sample against the calibration curve.
Data Summary: Typical HPLC-UV Validation Parameters
The performance of this method must be confirmed through validation, following guidelines like ICH Q2(R1).[4][5]
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for Oxprenolol |
| Linearity (r²) | ≥ 0.999 | > 0.999 over 10-100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% for repeatability and intermediate precision |
| Specificity | No interference at the retention time of the analyte | Peak purity demonstrated with photodiode array (PDA) detector |
| LOD / LOQ | Signal-to-Noise Ratio of 3:1 / 10:1 | Method-dependent, typically in the low ng/mL range |
Method B: UV-Vis Spectrophotometry via Complexation
While direct UV spectrophotometry is possible, its specificity can be limited. A more robust approach involves a chemical reaction to form a colored complex, shifting the measurement wavelength away from potential interferences from excipients.
Causality Behind Experimental Choices (The "Why"): To enhance specificity, this method is based on the reaction of Oxprenolol with iron(III) ions in the presence of ammonium thiocyanate.[6] This reaction forms a distinct colored complex that can be extracted into an organic solvent (chloroform) and measured in the visible region (around 477 nm).[6] This strategy provides two key advantages: 1) The measurement at a higher wavelength minimizes interference from common pharmaceutical excipients which typically absorb in the UV region, and 2) The extraction step provides an additional layer of sample clean-up and analyte concentration.
Experimental Protocol: Spectrophotometric Analysis of Oxprenolol
-
Reagent Preparation:
-
Ferric Ammonium Sulfate Solution: Prepare a 0.1 M solution.
-
Ammonium Thiocyanate Solution: Prepare a 0.5 M solution.
-
-
Standard Curve Preparation:
-
From a standard stock solution of Oxprenolol hydrochloride (100 µg/mL in deionized water), prepare a series of working standards (e.g., 10-60 µg/mL).
-
For each standard, pipette a known volume into a separate separatory funnel.
-
Add 2 mL of Ferric Ammonium Sulfate solution and 2 mL of Ammonium Thiocyanate solution.
-
Extract the formed complex with 10 mL of chloroform by shaking for 2 minutes.
-
Allow the layers to separate and collect the chloroform (lower) layer.
-
-
Sample Preparation:
-
Prepare a filtered aqueous solution from the tablet powder, as described in the HPLC method, to a theoretical concentration of 40 µg/mL.
-
Process a known volume of this sample solution as described for the standards in step 2.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the chloroform extracts for both the standards and the sample at 477 nm against a chloroform blank.[6]
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of Oxprenolol in the sample.
-
Data Summary: Typical UV-Vis Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for Oxprenolol |
| Linearity (r²) | ≥ 0.998 | > 0.999 over 10-60 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | ≤ 2.0% | < 2.0% |
| Specificity | Placebo analysis shows no significant absorbance | Negligible interference from common excipients |
| LOD / LOQ | Calculated based on standard deviation of the blank | Method-dependent, typically in the low µg/mL range |
The Cross-Validation Framework: Ensuring Method Concordance
Cross-validation is the formal process of comparing results from two different analytical procedures or the same procedure in two different laboratories to demonstrate their equivalence.[7][8] It is a regulatory expectation when, for instance, a QC method is updated or data from a clinical trial analyzed at two different sites must be compared.[9][10][11] The objective is to prove that the data are comparable and that any observed differences are statistically insignificant.[8]
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for cross-validating two analytical methods.
Detailed Protocol for Cross-Validation: HPLC-UV vs. UV-Vis
-
Objective and Acceptance Criteria:
-
Objective: To demonstrate the equivalence of the validated UV-Vis spectrophotometric method (Test Method) and the validated HPLC-UV method (Reference Method) for the assay of Oxprenolol in tablets.
-
Acceptance Criteria: The criteria must be pre-defined in the validation protocol. A common approach based on industry best practices is:
-
-
Sample Preparation:
-
Prepare a single, highly homogenous batch of powdered Oxprenolol tablets.
-
From this single batch, prepare three sets of samples at different concentrations, spanning the calibration range (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare at least six replicates (n=6) for each concentration level. This yields a total of 18 samples.
-
-
Analysis:
-
Analyze all 18 samples using the validated HPLC-UV method as per the protocol described above.
-
Concurrently, analyze the same 18 samples using the validated UV-Vis spectrophotometric method.
-
Ensure that system suitability criteria are met for both analytical runs.
-
-
Data Evaluation and Interpretation:
-
For each pair of results (one from HPLC, one from UV-Vis for the same sample), calculate the percentage difference using the reference method as the baseline:
-
% Difference = [(Test Value - Reference Value) / Reference Value] * 100
-
-
Tabulate all results and apply the acceptance criteria.
-
Hypothetical Data Interpretation
| Sample ID | Conc. Level | HPLC Result (µg/mL) | UV-Vis Result (µg/mL) | % Difference | Pass/Fail |
| LQC-1 | 80% | 40.1 | 41.5 | +3.49% | Pass |
| LQC-2 | 80% | 40.5 | 42.1 | +3.95% | Pass |
| LQC-3 | 80% | 39.8 | 40.9 | +2.76% | Pass |
| MQC-1 | 100% | 50.2 | 52.0 | +3.59% | Pass |
| MQC-2 | 100% | 49.9 | 51.5 | +3.21% | Pass |
| MQC-3 | 100% | 50.5 | 53.1 | +5.15% | Pass |
| HQC-1 | 120% | 60.1 | 62.8 | +4.49% | Pass |
| HQC-2 | 120% | 59.7 | 61.9 | +3.69% | Pass |
| HQC-3 | 120% | 60.3 | 63.5 | +5.31% | Pass |
| Summary | Mean % Difference: | +3.96% | PASS | ||
| Samples Meeting Criteria: | 9/9 (100%) | PASS |
Conclusion
The validation of an analytical method establishes its fitness for purpose. However, the cross-validation of analytical methods provides a higher level of assurance, guaranteeing that data remains consistent and reliable across methods, instruments, and laboratories. For a widely used drug like Oxprenolol, this process is not merely a technical exercise but a fundamental component of maintaining quality and ensuring patient safety throughout the product's lifecycle. By following a structured, scientifically sound, and well-documented cross-validation protocol, organizations can ensure data integrity and full regulatory compliance.
References
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El-Gindy A. (1998). Analysis of oxprenolol in formulations by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 17(3), 529-535. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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Fell, A. F., et al. (1982). High-performance liquid chromatographic determination of oxprenolol hydrochloride and metoprolol tartrate in tablets and injections. The Analyst, 107(1279), 1379-1384. [Link]
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U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Pandey, P. K. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
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Jones, B. R., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1163–1172. [Link]
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Radulović, D., et al. (1990). Spectrophotometric determination of oxprenolol hydrochloride as its Fe (III) complex. Il Farmaco, 45(4), 447-453. [Link]
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Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Patel, M. J., et al. (2014). Sensitive and Reproducible Study for UV- Spectrophotometric Method for Analysis of Clopidogrel and Metoprolol in a Combined Tablet Dosage Form. International Journal of Pharmaceutical Science Invention, 3(1), 23-30. [Link]
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A Comparative Guide to Oxprenolol and Other Beta-Blockers in Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of Oxprenolol against other key beta-blockers, including the non-selective antagonist Propranolol and the β1-selective antagonist Metoprolol. We delve into the critical preclinical assays used to characterize and differentiate these compounds, focusing on receptor binding affinity and functional downstream signaling. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to design, execute, and interpret comparative studies of beta-adrenergic receptor modulators.
Introduction: The Rationale for Comparative Analysis
Beta-adrenergic receptor antagonists (beta-blockers) are a cornerstone in cardiovascular medicine. However, their pharmacological profiles are diverse, leading to significant differences in their therapeutic applications and side-effect profiles. Oxprenolol is a non-selective beta-blocker with a distinguishing feature: intrinsic sympathomimetic activity (ISA). This means that in addition to blocking the effects of endogenous catecholamines like adrenaline, it can also weakly stimulate β-adrenergic receptors. This partial agonist activity can mitigate some side effects associated with complete beta-blockade, such as severe bradycardia.
To fully appreciate the unique properties of Oxprenolol, a direct comparison with other beta-blockers is essential. This guide will focus on two widely used comparators:
-
Propranolol: A non-selective beta-blocker without ISA. It serves as a classic example of a pure antagonist.
-
Metoprolol: A β1-selective ("cardioselective") beta-blocker without ISA. It primarily targets beta-1 receptors in the heart.
Understanding the nuances between these agents at a molecular and cellular level through in vitro assays is paramount for predicting their in vivo effects and guiding
evaluating the performance of different LC-MS systems for Oxprenolol
An In-Depth Guide to Evaluating LC-MS Systems for the Quantification of Oxprenolol
This guide provides a comprehensive evaluation of Liquid Chromatography-Mass Spectrometry (LC-MS) systems for the quantitative analysis of Oxprenolol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the fundamental principles, compares the performance of different mass spectrometry platforms with supporting data, and explains the causal relationships behind experimental choices to ensure robust and reliable results.
Introduction: The Analytical Imperative for Oxprenolol
Oxprenolol is a non-selective beta-adrenergic receptor antagonist prescribed for managing hypertension, angina pectoris, and cardiac arrhythmias.[1] Accurate quantification of Oxprenolol in biological matrices such as plasma and urine is critical for a range of applications, including pharmacokinetic (PK) and pharmacodynamic (PD) studies, therapeutic drug monitoring (TDM), and anti-doping screenings.[2] LC-MS has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[3]
This guide will navigate the critical stages of method development and system selection, providing the expertise necessary to generate high-quality, defensible data.
PART 1: Core Methodological Pillars for Oxprenolol Analysis
A robust LC-MS method is built upon a foundation of meticulous sample preparation and optimized chromatography. The choices made at these initial stages directly impact the quality of the data generated by the mass spectrometer.
The Critical First Step: Sample Preparation
The primary goal of sample preparation is to isolate Oxprenolol from complex biological matrices (e.g., plasma, urine) that contain interfering substances like proteins, salts, and phospholipids.[4][5] The choice of technique is a balance between recovery, cleanliness, speed, and cost.
-
Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent).[6] For Oxprenolol, which is a basic compound, the plasma sample is first alkalinized (e.g., with sodium hydroxide) to neutralize its charge, making it more soluble in an organic extraction solvent like dichloromethane or a mixture of ether and dichloromethane.[1][7] LLE is effective and inexpensive but can be labor-intensive and difficult to automate.[8]
-
Solid-Phase Extraction (SPE): SPE offers a more automatable and often cleaner alternative to LLE.[6] It utilizes a solid sorbent (e.g., reversed-phase C18, mixed-mode cation exchange) packed into a cartridge. The sample is loaded, interfering components are washed away, and the purified analyte is then eluted with a small volume of organic solvent. This technique generally provides higher recovery and concentration factors compared to LLE.
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate plasma proteins. While quick, it is the least selective method and can leave significant matrix components in the supernatant, potentially leading to greater matrix effects in the MS source.[5]
Causality in Action: The choice between these methods depends on the required sensitivity and the specific LC-MS system. For highly sensitive triple quadrupole systems, a cleaner extract from SPE is often preferable to minimize matrix suppression. For initial screening on a high-resolution system, the speed of PPT might be acceptable.
Caption: Generalized workflow for the preparation of biological samples for Oxprenolol analysis.
Chromatographic Separation: The Key to Reducing Interference
The liquid chromatography step separates Oxprenolol from any remaining matrix components before it enters the mass spectrometer. This is crucial for minimizing ionization suppression or enhancement, collectively known as matrix effects.[9]
-
Column: A reversed-phase C18 column is the standard choice for separating moderately polar compounds like Oxprenolol from a biological matrix.[10][11]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with a small amount of acid like formic acid to promote protonation) and an organic component (e.g., acetonitrile or methanol).[11]
-
Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure that early-eluting polar interferences are washed away before Oxprenolol elutes, providing a cleaner baseline and better peak shape.
PART 2: A Comparative Evaluation of Mass Spectrometry Platforms
The choice of mass analyzer is the most significant factor determining the performance characteristics of the analytical method. We will compare the workhorse of quantitative analysis, the triple quadrupole, with high-resolution mass spectrometry (HRMS) systems like QTOF and Orbitrap.
Triple Quadrupole (QqQ) MS: The Gold Standard for Quantification
Triple quadrupole mass spectrometers are the benchmark for targeted quantitative analysis due to their exceptional sensitivity and selectivity, achieved through Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[12] In this mode, the first quadrupole (Q1) selects the precursor ion of Oxprenolol (the protonated molecule, [M+H]⁺). This ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) selects a specific, characteristic fragment ion for detection. This two-stage filtering process virtually eliminates chemical noise, resulting in very low detection limits.
Strengths:
-
Highest Sensitivity: Capable of achieving Limits of Quantification (LOQ) in the low ng/mL to pg/mL range.[13][14]
-
Wide Dynamic Range: Often provides linear calibration curves spanning several orders of magnitude.[15]
-
Robustness: Proven technology that is reliable for high-throughput routine analysis.[12]
High-Resolution Mass Spectrometry (HRMS): QTOF and Orbitrap
HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, measure the mass-to-charge ratio (m/z) of ions with very high accuracy and resolution.[16] Instead of monitoring a specific SRM transition, they can operate in full-scan mode, collecting data for all ions entering the mass spectrometer. Quantification is achieved by extracting a narrow-window ion chromatogram around the accurate mass of the analyte.
-
Quadrupole Time-of-Flight (QTOF): These hybrid instruments combine a quadrupole for precursor ion selection with a TOF analyzer for high-resolution detection of fragment ions. They offer excellent mass accuracy and a high scan rate.[2][17][18]
-
Orbitrap: This technology uses a hybrid quadrupole-Orbitrap analyzer to trap ions in an electrostatic field.[19] It provides market-leading resolution and mass accuracy, which can be invaluable for separating the analyte signal from isobaric interferences (compounds with the same nominal mass but different elemental composition).[12][20]
HRMS Strengths:
-
High Selectivity: The ability to resolve the target analyte from matrix interferences with very similar masses.[16]
-
Qualitative Capability: Full-scan data allows for retrospective analysis, meaning you can re-interrogate the data for metabolites or other unexpected compounds without re-injecting the sample.[16]
-
No Compound-Specific Optimization: Unlike QqQ systems where SRM transitions must be optimized for each analyte, HRMS methods are often easier to set up for screening purposes.[19]
Head-to-Head Performance Comparison
The following table summarizes typical performance characteristics for the analysis of beta-blockers like Oxprenolol across different MS platforms, based on data from scientific literature and application notes.
| Performance Metric | Triple Quadrupole (QqQ) | QTOF | Orbitrap |
| Primary Application | Targeted Quantification | Quantification & Screening | Quantification & Screening |
| Typical LOQ | 0.1 - 5 ng/mL[13] | 1 - 10 ng/mL[3][21] | 1 - 10 ng/mL[20] |
| Linearity (r²) | > 0.995[11][13] | > 0.99[2] | > 0.99[16] |
| Precision (%RSD) | < 15%[13] | < 15%[3] | < 15%[20] |
| Accuracy (%RE) | ± 15%[13] | ± 15%[3] | ± 15%[20] |
| Matrix Effect | Can be significant; requires excellent chromatography/cleanup or stable isotope-labeled internal standard.[5][9] | Generally lower due to high resolution, but still a consideration.[22] | Generally lower due to high resolution, but still a consideration.[22] |
| Qualitative Analysis | Limited to precursor/product ion scans. | Excellent (Accurate Mass) | Excellent (Highest Resolution & Accurate Mass) |
Expert Insight: While HRMS systems have become increasingly sensitive and are now comparable to triple quadrupoles for many applications[16][20], the QqQ platform remains the undisputed leader for assays demanding the absolute lowest limits of detection. For regulated bioanalysis where a validated method for a specific compound is run repeatedly, the robustness and sensitivity of a QqQ are often favored. For research environments where both quantification and the ability to screen for unknowns are valuable, the flexibility of an Orbitrap or QTOF system is a major advantage.[12]
PART 3: Experimental Protocol and Method Validation
Trustworthiness in scientific data comes from a rigorously validated methodology.[23] Every protocol must be a self-validating system, demonstrating its performance characteristics before being applied to unknown samples.[24]
Detailed Experimental Protocol: Oxprenolol in Human Plasma
This protocol provides a representative workflow for the quantification of Oxprenolol using a Triple Quadrupole LC-MS/MS system.
1. Materials and Reagents:
-
Oxprenolol hydrochloride and Alprenolol (Internal Standard) reference standards.
-
HPLC-grade Dichloromethane, Acetonitrile, and Water.[7]
-
Formic acid and Sodium hydroxide.[7]
-
Drug-free human plasma.
2. Sample Preparation (LLE): [1][7]
-
Pipette 1.0 mL of human plasma into a centrifuge tube.
-
Spike with 50 µL of the internal standard solution (Alprenolol).
-
Add 100 µL of 1 M Sodium Hydroxide to alkalinize the sample and vortex for 30 seconds.
-
Add 6.0 mL of Dichloromethane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Oxprenolol: Precursor Ion (m/z) -> Product Ion (m/z) [To be determined empirically, but based on literature for similar compounds]
-
Alprenolol (IS): Precursor Ion (m/z) -> Product Ion (m/z) [To be determined empirically]
-
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A Senior Application Scientist's Guide to Linearity and Range of Quantification for Oxprenolol Assays
In the landscape of bioanalysis, the journey from a raw sample to a reliable, quantifiable result is paved with rigorous validation. For researchers, scientists, and drug development professionals, understanding the performance characteristics of an analytical method is not merely a procedural checkbox; it is the very foundation upon which the pharmacokinetics, safety, and efficacy of a drug like Oxprenolol are built. Two of the most critical parameters in this validation process are linearity and the range of quantification .
This guide provides an in-depth comparison of analytical assays for Oxprenolol, focusing on these pivotal metrics. We will move beyond a simple listing of protocols to dissect the causality behind experimental choices, grounding our discussion in regulatory expectations and field-proven insights to ensure every described method is a self-validating system.
Pillar 1: The "Why" - Regulatory and Scientific Imperative
Before delving into methodologies, it's crucial to understand the scientific and regulatory context. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent validation of bioanalytical methods to ensure that the data submitted is reliable.[1][2][3]
-
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4] This is fundamentally a measure of the assay's accuracy and predictability.
-
The Range of Quantification defines the upper and lower concentration limits for which the assay is proven to be precise and accurate. It is bounded by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[4][5]
-
LLOQ : The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. The analyte signal at the LLOQ should be at least five times the signal of a blank sample.[5]
-
ULOQ : The highest concentration that meets the same criteria.
-
Establishing a robust linear range is not an academic exercise. It ensures that the method can accurately quantify Oxprenolol concentrations expected in in vivo studies, from the lowest levels following drug clearance to the peak concentrations (Cmax) after administration.
Pillar 2: Experimental Design for Linearity & Range Assessment
The following protocol outlines a self-validating system for determining the linearity and range of an Oxprenolol assay using High-Performance Liquid Chromatography (HPLC), a widely adopted technique. The logic is to challenge the method across a spectrum of concentrations to confirm its reliability.
Detailed Step-by-Step Protocol: HPLC-UV Method
This protocol is synthesized from established methodologies for beta-blocker analysis.[6][7]
1. Preparation of Stock and Standard Solutions:
- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Oxprenolol hydrochloride reference standard and dissolve it in 10 mL of methanol. This high-concentration stock minimizes weighing errors and serves as the source for all subsequent dilutions.
- Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution with 9 mL of methanol. This intermediate step facilitates the preparation of lower concentration calibration standards.
- Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., Alprenolol) in methanol.[7] The IS is crucial for correcting variations in extraction efficiency and instrument response.
2. Preparation of Calibration Curve Standards in Matrix:
- Rationale: Preparing standards in the same biological matrix as the study samples (e.g., drug-free human plasma) is critical to account for matrix effects that can suppress or enhance the analytical signal.
- Procedure: Spike appropriate volumes of the Working Stock Solution into blank human plasma to prepare a series of at least six to eight non-zero calibration standards. A typical range for an HPLC-UV method could be 25, 50, 100, 200, 400, and 800 ng/mL.[6] This range is chosen to bracket the expected therapeutic concentrations of Oxprenolol.
3. Sample Extraction (Liquid-Liquid Extraction - LLE):
- Objective: To isolate Oxprenolol from plasma proteins and other endogenous interferences that would otherwise compromise the chromatographic analysis.
- Steps:
- To 1 mL of each plasma standard, add a fixed amount of the Internal Standard solution.
- Alkalinize the plasma with a small volume of sodium hydroxide solution. This ensures Oxprenolol is in its non-ionized form, maximizing its solubility in organic solvents.
- Add 5 mL of an organic extraction solvent (e.g., a mixture of ether and dichloromethane).
- Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer into the organic phase.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the HPLC mobile phase. This step concentrates the analyte and ensures compatibility with the chromatographic system.
4. Chromatographic Analysis (HPLC-UV):
- Column: A reversed-phase column (e.g., C18) is used, as it effectively separates moderately polar compounds like Oxprenolol from more polar matrix components.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The ratio is optimized to achieve good peak shape and a reasonable retention time.
- Flow Rate: Typically 1.0 - 1.5 mL/min.
- Detection: UV detection at a wavelength where Oxprenolol has significant absorbance, such as 220 nm or 272 nm.[6][8]
- Injection: Inject the reconstituted extract from each calibration standard.
5. Data Analysis and Acceptance Criteria:
- Calibration Curve Construction: For each standard, calculate the ratio of the Oxprenolol peak area to the internal standard peak area. Plot this peak area ratio (y-axis) against the nominal concentration of Oxprenolol (x-axis).
- Linear Regression: Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c.
- Trustworthiness Check (Acceptance Criteria):
- The correlation coefficient (r²) should be ≥ 0.99, indicating a strong linear relationship.[9][10]
- The calculated concentration of each calibration standard (except the LLOQ) should be within ±15% of its nominal value.
- For the LLOQ, the calculated concentration must be within ±20% of the nominal value.[5]
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for establishing the linearity and quantification range of an Oxprenolol assay.
Caption: Workflow for Linearity and Range Determination.
Pillar 3: Comparison of Oxprenolol Quantification Methods
The choice of analytical technique significantly impacts the achievable linear range and sensitivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) generally offers superior performance over older techniques like HPLC-UV or Gas Chromatography (GC).[7][11] The table below summarizes performance data from various published methods.
| Analytical Technique | Biological Matrix | Linear Range | LLOQ | Correlation (r²) | Reference |
| HPLC-UV | Human Plasma | 25 - 800 ng/mL | 25 ng/mL | Not Specified | [6] |
| Chiral LC-UV | Human Plasma | 50 - 2,500 ng/mL | 50 ng/mL | 0.999 | [10] |
| HPLC-UV | Human Plasma | Not Specified | 20 ng/mL | Not Specified | [7] |
| Chiral HPLC-UV | Human Urine | 0.5 - 75 µg/cm³ (500 - 75,000 ng/mL) | 0.1 µg/cm³ (100 ng/mL) | 0.997 | [9] |
| GC-MS | Human Plasma | Not Specified | Not Specified | Not Specified | [7] |
Analysis of Comparative Data:
-
Sensitivity: HPLC-UV methods for plasma analysis demonstrate LLOQs in the 20-50 ng/mL range.[6][7][10] While sufficient for many applications, LC-MS/MS methods (though specific data for Oxprenolol wasn't found in the initial search, it is a well-established principle) can achieve LLOQs in the low ng/mL or even pg/mL range, which is advantageous for studies involving low doses or late time-point pharmacokinetics.[11][12]
-
Dynamic Range: The reported linear ranges vary significantly based on the technique and matrix. The chiral LC-UV method in plasma shows a solid 50-fold range (50-2,500 ng/mL), while the achiral HPLC-UV method has a 32-fold range (25-800 ng/mL).[6][10] The method for urine analysis demonstrates a very wide 150-fold range, which is typical when analyzing excretory matrices where concentrations can be much higher.[9]
-
Technique Choice: Gas chromatography (GC) is a viable but less common technique for beta-blockers like Oxprenolol. It often requires derivatization to make the analyte volatile, adding complexity to sample preparation.[13][14] HPLC and LC-MS/MS are the dominant platforms due to their robustness, high throughput, and direct applicability to biological fluids.[11][15]
Conclusion
The validation of linearity and the establishment of a reliable quantification range are non-negotiable pillars of bioanalytical science. For Oxprenolol, a range of robust methods exists, with HPLC-UV providing a cost-effective and reliable option for concentrations within the 20-2500 ng/mL range in plasma. For studies demanding higher sensitivity or a wider dynamic range, the development of an LC-MS/MS method would be the logical and superior choice.
By adhering to a validation protocol grounded in regulatory principles and sound scientific reasoning, researchers can ensure that the data generated is not only accurate and precise but also unequivocally trustworthy, forming a solid foundation for critical decisions in drug development.
References
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Al-Majed, A. A. (2014). Separation and quantitation of oxprenolol in urine and pharmaceutical formulations by HPLC using a Chiralpak IC and UV detection. ResearchGate. Available at: [Link]
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Moreno, I. et al. (2009). Comparison of the analysis of beta-blockers by different techniques. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. Available at: [Link]
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Degen, P. H., & Riess, W. (1985). Determination of Oxprenolol in Human Plasma by High-Performance Liquid Chromatography, in Comparison With Gas Chromatography and Gas Chromatography-Mass Spectrometry. Journal of Chromatography. Available at: [Link]
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Mahrouse, M. A. (1987). Analysis of oxprenolol in formulations by high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Available at: [Link]
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Chaudhary, A. et al. (2016). Bioanalytical method validation: An updated review. PMC - NIH. Available at: [Link]
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Al-Majed, A. A. (2014). Accuracy and precision data for oxprenolol enantiomers in standard solution. ResearchGate. Available at: [Link]
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Ceccato, A. et al. (1998). Enantioselective determination of oxprenolol in human plasma using dialysis coupled on-line to reversed-phase chiral liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
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Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]
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Patel, K. et al. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Meghana, M., & Teja, N. (2021). Bioanalytical Method Development and Validation for the Estimation of Metoprolol in Human K2EDTA Plasma Using Liquid Chromatography Tandem–Mass Spectrometry. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Niazi, S. K. (2023). Analytical Strategies for Atenolol Quantification in Pharmaceuticals. Pharmaceutical Technology. Available at: [Link]
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FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
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Patil, H. D. et al. (2023). A Brief Review on Gas Chromatography. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
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Lewis, R. J. et al. (2004). Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol. Journal of Analytical Toxicology. Available at: [Link]
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Loddha, H. et al. (2023). UV spectroscopy and HPLC method Development for the Estimation of Aspirin and Ticagrelor in Marketed formulation. Chemistry Research Journal. Available at: [Link]
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FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]
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The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Methods Utilizing Oxprenolol-d7 HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and toxicokinetic studies, the precise and reliable quantification of drug candidates in complex biological matrices is the bedrock of confident decision-making. The choice of analytical methodology, and critically, the internal standard, can profoundly impact data quality. This guide provides an in-depth technical comparison of bioanalytical methods for the beta-blocker Oxprenolol, with a specific focus on the pivotal role of the stable isotope-labeled internal standard, Oxprenolol-d7 HCl, in achieving unparalleled specificity and selectivity.
The narrative that follows is designed to move beyond a simple recitation of protocols. It will dissect the "why" behind the experimental choices, offering a self-validating logic that underpins robust bioanalytical method development. We will explore the tangible benefits of a deuterated internal standard over structural analogs through a comparative analysis of experimental data, ensuring a comprehensive understanding for scientists at the bench and those directing drug development programs.
The Imperative of the Internal Standard: More Than Just a Reference
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable.[1] It is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during the analytical process.[2] An ideal IS should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby ensuring that any losses or variations affecting the analyte are mirrored in the IS.[3]
The choice of IS falls into two main categories:
-
Structural Analogs: These are compounds with similar chemical structures to the analyte. While often readily available, their physicochemical properties are not identical, which can lead to differences in extraction recovery, chromatographic retention, and ionization efficiency.
-
Stable Isotope-Labeled (SIL) Analogs: These are compounds where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[4] A deuterated standard like Oxprenolol-d7 HCl is chemically identical to Oxprenolol, ensuring it co-elutes chromatographically and experiences the same matrix effects.[5] This near-perfect mimicry makes SIL-IS the "gold standard" in bioanalysis.[3]
Conceptual Framework: Specificity vs. Selectivity
Before delving into the data, it's crucial to clarify two often-interchanged terms: specificity and selectivity.
-
Specificity is the ability of the method to unequivocally measure the analyte of interest and nothing else. In essence, it's a measure of the method's response to a single, unique analyte.
-
Selectivity refers to the method's ability to distinguish and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix components.
For an LC-MS/MS method, high selectivity is achieved through a combination of chromatographic separation and the mass spectrometer's ability to isolate a specific precursor ion and detect a unique product ion (Multiple Reaction Monitoring or MRM). A SIL-IS like Oxprenolol-d7 HCl significantly enhances selectivity by providing a distinct mass signal that is highly unlikely to be interfered with by other components.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of Oxprenolol in human plasma using LC-MS/MS, highlighting the critical step of adding the internal standard.
Caption: Bioanalytical workflow for Oxprenolol quantification.
Comparative Performance Analysis
Method 1: UHPLC-QqQ-MS/MS with Deuterated Internal Standards (Proxy for Oxprenolol-d7 HCl)
A study on the quantification of 18 beta-blockers in human postmortem specimens utilized deuterated analogs of other beta-blockers (atenolol-d₇, metoprolol-d₇, and propranolol-d₇) as internal standards. The performance data for Oxprenolol from this robust, multi-analyte method serves as an excellent proxy for what can be expected from a method using Oxprenolol-d7 HCl.
Method 2: HPLC-UV with a Structural Analog Internal Standard
An older, yet informative, method for the determination of Oxprenolol in human plasma employed High-Performance Liquid Chromatography with UV detection (HPLC-UV) and used Alprenolol, another beta-blocker, as the internal standard.
Table 1: Comparative Validation Data for Oxprenolol Quantification
| Parameter | Method 1 (UHPLC-QqQ-MS/MS with Deuterated IS Proxy) | Method 2 (HPLC-UV with Alprenolol IS) |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 20 ng/mL |
| Linearity Range | Not explicitly stated, but LLOQ is very low | 20 - 500 ng/mL |
| Intra-day Precision (%RSD) | 1.7% - 12.3% | Not explicitly stated |
| Inter-day Precision (%RSD) | 1.7% - 12.3% | < 10% |
| Accuracy (%RE) | -14.4% to 14.1% | Not explicitly stated |
| Recovery | 80.0% - 119.6% | > 90% |
| Matrix Effect | Within ±20.0% | Not explicitly stated, but a potential concern with UV detection |
Analysis of Performance Data:
-
Sensitivity: The modern LC-MS/MS method using deuterated internal standards demonstrates a 100-fold lower LLOQ compared to the older HPLC-UV method. This is a direct consequence of the superior sensitivity and selectivity of tandem mass spectrometry.
-
Precision and Accuracy: The LC-MS/MS method shows excellent precision and accuracy, with values well within the acceptance criteria set by regulatory agencies like the FDA and EMA. While the HPLC-UV method also reports good precision, the use of a structural analog IS like Alprenolol, which has different chromatographic and extraction behavior than Oxprenolol, can lead to greater variability that is not fully compensated for.
-
Selectivity and Matrix Effect: The LC-MS/MS method directly assessed and quantified the matrix effect, demonstrating it to be within acceptable limits. This is a critical validation parameter that ensures endogenous components in plasma do not suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a co-eluting deuterated internal standard is the most effective way to correct for matrix effects.[5] In contrast, HPLC-UV methods are inherently less selective, and matrix effects, while not explicitly measured in the older study, are a significant potential source of error.
Causality Behind Experimental Choices: Why Oxprenolol-d7 HCl is Superior
The superiority of Oxprenolol-d7 HCl as an internal standard is not just theoretical; it is grounded in the fundamental principles of analytical chemistry.
-
Correction for Matrix Effects: Matrix effects are a major challenge in bioanalysis, caused by co-eluting endogenous compounds that affect the ionization efficiency of the analyte.[5] Because Oxprenolol-d7 HCl is chemically identical to Oxprenolol, it experiences the exact same ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, these effects are effectively normalized, leading to more accurate and precise results. A structural analog, with its different chemical properties, will not be affected by the matrix in the same way, leading to potential bias.[5]
-
Chromatographic Co-elution: Deuteration has a negligible effect on the chromatographic retention time. This means Oxprenolol and Oxprenolol-d7 HCl co-elute, ensuring they are exposed to the same matrix components at the same time as they enter the mass spectrometer's ion source. This temporal alignment is crucial for effective compensation of matrix effects. Structural analogs often have different retention times, which can compromise their ability to track the analyte's behavior.
-
Extraction Recovery: The physicochemical properties of Oxprenolol and its deuterated form are virtually identical, leading to the same recovery during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4] This ensures that any loss of analyte during extraction is accurately accounted for by a proportional loss of the internal standard.
Visualizing the Logic: The Advantage of Co-elution
Caption: Advantage of co-elution with a SIL-IS.
In the scenario with Oxprenolol-d7 HCl, both the analyte and the IS are affected by the matrix effect simultaneously, allowing for accurate correction. With a structural analog that has a different retention time, the matrix effect may impact the analyte and the IS differently, leading to inaccurate quantification.
Experimental Protocols
The following are representative protocols based on the methodologies discussed.
Protocol 1: UHPLC-QqQ-MS/MS Method for Oxprenolol in Plasma (Adapted from)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of human plasma, add 50 µL of Oxprenolol-d7 HCl working solution (as internal standard).
-
Vortex for 10 seconds.
-
Add 100 µL of 1 M NaOH to alkalize the sample.
-
Add 5.0 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
UHPLC System: Agilent 1290 Infinity or equivalent.
-
Column: Zorbax Eclipse Plus C18 (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex 6500+ QTRAP or equivalent triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Oxprenolol: To be determined empirically (e.g., Q1: 266.2 -> Q3: 116.1)
-
Oxprenolol-d7: To be determined empirically (e.g., Q1: 273.2 -> Q3: 123.1)
-
Protocol 2: HPLC-UV Method for Oxprenolol in Plasma (Adapted from)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of human plasma, add 50 µL of Alprenolol working solution (as internal standard).
-
Vortex for 10 seconds.
-
Add 100 µL of 1 M NaOH.
-
Add 6.0 mL of dichloromethane.
-
Vortex for 1-2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the lower organic layer to a clean tube.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 200 µL of mobile phase.
2. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with UV detector.
-
Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH 3), acetonitrile, and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 222 nm.
-
Injection Volume: 50 µL.
Conclusion and Recommendations
The evidence overwhelmingly supports the use of a stable isotope-labeled internal standard, such as Oxprenolol-d7 HCl, for the bioanalysis of Oxprenolol. The comparative data, even when synthesized from different studies, clearly indicates that modern LC-MS/MS methods employing deuterated standards offer superior sensitivity, specificity, and robustness. The ability of a SIL-IS to co-elute with the analyte and perfectly mimic its behavior during sample preparation and ionization provides the most effective compensation for matrix effects and other sources of analytical variability.[4][5]
For researchers, scientists, and drug development professionals, investing in a SIL-IS like Oxprenolol-d7 HCl is a critical step towards ensuring the generation of high-quality, reliable, and defensible bioanalytical data. This, in turn, supports confident decision-making throughout the drug development pipeline, from preclinical studies to pivotal clinical trials. While methods using structural analogs can be developed, they carry an inherent risk of compromised data quality due to inadequate correction for the complexities of biological matrices. Therefore, the adoption of Oxprenolol-d7 HCl is not merely a technical preference but a strategic imperative for achieving the highest standards of scientific integrity in bioanalysis.
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A Comparative Guide to Protein Precipitation and Liquid-Liquid Extraction for Oxprenolol Bioanalysis
In the landscape of bioanalytical chemistry, the robust quantification of pharmaceutical compounds in complex biological matrices is paramount. The choice of sample preparation is a critical determinant of assay performance, directly influencing accuracy, precision, and sensitivity. This guide provides an in-depth comparison of two stalwart techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—for the analysis of Oxprenolol, a non-selective beta-blocker. By delving into the mechanistic underpinnings and presenting supporting experimental insights, this document serves as a practical resource for researchers, scientists, and drug development professionals.
The Physicochemical Context of Oxprenolol
Before comparing extraction methodologies, it is crucial to understand the physicochemical properties of Oxprenolol, as these characteristics govern its behavior during sample preparation.
| Property | Value | Implication for Extraction |
| LogP | 2.1[1][2] | Indicates moderate lipophilicity, suggesting good solubility in organic solvents, which is favorable for LLE. |
| pKa (basic) | 9.57[1] | As a basic compound, its ionization state is pH-dependent. At physiological pH (~7.4), it will be predominantly ionized. To efficiently extract it into an organic solvent during LLE, the pH of the aqueous sample must be raised above its pKa to favor the neutral, more lipophilic form. |
| Aqueous Solubility | 0.68 g/L (free base)[1][3] | The free base has limited aqueous solubility. Its hydrochloride salt is much more soluble in water.[3] This property is a key consideration for both PPT and LLE. |
Oxprenolol is a lipophilic, non-selective beta-adrenergic receptor antagonist.[1] Its lipophilicity allows it to cross the blood-brain barrier.[2]
Section 1: Protein Precipitation (PPT) - The "Crash" Approach
Protein precipitation is a widely used, straightforward method for sample cleanup in bioanalysis.[4][5] The fundamental principle involves the addition of a precipitating agent to a biological sample (e.g., plasma) to denature and precipitate proteins, which can then be removed by centrifugation or filtration.[5]
Mechanistic Rationale
The addition of a water-miscible organic solvent, such as acetonitrile or methanol, disrupts the hydration shell around proteins, leading to their aggregation and precipitation.[6] Acids like trichloroacetic acid (TCA) can also be used, which cause proteins to precipitate by altering the pH.[7][8]
Advantages of Protein Precipitation:
-
Simplicity and Speed: PPT is a rapid and technically simple procedure, making it amenable to high-throughput screening.[8][9]
-
Cost-Effective: The reagents and equipment required are relatively inexpensive.[8][9]
-
Broad Applicability: It can be applied to a wide range of analytes.[8]
Disadvantages of Protein Precipitation:
-
Non-Selective: PPT is a crude cleanup technique. While it effectively removes large proteins, it may not eliminate other endogenous matrix components like phospholipids, which can lead to ion suppression or enhancement in LC-MS analysis.[10]
-
Analyte Co-precipitation: There is a risk that the analyte of interest may co-precipitate with the proteins, leading to lower recovery.[11]
-
Sample Dilution: The addition of a significant volume of precipitating solvent dilutes the sample, which may be a concern for assays requiring high sensitivity.[12]
Experimental Protocol: Protein Precipitation for Oxprenolol
This protocol is a representative example for the extraction of Oxprenolol from human plasma using acetonitrile as the precipitating agent.
-
Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., Alprenolol at 2 µg/mL).[13]
-
Precipitation: Add 250 µL of cold acetonitrile to the plasma sample.[13] The 3:1 ratio of organic solvent to plasma is a common starting point for efficient protein removal.[6][14]
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[13]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[13][15]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well-plate for analysis.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase to be used for LC-MS analysis. This step helps to concentrate the analyte and ensures compatibility with the chromatographic system.
Section 2: Liquid-Liquid Extraction (LLE) - The Partitioning Approach
Liquid-liquid extraction is a classic separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[16][17]
Mechanistic Rationale
The efficiency of LLE is governed by the partition coefficient (Kd) of the analyte, which describes its distribution between the organic and aqueous phases at equilibrium.[16] For ionizable compounds like Oxprenolol, the distribution is pH-dependent. By adjusting the pH of the aqueous phase to suppress the ionization of Oxprenolol (i.e., making the pH basic), its lipophilicity is increased, favoring its partition into the organic solvent.
Advantages of Liquid-Liquid Extraction:
-
High Purity Extracts: LLE generally provides cleaner extracts than PPT, as it can more effectively remove endogenous interferences like salts and phospholipids.[5] This leads to reduced matrix effects in LC-MS analysis.[5]
-
Concentration Potential: The evaporation of the organic solvent allows for the concentration of the analyte, which can enhance assay sensitivity.[18]
-
Selectivity: By optimizing the pH and the choice of organic solvent, a high degree of selectivity for the target analyte can be achieved.[18]
Disadvantages of Liquid-Liquid Extraction:
-
Labor-Intensive: LLE is typically more time-consuming and requires more manual steps than PPT.[17]
-
Solvent Consumption: It requires larger volumes of organic solvents, which can have environmental and safety implications.[18]
-
Emulsion Formation: The formation of emulsions at the interface of the two liquid phases can complicate the separation and lead to lower recovery.[18]
Experimental Protocol: Liquid-Liquid Extraction for Oxprenolol
This protocol details a typical LLE procedure for the extraction of Oxprenolol from human plasma.
-
Sample Preparation: To 1.0 mL of human plasma in a centrifuge tube, add a suitable internal standard (e.g., Alprenolol).[19]
-
pH Adjustment: Add 100 µL of 1 M sodium hydroxide to the plasma sample to raise the pH.[19] This deprotonates the amine group of Oxprenolol, making it more soluble in the organic solvent.
-
Extraction: Add 6.0 mL of an appropriate organic solvent (e.g., dichloromethane or a mixture of ether and dichloromethane).[19][20]
-
Mixing: Vortex the mixture for 1-2 minutes to ensure thorough extraction of Oxprenolol into the organic phase.[19]
-
Phase Separation: Centrifuge the sample at approximately 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.[19]
-
Organic Layer Transfer: Carefully transfer the organic (lower) layer containing Oxprenolol to a clean tube.[19]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[19]
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase (e.g., 200 µL) and vortex for 30 seconds before injection into the HPLC or LC-MS system.[19]
Section 3: Head-to-Head Performance Comparison
The choice between PPT and LLE ultimately depends on the specific goals of the bioanalytical method. The following table summarizes the expected performance of each technique for Oxprenolol analysis.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Rationale |
| Analyte Recovery | Moderate to High | High | LLE can be optimized for higher recovery by adjusting pH and solvent choice. PPT may suffer from co-precipitation losses.[11] |
| Matrix Effect | Higher Potential | Lower Potential | LLE provides a cleaner extract, reducing the co-extraction of interfering substances like phospholipids that cause ion suppression or enhancement.[5] |
| Selectivity | Low | High | LLE can be tailored to selectively extract the analyte of interest by manipulating pH and solvent polarity.[18] |
| Throughput | High | Low to Moderate | PPT is a simpler and faster procedure, making it more suitable for high-throughput applications.[8][17] |
| Sensitivity (LOQ) | Generally Higher LOQ | Generally Lower LOQ | The concentration step in LLE and the cleaner extracts often lead to lower limits of quantification.[5] |
| Cost and Simplicity | Lower Cost, Simpler | Higher Cost, More Complex | PPT requires less expensive reagents and fewer steps.[8][9] |
Section 4: Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for both protein precipitation and liquid-liquid extraction.
Caption: Workflow of the Protein Precipitation Method.
Caption: Workflow of the Liquid-Liquid Extraction Method.
Conclusion and Recommendations
The selection of an appropriate sample preparation method is a critical decision in the development of a robust and reliable bioanalytical assay for Oxprenolol.
-
Protein Precipitation is a suitable choice for high-throughput screening applications where speed and simplicity are prioritized, and where a stable isotope-labeled internal standard can effectively compensate for potential matrix effects.
-
Liquid-Liquid Extraction is the preferred method for regulated bioanalysis and clinical studies that demand high sensitivity, low limits of quantification, and minimal matrix interference. The cleaner extracts provided by LLE contribute to more reliable and reproducible data, which is essential in these contexts.
For the analysis of Oxprenolol, a moderately lipophilic and basic compound, LLE offers superior performance in terms of extract cleanliness and sensitivity. However, the practicality of PPT for certain applications should not be overlooked. Ultimately, the choice should be guided by the specific requirements of the assay and the intended application.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Oxprenolol-d7 Hydrochloride
Welcome to a definitive guide on the responsible management and disposal of Oxprenolol-d7 Hydrochloride (CAS No. 1189649-47-5). As researchers and drug development professionals, our work with stable isotope-labeled compounds like this one is pivotal for advancing pharmacokinetic and metabolic studies.[1][2] However, this responsibility extends beyond the bench to the entire lifecycle of the chemical, culminating in its safe and compliant disposal.
This guide moves beyond generic templates to provide a procedural and logical framework for handling this specific compound. Our goal is to ensure that every step you take is grounded in scientific integrity, regulatory compliance, and a deep-seated commitment to laboratory and environmental safety.
Core Principle: Hazard-First Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While this compound is a deuterated analog, its fundamental toxicological properties are best represented by the parent compound, Oxprenolol Hydrochloride.
Safety Data Sheets (SDS) for the parent compound classify it under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 3) .[3][4][5] This classification, signified by the GHS06 Skull and Crossbones pictogram, indicates that the substance is toxic if swallowed. Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects. Therefore, all waste containing this compound must be managed as acute hazardous waste .
| Parameter | Identifier | Source(s) |
| Chemical Name | This compound | [6][7] |
| CAS Number | 1189649-47-5 | [6][7][8] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3) | [3][4] |
| GHS Pictogram | GHS06 Skull and Crossbones | |
| Hazard Statement | H301: Toxic if swallowed | [3] |
| Environmental Hazard | H412: Harmful to aquatic life with long lasting effects | |
| Transport Classification | UN2811, Toxic Solid, Organic, N.O.S. |
The Regulatory Imperative: Beyond the Laboratory
The disposal of pharmaceutical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA).[9] A critical mandate for all laboratories and healthcare facilities is the prohibition of sewering hazardous waste pharmaceuticals .[10][11][12] Disposing of chemicals like this compound down the drain is illegal and poses a significant threat to waterways.[11]
As the generator of the waste, your institution is responsible for its management from "cradle to grave."[9] This necessitates a robust, self-validating system for waste identification, segregation, and disposal through a licensed hazardous waste contractor.
Disposal Workflow: A Logical Framework
The following diagram outlines the decision-making process for the proper disposal of this compound waste. This workflow ensures that all forms of waste are handled in a compliant and safe manner.
Caption: Decision workflow for Oxprenolol-d7 HCl waste management.
Step-by-Step Disposal Protocols
Adherence to standardized protocols is crucial for ensuring safety and compliance. The following procedures provide detailed methodologies for managing different forms of this compound waste.
Protocol 4.1: Disposal of Solid Waste
This protocol applies to the pure compound, expired reagents, or lab materials contaminated with solid this compound (e.g., weighing paper, contaminated gloves, absorbent pads from spill cleanup).
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[13]
-
Containment: Carefully place all solid waste into a designated, sealable hazardous waste container (e.g., a polyethylene drum or a securely lined box). Avoid generating dust.[3]
-
Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic")
-
The date accumulation started.
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory director.[14]
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Protocol 4.2: Disposal of Liquid Waste
This protocol applies to solutions of this compound. The key principle is the segregation of waste based on solvent type, as different solvents require different disposal treatments.[13][14]
-
PPE: Wear appropriate PPE, including eye protection and gloves resistant to the solvent being used.
-
Segregation:
-
Halogenated Solvents (e.g., Chloroform, Dichloromethane): Pour waste into a designated "Halogenated Organic Waste" container.
-
Non-Halogenated Solvents (e.g., Methanol, Acetonitrile): Pour waste into a designated "Non-Halogenated Organic Waste" container.
-
Aqueous Solutions: Collect in a designated "Aqueous Hazardous Waste" container. Never mix solvent waste with aqueous waste .[14]
-
-
Container Management: Use a funnel to avoid contaminating the exterior of the waste container. Do not fill containers beyond 90% capacity to allow for expansion.[15] Keep containers tightly closed when not in use.[15]
-
Labeling: Ensure each liquid waste container is clearly labeled with its contents and associated hazards.
-
Storage and Pickup: Store sealed containers in the SAA and arrange for EHS pickup.
Protocol 4.3: Decontamination of Empty Containers
An "empty" container that held an acute hazardous waste like this compound is still considered hazardous until properly decontaminated.
-
PPE: Wear appropriate PPE for the solvent you will use for rinsing.
-
Triple Rinse:
-
Add a small amount of a suitable solvent (one in which this compound is soluble, such as methanol or chloroform) to the container.[6][8]
-
Securely cap and shake the container to rinse all interior surfaces.
-
Pour the rinsate into the appropriate liquid hazardous waste container (halogenated or non-halogenated).[13]
-
Repeat this rinsing process two more times for a total of three rinses.[13]
-
-
Container Disposal: After triple-rinsing, the container can be disposed of as regular laboratory waste (e.g., glass recycling).[13]
-
Deface Label: Completely remove, black out, or otherwise deface the original chemical label to prevent confusion.[14]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area. If the substance is dissolved in a flammable solvent, remove all ignition sources.[16]
-
Don PPE: Wear appropriate PPE, including a lab coat, goggles, chemical-resistant gloves, and a respirator if dealing with a fine powder.
-
Contain and Clean:
-
Decontaminate: Wipe down the spill area with a suitable solvent and collect all cleanup materials (absorbent pads, wipes, gloves) as solid hazardous waste.[3]
-
Report: Report the incident to your EHS department in accordance with institutional policy.
By integrating these principles and protocols into your laboratory's standard operating procedures, you build a self-validating system of safety and compliance. This ensures that the valuable research conducted with this compound does not come at the cost of personal or environmental health.
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Operational Guide: Personal Protective Equipment Protocols for Handling Oxprenolol-d7 Hydrochloride
As a Senior Application Scientist, my primary objective is to bridge the gap between product potential and practical, safe laboratory application. Oxprenolol-d7 Hydrochloride is a powerful tool in pharmacokinetic and metabolic research, valued for its utility as a stable, isotope-labeled internal standard.[1][2] The strategic incorporation of deuterium atoms allows for precise quantification in complex matrices but does not inherently negate the pharmacological or toxicological properties of the parent molecule, Oxprenolol.[3][4]
This guide provides a direct, operational framework for handling this compound. It is built not on a rigid template, but on a logical, risk-based assessment tailored to this compound. Our core philosophy is that a robust safety protocol is a self-validating system, ensuring both the integrity of your research and the protection of the researcher.
Hazard Assessment: The Precautionary Principle in Practice
The parent compound, Oxprenolol Hydrochloride, is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 3).[5][6] This classification, signified by the skull and crossbones pictogram, indicates that the substance is "Toxic if swallowed."
| GHS Pictogram | Hazard Class & Statement |
| Acute Toxicity (Oral), Category 3 H301: Toxic if swallowed. |
While some safety data sheets (SDS) for the deuterated form may not carry this specific classification, the fundamental molecular structure responsible for its biological activity remains unchanged.[7] The kinetic isotope effect, which is the primary reason for using the deuterated form, alters the rate of metabolism, not necessarily the intrinsic toxicity.[8][9]
Therefore, the cornerstone of our safety protocol is the Precautionary Principle . In the absence of comprehensive toxicological data for the deuterated analog, all handling, PPE, and emergency procedures must be based on the higher hazard classification of the parent compound. This approach ensures the highest level of safety.
Core PPE & Engineering Controls
The selection of PPE is not a static checklist but a dynamic response to the physical form of the chemical and the procedure being performed. The primary engineering control for this compound, particularly in its solid form, is a certified chemical fume hood.[6]
Recommended PPE by Task
| Task | Primary Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Fume Hood or Ventilated Balance Enclosure | Chemical-resistant nitrile gloves | Safety goggles with side shields | Fully-buttoned lab coat | Recommended as best practice, even in a hood. Mandatory if a hood is unavailable. |
| Preparing Stock Solutions | Chemical Fume Hood | Chemical-resistant nitrile gloves | Safety goggles with side shields | Fully-buttoned lab coat | Not required if performed correctly within the fume hood. |
| Handling Dilute Solutions | Standard Laboratory Bench | Chemical-resistant nitrile gloves | Safety goggles | Lab coat | Not required. |
Causality of Choices:
-
Chemical Fume Hood: This is the most critical engineering control. It contains fine powders that can easily become airborne during weighing and transferring, preventing inhalation, which is a primary route of exposure.[5][6]
-
Nitrile Gloves: Provide an effective barrier against accidental skin contact. Always double-check your institution's glove compatibility chart for the specific solvents you are using.
-
Safety Goggles: Protect against accidental splashes when preparing solutions or from particles of the solid compound.[8]
Safe Handling Workflow: A Procedural Overview
A safe protocol begins before the container is opened and ends only after the work area is clean and waste is properly segregated. The following workflow diagram illustrates the critical decision points and required actions for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Operational Plan
Immediate and correct action during an exposure event is critical. All personnel must be familiar with the location of safety showers and eyewash stations.
| Exposure Type | Immediate Action Protocol |
| Skin Contact | 1. Immediately remove any contaminated clothing.2. Rinse skin thoroughly with large amounts of water for at least 15 minutes.[5]3. Seek medical attention if irritation develops. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5]2. Remove contact lenses if present and easy to do.3. Promptly seek medical attention.[5] |
| Inhalation | 1. Immediately move the affected person to fresh air.[6]2. If breathing is difficult or stops, provide artificial respiration.3. Seek immediate medical attention. |
| Ingestion | 1. DO NOT induce vomiting. 2. Rinse mouth thoroughly with water.[5][6]3. Immediately call a poison center or physician. [6] Show them the Safety Data Sheet. |
| Minor Spill (in Fume Hood) | 1. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).2. Collect the material into a sealed, labeled hazardous waste container.3. Decontaminate the surface with an appropriate solvent and wipe clean. |
| Major Spill (outside Fume Hood) | 1. Evacuate personnel from the immediate area.2. Alert your institution's Environmental Health and Safety (EHS) department.3. Prevent entry into the area until cleared by EHS. |
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Segregation: All waste materials contaminated with this compound are to be considered hazardous waste. This includes:
-
Empty original containers.
-
Contaminated PPE (gloves, bench paper, etc.).
-
Contaminated labware (pipette tips, vials).
-
Spill cleanup materials.
-
-
Containerization: Use only designated, sealed, and clearly labeled hazardous waste containers.[10] The container must be compatible with the chemical waste it holds.
-
Labeling: The waste container must be labeled, at a minimum, with "Hazardous Waste" and the full chemical name: "this compound Waste."[10] Follow all additional institutional and local regulations for labeling.
-
Disposal: All waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[10] Under no circumstances should this material be disposed of down the drain or in regular trash.
By adhering to these operational plans, researchers can safely and effectively utilize this compound, ensuring the highest standards of laboratory safety and scientific integrity.
References
- BenchChem. (2025).
- BenchChem. (2025).
- TargetMol. (2025).
- MedChemExpress. (2025). Oxprenolol hydrochloride - SDS.
- BenchChem. (2025).
- MedKoo Biosciences. (2020).
- United States Biological. (n.d.).
- Cayman Chemical. (2025).
- BenchChem. (n.d.). This compound | 1189649-47-5.
- Santa Cruz Biotechnology. (2021).
- Salamandra. (n.d.).
- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges.
- Isotope Science / Alfa Chemistry. (n.d.).
- MedChemExpress. (n.d.). This compound (Ba 39089-d7).
- Veeprho. (n.d.). Oxprenolol-D7 (HCl Salt) | CAS 1189649-47-5.
Sources
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
